Dipropoxy(dipropyl)silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56269-10-4 |
|---|---|
Molecular Formula |
C12H28O2Si |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
dipropoxy(dipropyl)silane |
InChI |
InChI=1S/C12H28O2Si/c1-5-9-13-15(11-7-3,12-8-4)14-10-6-2/h5-12H2,1-4H3 |
InChI Key |
AVBCBOQFOQZNFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](CCC)(CCC)OCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dipropoxy(dipropyl)silane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropoxy(dipropyl)silane is an organosilicon compound belonging to the dialkoxydialkylsilane family. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, its chemical structure, properties, and reactivity can be reliably inferred from the well-established chemistry of analogous silane compounds. This guide provides a comprehensive overview of the predicted chemical structure and properties of this compound, a general methodology for its synthesis, and expected analytical characterizations. The information presented herein is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.
Chemical Structure and Nomenclature
This compound consists of a central silicon atom bonded to two propyl groups and two propoxy groups.
Systematic Name: this compound
Molecular Formula: C₁₂H₂₈O₂Si
Structure:
An In-depth Technical Guide to the Synthesis and Purification of Dipropoxy(dipropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of dipropoxy(dipropyl)silane, a dialkoxysilane of interest in various chemical applications. The document details a representative experimental protocol, expected analytical data, and a visual representation of the experimental workflow.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alcoholysis of dichlorodipropylsilane with propanol. This nucleophilic substitution reaction replaces the chloro groups on the silicon atom with propoxy groups. A tertiary amine, such as triethylamine, is commonly used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing unwanted side reactions.
Reaction Scheme:
Representative Experimental Protocol
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Dichlorodipropylsilane
-
Anhydrous n-propanol
-
Anhydrous triethylamine
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions. The flask is charged with dichlorodipropylsilane and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of anhydrous n-propanol and anhydrous triethylamine in anhydrous diethyl ether is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred solution of dichlorodipropylsilane at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reaction and avoid excessive heat generation.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification of this compound
The crude this compound obtained after the work-up is purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Representative Purification Protocol
Equipment:
-
Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source)
-
Heating mantle or oil bath
-
Manometer
Procedure:
-
Distillation Setup: The crude product is placed in the distillation flask of a fractional distillation apparatus.
-
Fractional Distillation: The system is evacuated to the desired pressure, and the distillation flask is heated. The temperature of the vapor is monitored at the top of the fractionating column. Fractions are collected at a constant boiling point. The main fraction corresponding to this compound is collected.
Data Presentation
Table 1: Reactant and Product Stoichiometry (Representative)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) | Density (g/mL) |
| Dichlorodipropylsilane | C₆H₁₄Cl₂Si | 185.16 | 1.0 | (To be calculated) | (To be looked up) |
| n-Propanol | C₃H₈O | 60.10 | 2.2 | (To be calculated) | 0.803 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 | (To be calculated) | 0.726 |
| This compound | C₁₂H₂₈O₂Si | 232.44 | (Theoretical: 1.0) | (To be measured) | (To be measured) |
Table 2: Expected Physical and Analytical Data
| Property | Expected Value |
| Yield | Moderate to High |
| Purity (Post-distillation) | >98% |
| Boiling Point | To be determined experimentally (expected to be >150°C at atmospheric pressure) |
| Appearance | Colorless liquid |
| ¹H NMR (predicted, CDCl₃) | δ (ppm): ~3.6 (t, 4H, -O-CH₂-), ~1.6 (sext, 4H, -O-CH₂-CH₂-), ~0.9 (t, 6H, -O-CH₂-CH₂-CH₃), ~1.4 (sext, 4H, Si-CH₂-CH₂-), ~0.9 (t, 6H, Si-CH₂-CH₂-CH₃), ~0.6 (t, 4H, Si-CH₂-) |
| ¹³C NMR (predicted, CDCl₃) | δ (ppm): ~65 (-O-CH₂-), ~26 (-O-CH₂-CH₂-), ~10 (-O-CH₂-CH₂-CH₃), ~18 (Si-CH₂-CH₂-), ~17 (Si-CH₂-CH₂-CH₃), ~16 (Si-CH₂-) |
| FTIR (predicted, neat) | ν (cm⁻¹): ~2960-2870 (C-H stretch), ~1090 (Si-O-C stretch), ~1460, 1380 (C-H bend) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Technical Guide: Dipropoxy(dipropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical name "Dipropoxy(dipropyl)silane" is ambiguous and does not correspond to a specific, readily identifiable CAS number in chemical databases. This technical guide addresses the potential isomeric structures of this compound, provides data on related silane compounds, and outlines general experimental protocols for the synthesis and characterization of such molecules.
Structural Ambiguity and Isomerism
The name "this compound" could refer to several isomers depending on the arrangement of the propyl and propoxy groups (n-propyl vs. isopropyl). The lack of a specific CAS number suggests that this compound is not commercially common.
To clarify the potential structures, the following diagram illustrates the possible isomers:
Caption: Possible isomers of this compound.
Data on Related Silane Compounds
While no specific data exists for "this compound," the following table summarizes information for structurally related and commercially available silane compounds. This data is provided for comparative purposes.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Dichlorodiisopropylsilane | 7751-38-4 | C6H14Cl2Si | 185.17 | 66 °C / 27 mmHg | 1.026 (at 20 °C) |
| Diisopropyldimethoxysilane | 18230-61-0 | C8H20O2Si | 176.33 | Store below +30°C | Not available |
| Triisopropylsilane | 6485-79-6 | C9H22Si | 158.36 | 358 K / 4.7 kPa[1] | Not available |
| Di-iso-propylaminosilane | 908831-34-5 | C6H14NSi | 128.27[2] | Not available | Not available |
| Diethyldi-n-propylsilane | 994-59-2 | C10H24Si | Not available | Not available | Not available |
| Diaethyl-dipropyloxy-silan | 17985-18-1 | C10H24O2Si | 204.38 | Not available | Not available |
General Experimental Protocols
Given the absence of specific literature for the target compound, this section provides a generalized workflow for the synthesis and characterization of a novel alkoxysilane, which is a valuable protocol for research and development.
3.1. Synthesis of Alkoxysilanes
A common method for synthesizing alkoxysilanes is the alcoholysis of a corresponding chlorosilane.[3]
Caption: General workflow for alkoxysilane synthesis.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The dichlorodipropylsilane isomer is dissolved in an anhydrous, non-polar solvent (e.g., toluene or hexane).
-
Alcoholysis: The corresponding propanol isomer (n-propanol or isopropanol), mixed with a stoichiometric amount of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, is added dropwise to the silane solution at 0°C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
Workup: The precipitated salt (e.g., pyridinium chloride) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield the desired this compound isomer.
3.2. Characterization of Organosilanes
The characterization of a newly synthesized organosilane is crucial to confirm its structure and purity.[4][5]
Caption: Workflow for organosilane characterization.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons, confirming the structure of the alkyl and alkoxy groups.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
²⁹Si NMR: To confirm the silicon environment.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as Si-O-C and C-H bonds.
-
Elemental Analysis: To determine the elemental composition (C, H, O, Si) and confirm the empirical formula.
Potential Applications in Research and Drug Development
While specific applications for "this compound" are unknown, organosilanes, in general, have several applications in the biomedical field.[6] Their utility stems from their ability to act as versatile building blocks and surface modifiers.[6]
-
Surface Modification: Alkoxysilanes are used to functionalize the surfaces of silica-based materials, such as nanoparticles and glass slides. This can be used to control surface properties like hydrophobicity or to attach bioactive molecules.
-
Drug Delivery: Silica nanoparticles, often surface-modified with organosilanes, are explored as carriers for targeted drug delivery.[6]
-
Biomaterials: Organosilanes are used in the synthesis of biocompatible materials and coatings for medical implants.
-
Coupling Agents: They can act as coupling agents to link organic molecules to inorganic substrates, a technique used in the development of biosensors and diagnostic assays.[7]
References
- 1. Triisopropylsilane (CAS 6485-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Di-iso-propylaminosilane | C6H14NSi | CID 23156929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. zmsilane.com [zmsilane.com]
Technical Guide: Physical Properties of Dialkoxy(dialkyl)silanes, with a focus on Dipropoxy(dipropyl)silane Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organosilicon compounds, particularly alkoxysilanes, are of significant interest in various fields, including materials science and as intermediates in pharmaceutical synthesis. Their physical properties, such as boiling point and density, are critical for process design, purification, and handling. This technical guide addresses the physical properties of Dipropoxy(dipropyl)silane and its analogs, providing available data and standardized experimental methodologies.
Quantitative Data on Related Silane Compounds
Due to the absence of specific experimental data for this compound, this section presents the physical properties of a structurally similar compound, Diethyl(dipropyl)silane, to provide a frame of reference.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Vapor Pressure |
| Diethyl(dipropyl)silane | 994-59-2 | C10H24Si | Not available | Not available | 1 mmHg at 25°C[1] |
| Diethylsilane | 542-91-6 | C4H12Si | 56[2][3] | 0.681[2][3] | Not available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the boiling point and density of liquid organosilicon compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification of new organosilicon compounds, a precise boiling point measurement is essential.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place a small volume of the silane compound (e.g., 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not at 1 atm (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
Determination of Density
Density is a fundamental physical property that can be used to identify a substance and assess its purity.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is required.
-
Calibration:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25°C).
-
Determine and record the mass of the pycnometer filled with the reference liquid.
-
Calculate the volume of the pycnometer using the mass and known density of the reference liquid.
-
-
Measurement:
-
Empty, clean, and dry the calibrated pycnometer.
-
Fill the pycnometer with the sample silane compound at the same temperature.
-
Determine and record the mass of the pycnometer filled with the sample.
-
-
Calculation:
-
Calculate the mass of the sample by subtracting the mass of the empty pycnometer.
-
Calculate the density of the sample by dividing its mass by the calibrated volume of the pycnometer.
-
Synthesis Pathway Visualization
The following diagram illustrates a general synthetic route for the preparation of dialkoxy(dialkyl)silanes. This is a representative pathway and specific reaction conditions may vary.
Caption: General synthesis of a dialkoxy(dialkyl)silane.
References
Navigating the Solution: A Technical Guide to the Solubility of Dipropoxy(dipropyl)silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dipropoxy(dipropyl)silane is an organosilicon compound belonging to the alkoxysilane family. Its molecular structure, featuring both nonpolar alkyl chains (dipropyl) and more polar alkoxy groups (dipropoxy), imparts a unique solubility profile that is critical to its application in various fields, including as a coupling agent, in surface modification, and in the synthesis of advanced materials. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity in formulations, and achieving desired material properties.
This guide addresses the current gap in specific solubility data by providing a robust framework for predicting and experimentally determining the solubility of this compound.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents.[1] The presence of two propyl groups attached to the silicon atom contributes to its nonpolar character, suggesting good solubility in nonpolar organic solvents. Conversely, the two propoxy groups, with their oxygen atoms, introduce some polarity, which may allow for some miscibility with more polar organic solvents.
Expected Solubility:
-
High Solubility: In nonpolar aliphatic and aromatic hydrocarbons such as hexane, heptane, toluene, and xylene. The van der Waals forces between the alkyl chains of the silane and these solvents are expected to be significant, leading to favorable dissolution.
-
Good to Moderate Solubility: In moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate). The dipropoxy groups can engage in dipole-dipole interactions with these solvents.
-
Lower Solubility: In highly polar protic solvents such as lower alcohols (e.g., methanol, ethanol). While the propoxy groups can form hydrogen bonds with these solvents, the overall nonpolar character of the molecule, dominated by the propyl groups, may limit extensive miscibility.
-
Immiscibility: In water. Alkoxysilanes, in general, have low solubility in water and are prone to hydrolysis, where the alkoxy groups react with water to form silanols and the corresponding alcohol (propanol in this case).[2]
It is crucial to note that temperature and the presence of impurities, especially water, can significantly influence the solubility and stability of this compound in organic solvents.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not available in peer-reviewed journals, technical data sheets, or safety data sheets. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available | |
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | |
| Ethanol | C₂H₅OH | 5.2 | 25 | Data not available | |
| Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.[3][4]
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (anhydrous, high purity)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Glass vials with airtight caps (e.g., screw caps with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe with a filter (pore size compatible with the solvent and to remove any potential particulates)
-
Drying oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in the thermostatically controlled bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture (e.g., using a magnetic stirrer or by gentle, periodic shaking) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
Sample Withdrawal and Analysis: a. Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow any undissolved silane to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter. This prevents any undissolved droplets from being collected. c. Dispense the collected supernatant into a pre-weighed, dry, clean vial. d. Immediately cap the vial and record the exact mass of the solution.
-
Solvent Evaporation and Mass Determination: a. Place the vial with the collected solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The temperature should be above the boiling point of the solvent but well below the decomposition temperature of the silane. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation. b. After complete evaporation of the solvent, transfer the vial to a desiccator to cool to room temperature. c. Weigh the vial containing the dried residue of this compound.
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (mL)] * 100
4.4. Data Reporting
The determined solubility should be reported along with the specific solvent used and the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on the desired application.
Caption: Logical workflow for organic solvent selection for this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a solid foundation for researchers and professionals working with this compound. The qualitative solubility profile, based on chemical principles, offers valuable predictive power. The detailed experimental protocol empowers users to generate their own precise solubility data, which is essential for rigorous scientific and developmental work. The provided workflow for solvent selection serves as a practical tool for making informed decisions in various applications. Further research to populate the quantitative solubility table is highly encouraged to enhance the collective understanding of this versatile organosilane.
References
Hydrolysis of Dipropoxy(dipropyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Organosilanes, such as dipropoxy(dipropyl)silane, are a versatile class of molecules utilized in a wide array of applications, including as coupling agents, in surface modification, and as precursors for silicone polymers. The utility of these compounds is fundamentally linked to their hydrolysis, a process where the alkoxy groups are replaced by hydroxyl groups, leading to the formation of silanols. These silanols are highly reactive intermediates that can subsequently undergo condensation to form stable siloxane bonds (Si-O-Si). Understanding and controlling the hydrolysis of this compound is therefore critical for its effective application.
The overall hydrolysis reaction for this compound can be represented as a two-step process:
Step 1: (CH₃CH₂CH₂)₂Si(OCH₂CH₂CH₃)₂ + H₂O → (CH₃CH₂CH₂)₂Si(OCH₂CH₂CH₃)(OH) + CH₃CH₂CH₂OH
Step 2: (CH₃CH₂CH₂)₂Si(OCH₂CH₂CH₃)(OH) + H₂O → (CH₃CH₂CH₂)₂Si(OH)₂ + CH₃CH₂CH₂OH
These reactions are typically catalyzed by either an acid or a base.[1] The subsequent condensation reactions lead to the formation of oligomeric and polymeric structures.
Hydrolysis Mechanism
The hydrolysis of alkoxysilanes proceeds via nucleophilic substitution at the silicon atom. The mechanism is significantly influenced by the pH of the reaction medium.[1]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy oxygen atom, making the leaving group (an alcohol) more stable. This is followed by the nucleophilic attack of a water molecule on the silicon atom.[1] The reaction is generally considered to be a bimolecular process (SN2-Si).
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; water [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle];
// Nodes A [label="this compound", class="reactant"]; H_plus [label="H+", class="catalyst"]; B [label="Protonated Intermediate", class="intermediate"]; H2O_1 [label="H₂O", class="water"]; C [label="Pentacoordinate Transition State", class="intermediate"]; D [label="Propoxy(dipropyl)silanol", class="product"]; PrOH_1 [label="Propanol", class="product"]; H2O_2 [label="H₂O", class="water"]; E [label="Protonated Silanol", class="intermediate"]; F [label="Pentacoordinate Transition State", class="intermediate"]; G [label="Dipropylsilanediol", class="product"]; PrOH_2 [label="Propanol", class="product"];
// Edges A -> B [label="+ H+"]; B -> C [label="+ H₂O"]; C -> D [label="- H+"]; C -> PrOH_1 [style=dashed]; D -> E [label="+ H+"]; E -> F [label="+ H₂O"]; F -> G [label="- H+"]; F -> PrOH_2 [style=dashed]; } DOT Figure 1: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the alkoxy group.[1] The rate of hydrolysis is generally slower in basic conditions compared to acidic conditions for many alkoxysilanes.
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [fillcolor="#34A853", fontcolor="#FFFFFF", shape=circle]; water [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle];
// Nodes A [label="this compound", class="reactant"]; OH_minus_1 [label="OH⁻", class="catalyst"]; B [label="Pentacoordinate Intermediate", class="intermediate"]; C [label="Propoxy(dipropyl)silanol", class="product"]; PrO_minus_1 [label="PrO⁻", class="intermediate"]; H2O_1 [label="H₂O", class="water"]; OH_minus_2 [label="OH⁻", class="catalyst"]; D [label="Pentacoordinate Intermediate", class="intermediate"]; E [label="Dipropylsilanediol", class="product"]; PrO_minus_2 [label="PrO⁻", class="intermediate"]; H2O_2 [label="H₂O", class="water"];
// Edges A -> B [label="+ OH⁻"]; B -> C; B -> PrO_minus_1 [style=dashed]; PrO_minus_1 -> OH_minus_1 [label="+ H₂O"]; C -> D [label="+ OH⁻"]; D -> E; D -> PrO_minus_2 [style=dashed]; PrO_minus_2 -> OH_minus_2 [label="+ H₂O"]; } DOT Figure 2: Base-catalyzed hydrolysis of this compound.
Factors Influencing Hydrolysis
Several factors can influence the rate and extent of this compound hydrolysis:
-
pH: As discussed, both acids and bases catalyze the reaction. The rate is typically slowest around neutral pH.
-
Water Concentration: The concentration of water can affect the reaction kinetics, with higher concentrations generally leading to faster hydrolysis.[2]
-
Solvent: The choice of solvent can impact the solubility of the silane and water, thereby affecting the reaction rate.[2]
-
Temperature: Increasing the temperature generally increases the rate of hydrolysis.
-
Steric and Inductive Effects: The propyl groups on the silicon atom will exert steric hindrance, potentially slowing the rate of nucleophilic attack compared to smaller alkyl groups. The electron-donating nature of the propyl groups can also influence the reactivity of the silicon center.[1]
Quantitative Data (for Analogous Compounds)
While specific kinetic data for this compound is not available, the following tables summarize data for the hydrolysis of structurally similar dialkoxydialkylsilanes, namely dimethyldimethoxysilane (DMDMS) and dimethyldiethoxysilane (DMDES). This data provides a useful reference for predicting the behavior of this compound.
Table 1: Hydrolysis Rate Constants for Dialkoxydialkylsilanes
| Compound | Conditions | Rate Constant (k) | Reference |
| Dimethyldimethoxysilane (DMDMS) | Alkaline aqueous solution | Varies with pH and initial concentration | [3] |
| Dimethyldiethoxysilane (DMDES) | Acidic (HCl), DMDES:EtOH:H₂O:HCl = 1:4:x:y | Varies with acid and water concentration | [3] |
Note: Specific rate constants from the literature are often dependent on a variety of experimental parameters and are best consulted directly from the source.
Experimental Protocols
The hydrolysis of this compound can be monitored using various analytical techniques. The choice of method depends on the specific information required (e.g., disappearance of starting material, formation of products, or identification of intermediates).
General Experimental Workflow
// Nodes A [label="Prepare this compound Solution"]; B [label="Add Catalyst (Acid or Base) and Water"]; C [label="Monitor Reaction Over Time"]; D [label="Data Analysis"]; E [label="Kinetic Modeling"];
// Edges A -> B; B -> C; C -> D; D -> E; } DOT Figure 3: General workflow for monitoring hydrolysis.
Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for monitoring the hydrolysis of alkoxysilanes by observing changes in specific vibrational modes.
-
Principle: The hydrolysis can be followed by monitoring the disappearance of the Si-O-C stretching vibration and the appearance of the Si-OH stretching vibration.[3][4]
-
Methodology:
-
Acquire a background spectrum of the solvent system.
-
Dissolve a known concentration of this compound in the chosen solvent.
-
Initiate the hydrolysis by adding the catalyst and water.
-
Record FTIR spectra at regular time intervals.
-
Analyze the spectra to determine the change in absorbance of the characteristic peaks over time. The disappearance of the Si-O-C peak (around 1070-1100 cm⁻¹) and the appearance of a broad Si-OH peak (around 3200-3700 cm⁻¹) and a Si-O-Si peak (around 1000-1100 cm⁻¹) can be monitored.[4]
-
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides detailed information about the species present in the reaction mixture.[5]
-
Principle:
-
¹H NMR: Can be used to monitor the disappearance of the propoxy group protons and the appearance of propanol protons.[6]
-
²⁹Si NMR: Allows for the direct observation of the silicon environment, enabling the identification and quantification of the starting silane, the partially hydrolyzed intermediate (dipropylpropoxy-silanol), and the fully hydrolyzed product (dipropylsilanediol), as well as condensation products.[3]
-
-
Methodology:
-
Prepare the reaction mixture in an NMR tube, often using a deuterated solvent.
-
Acquire NMR spectra at various time points after initiating the reaction.
-
Integrate the relevant peaks to determine the relative concentrations of the different species over time.
-
Conclusion
The hydrolysis of this compound is a fundamental reaction that governs its utility in various applications. While specific kinetic parameters for this compound are not extensively documented, a thorough understanding of the general mechanisms of alkoxysilane hydrolysis, combined with data from analogous compounds, provides a strong basis for predicting its behavior. The hydrolysis proceeds via acid or base catalysis, with the rate being influenced by factors such as pH, water concentration, and temperature. Detailed experimental monitoring using techniques like FTIR and NMR spectroscopy can provide valuable insights into the reaction kinetics and pathway, enabling the precise control required for advanced material and drug development applications.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Dipropoxy(dipropyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic characteristics of dipropoxy(dipropyl)silane. Due to the limited availability of published experimental data for this specific compound in public spectral databases, this document focuses on the theoretical spectroscopic properties derived from its chemical structure. It serves as a predictive guide for researchers working with similar dialkoxydialkylsilanes. This guide outlines the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it details generalized experimental protocols for acquiring such spectra and includes workflow diagrams for spectroscopic analysis.
Introduction
This compound is an organosilicon compound belonging to the dialkoxydialkylsilane family. These compounds are of interest in various fields, including materials science and as intermediates in organic synthesis. A thorough understanding of their spectroscopic properties is essential for their characterization, quality control, and for monitoring chemical reactions. This guide provides a predictive framework for the spectroscopic analysis of this compound, based on the well-established principles of NMR, FTIR, and mass spectrometry.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Triplet | 4H | Si-O-CH₂ -CH₂-CH₃ |
| ~1.5 - 1.7 | Sextet | 4H | Si-O-CH₂-CH₂ -CH₃ |
| ~0.9 - 1.0 | Triplet | 6H | Si-O-CH₂-CH₂-CH₃ |
| ~1.3 - 1.5 | Multiplet | 4H | Si-CH₂-CH₂ -CH₃ |
| ~0.8 - 0.9 | Triplet | 6H | Si-CH₂-CH₂-CH₃ |
| ~0.5 - 0.7 | Multiplet | 4H | Si-CH₂ -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~65 - 70 | Si-O-CH₂ -CH₂-CH₃ |
| ~25 - 30 | Si-O-CH₂-CH₂ -CH₃ |
| ~10 - 15 | Si-O-CH₂-CH₂-CH₃ |
| ~15 - 20 | Si-CH₂-CH₂ -CH₃ |
| ~15 - 20 | Si-CH₂-CH₂-CH₃ |
| ~10 - 15 | Si-CH₂ -CH₂-CH₃ |
Table 3: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H (Alkyl) stretching |
| 1100 - 1000 | Strong | Si-O-C stretching |
| 1470 - 1450 | Medium | C-H (Alkyl) bending |
| 800 - 700 | Medium-Strong | Si-C stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| [M]+ | Molecular ion peak (low intensity) |
| [M - CH₂CH₂CH₃]+ | Loss of a propyl group |
| [M - OCH₂CH₂CH₃]+ | Loss of a propoxy group |
| [Si(OCH₂CH₂CH₃)₂]⁺ fragments | Fragments containing the dipropoxy-silicon core |
| [Si(CH₂CH₂CH₃)₂]⁺ fragments | Fragments containing the dipropyl-silicon core |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid organosilane compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to observe the molecular ion more clearly.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical compound.
Conclusion
Navigating the Safety Profile of Dipropoxy(dipropyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the safety data associated with dipropoxy(dipropyl)silane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates information from closely related silane compounds. The data presented herein is intended to provide a foundational understanding of the potential hazards, handling precautions, and emergency procedures associated with this class of chemicals. All quantitative data should be treated as representative for analogous substances and used with appropriate scientific caution.
Chemical Identification and Physical Properties
| Property | Representative Value | Source (Analogous Compound) |
| Molecular Formula | C12H28O2Si | This compound |
| Molecular Weight | 232.44 g/mol | This compound |
| Boiling Point | Not available | - |
| Flash Point | Not available | - |
| Density | Not available | - |
| Solubility | Reacts with water | General information on alkoxysilanes |
Hazard Identification and GHS Classification
Based on the general hazard profile of similar silane compounds, this compound is likely to be classified as a flammable liquid and may cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory irritation.
Globally Harmonized System (GHS) Classification (Anticipated)
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |
Hazard Statements (Anticipated):
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Information
Specific toxicological data for this compound is not available. The following table presents data from analogous silane compounds to provide an indication of potential toxicity.
| Test | Species | Route | Value | Source (Analogous Compound) |
| LD50 | Rat | Oral | > 2000 mg/kg | [3-(Trimethoxysilyl)propyl]methacrylate |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | Silane, trimethoxyoctyl-, hydrolysis products with silica[1] |
| LC50 | Rat | Inhalation | > 0.691 mg/L (4 hours) | Silane, trimethoxyoctyl-, hydrolysis products with silica[1] |
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such studies. For example:
-
Acute Oral Toxicity: Generally follows OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).
-
Acute Dermal Toxicity: Generally follows OECD Guideline 402 (Acute Dermal Toxicity).
-
Acute Inhalation Toxicity: Generally follows OECD Guideline 403 (Acute Inhalation Toxicity).
Signaling Pathways and Experimental Workflows
To visualize the logical flow of safety information and procedures, the following diagrams are provided.
Caption: Logical flow of information in a Safety Data Sheet.
Caption: General workflow for responding to a chemical spill.
Handling and Storage
All silane compounds should be handled with care in well-ventilated areas. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Store containers in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
Use dry chemical, carbon dioxide, or foam to extinguish fires. Water may be ineffective and can react with some silanes to produce flammable hydrogen gas. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter sewers or waterways.
Disclaimer: The information provided in this technical guide is based on data from analogous compounds and is intended for informational purposes only. It is not a substitute for a specific Safety Data Sheet for this compound. Users should exercise caution and consult with a qualified professional before handling this chemical.
References
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Dipropoxy(dipropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of dipropoxy(dipropyl)silane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a generalized methodology and representative data based on the analysis of similar organosilane compounds. The information presented herein serves as a foundational resource for researchers and professionals involved in the characterization of such materials.
Introduction to Thermogravimetric Analysis of Organosilanes
Thermogravimetric analysis is a crucial technique for determining the thermal stability and composition of materials by measuring changes in mass as a function of temperature. For organosilanes like this compound, TGA provides valuable insights into their decomposition patterns, the temperature ranges of stability, and the nature of their thermal degradation products. The thermal decomposition of silanes can be a complex process involving various reaction pathways, including homolytic dissociation and rearrangement reactions.[1]
Experimental Protocol for TGA of Organosilanes
The following is a generalized experimental protocol for conducting TGA on organosilane compounds, based on standard methodologies.
2.1. Instrumentation
A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should be coupled with a gas flow system to maintain a specific atmosphere during the analysis.[2]
2.2. Sample Preparation
-
Ensure the this compound sample is pure and free from contaminants.
-
Accurately weigh a small amount of the sample, typically in the range of 5-10 mg, into an inert sample pan (e.g., alumina or platinum).[2] The exact mass should be recorded.
2.3. TGA Instrument Setup and Parameters
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A consistent gas flow rate (e.g., 20-50 mL/min) should be maintained.[2]
-
Temperature Program:
-
Initial Temperature: Start at a temperature below the expected decomposition point, for example, 30°C.
-
Heating Rate: A linear heating rate, commonly 10°C/min, is applied.
-
Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition, for instance, 800°C.
-
-
Data Collection: The instrument will record the sample mass as a function of temperature.
2.4. Data Analysis
The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Stages: The number of distinct steps in the mass loss curve, which may indicate different decomposition reactions.
-
Mass Loss Percentage: The percentage of mass lost at each stage.
-
Residual Mass: The mass of the material remaining at the end of the experiment, which can provide information about the final decomposition products (e.g., silica).
Representative TGA Data for an Organosilane Compound
| Parameter | Value | Unit |
| Initial Sample Mass | 8.25 | mg |
| Atmosphere | Nitrogen | - |
| Heating Rate | 10 | °C/min |
| Temperature Range | 30 - 800 | °C |
| Decomposition Stage 1 | ||
| Onset Temperature | ~200 | °C |
| Mass Loss | ~45 | % |
| Decomposition Stage 2 | ||
| Onset Temperature | ~400 | °C |
| Mass Loss | ~30 | % |
| Final Residual Mass | ~25 | % |
Note: This data is illustrative and not specific to this compound. The thermal decomposition of organosilanes often occurs in multiple stages. The initial weight loss below 200°C can sometimes be attributed to the loss of physically adsorbed water or volatile low-molecular-weight species.[3][4] The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organosilane molecule itself.[3]
Experimental Workflow and Data Interpretation
The logical flow of a TGA experiment and subsequent data analysis is critical for obtaining meaningful results.
Caption: Experimental workflow for TGA of this compound.
The thermal decomposition mechanism of silanes can be intricate, often initiated by the cleavage of Si-C or Si-O bonds, followed by a series of radical reactions or rearrangements.[5][6] The interpretation of the TGA curve involves associating the observed mass loss stages with these potential decomposition pathways. For this compound, one might hypothesize an initial loss of the propoxy groups, followed by the degradation of the propyl chains at higher temperatures, ultimately leaving a silica-based residue.
Conclusion
References
Potential Research Areas for Organofunctional Silanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organofunctional silanes are a versatile class of silicon-based compounds that act as molecular bridges between inorganic and organic materials. Their unique dual-reactivity allows for the formation of stable covalent bonds with a wide range of substrates, leading to significant improvements in material properties and enabling novel applications across various scientific and industrial sectors. This technical guide explores the core functionalities of organofunctional silanes and delves into promising research areas, providing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their explorations.
Core Concepts and Current Applications
Organofunctional silanes possess the general structure R-Si-(OR')₃, where R is an organofunctional group (e.g., amino, epoxy, vinyl, methacryloxy) and OR' is a hydrolyzable alkoxy group (e.g., methoxy, ethoxy). The alkoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (like glass, metal oxides, and ceramics) to form stable Si-O-metal bonds, or they can self-condense to form a durable siloxane network (Si-O-Si) on the substrate. The organofunctional group, in turn, can react and compatibilize with organic polymers, creating a strong and durable interface.
This unique coupling mechanism is the foundation for their widespread use as:
-
Adhesion Promoters: Enhancing the bond between coatings, adhesives, and sealants and various substrates.[1][2][3][4]
-
Coupling Agents: Improving the mechanical strength and performance of composite materials by strengthening the interface between inorganic fillers (e.g., glass fibers, silica) and the polymer matrix.[5][6][7]
-
Crosslinking Agents: Modifying polymers like polyethylene to create crosslinked networks (PEX), which exhibit enhanced thermal and mechanical properties.[8][9][10][11][12]
-
Surface Modifiers: Tailoring the surface properties of materials to control wettability (hydrophobicity/hydrophilicity), biocompatibility, and chemical resistance.[13][14]
Emerging Research Frontiers
The versatility of organofunctional silanes continues to open up new avenues of research. The following sections highlight key areas with significant potential for innovation.
Advanced Polymer Composites and Nanocomposites
The development of lightweight, high-strength materials is a critical area of research. Organofunctional silanes are pivotal in enhancing the performance of fiber-reinforced and nanoparticle-filled polymer composites.
Quantitative Impact on Mechanical Properties:
The treatment of inorganic reinforcements with organofunctional silanes significantly improves the mechanical properties of the resulting composites. The following table summarizes the typical enhancements observed in glass fiber-reinforced epoxy composites.
| Property | Without Silane Treatment | With Silane Treatment | Percentage Improvement |
| Tensile Strength (MPa) | ~150 - 200 | ~250 - 300+ | 50 - 67% |
| Flexural Strength (MPa) | ~200 - 250 | ~280 - 350+ | 40 - 40% |
| Interlaminar Shear Strength (MPa) | ~20 - 25 | ~30 - 40+ | 50 - 60% |
| Impact Strength (J/m) | ~100 - 130 | ~160 - 200+ | 60 - 54% |
Note: These values are approximate and can vary depending on the specific silane, polymer matrix, fiber loading, and processing conditions.[5][6][7]
Experimental Protocol: Silane Treatment of Glass Fibers
This protocol outlines a general procedure for treating glass fibers with an organofunctional silane to improve their compatibility with an epoxy resin matrix.
Materials:
-
Glass fibers
-
Organofunctional silane (e.g., 3-glycidoxypropyltrimethoxysilane for epoxy resins)
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (to adjust pH)
-
Beaker, magnetic stirrer, oven
Procedure:
-
Cleaning: Immerse the glass fibers in acetone and sonicate for 15 minutes to remove any surface contaminants. Dry the fibers in an oven at 110°C for 1 hour.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the organofunctional silane in the ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 using acetic acid to catalyze the hydrolysis of the alkoxy groups. Stir the solution for at least 1 hour to allow for hydrolysis to occur.
-
Treatment: Immerse the cleaned and dried glass fibers in the silane solution. Stir the mixture gently for 2-3 minutes to ensure uniform coating.
-
Drying and Curing: Remove the fibers from the solution and allow them to air dry for 30 minutes. Subsequently, cure the treated fibers in an oven at 110-120°C for 15-30 minutes to promote the condensation reaction between the silanol groups and the fiber surface.
-
Final Preparation: The silane-treated glass fibers are now ready for incorporation into the epoxy resin matrix.
Workflow for Silane Treatment of Reinforcing Fillers:
Caption: Workflow for treating reinforcing fillers with organofunctional silanes.
Bio-functionalization of Surfaces for Biomedical Applications
The ability to control the surface chemistry of materials is crucial in the development of advanced biomedical devices, biosensors, and drug delivery systems. Organofunctional silanes provide a robust platform for the covalent immobilization of biomolecules, such as antibodies, enzymes, and DNA, onto various substrates.
Quantitative Adhesion of Biomolecules:
The effectiveness of biomolecule immobilization can be quantified by measuring the surface density of the attached molecules. Techniques like X-ray Photoelectron Spectroscopy (XPS) and fluorescence microscopy can be used for this purpose. For instance, XPS can determine the elemental composition of the surface, confirming the presence of nitrogen from the immobilized protein.
| Silane Functional Group | Immobilized Biomolecule | Surface Nitrogen (Atomic %) |
| None (Control) | Antibody | < 0.5 |
| Aminosilane | Antibody | 2 - 5 |
| Epoxysilane | Antibody | 1.5 - 4 |
Note: These values are illustrative and depend on the specific silane, biomolecule, and immobilization conditions.[15][16][17][18]
Experimental Protocol: Antibody Immobilization on Glass Slides
This protocol describes a common method for immobilizing antibodies onto a glass surface using an aminosilane and a crosslinker.[19][20][21][22]
Materials:
-
Glass microscope slides
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Glutaraldehyde solution (2.5% in PBS)
-
Phosphate-buffered saline (PBS)
-
Antibody solution in PBS
-
Bovine serum albumin (BSA) solution (1% in PBS)
-
Coplin jars, orbital shaker
Procedure:
-
Cleaning: Clean the glass slides thoroughly by sonicating in a series of solvents: acetone, ethanol, and deionized water (15 minutes each). Dry the slides under a stream of nitrogen.
-
Activation: Activate the surface hydroxyl groups by immersing the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). Rinse extensively with deionized water and dry.
-
Silanization: Immerse the cleaned and activated slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature with gentle agitation.
-
Washing: Rinse the slides with toluene, followed by ethanol, and finally deionized water to remove excess unreacted silane.
-
Curing: Cure the silanized slides in an oven at 110°C for 30 minutes.
-
Crosslinker Activation: Immerse the slides in a 2.5% glutaraldehyde solution in PBS for 1 hour at room temperature. This step activates the amino groups on the surface for antibody conjugation.
-
Washing: Rinse the slides thoroughly with PBS.
-
Antibody Immobilization: Spot the antibody solution onto the activated surface and incubate in a humid chamber for 2 hours at room temperature or overnight at 4°C.
-
Blocking: Wash the slides with PBS and then immerse them in a 1% BSA solution for 1 hour to block any remaining non-specific binding sites.
-
Final Wash: Wash the slides with PBS. The antibody-functionalized slides are now ready for use in immunoassays.
Signaling Pathway for Antibody Immobilization:
Caption: Key steps in the covalent immobilization of antibodies on a glass surface.
Controlled Drug Delivery Systems
The functionalization of porous materials, particularly mesoporous silica nanoparticles (MSNs), with organofunctional silanes is a burgeoning field in drug delivery research. Silane chemistry allows for the precise control of pore size and surface properties, enabling the development of "smart" drug delivery systems that can release their payload in response to specific stimuli like pH changes.
Quantitative Drug Loading and Release:
The efficiency of a drug delivery system is determined by its drug loading capacity and release kinetics. The table below shows representative data for doxorubicin-loaded MSNs functionalized with different silanes.
| Silane Functionalization | Drug Loading Capacity (wt%) | Cumulative Release at pH 5.0 (24h) | Cumulative Release at pH 7.4 (24h) |
| None (Bare MSNs) | ~15-20% | ~60-70% | ~40-50% |
| Aminosilane | ~20-25% | ~40-50% | ~10-20% |
| Carboxyl-silane | ~18-23% | ~70-80% | ~20-30% |
Note: These values are illustrative and can vary based on the specific MSN properties, silane, drug, and experimental conditions.[23][24][25][26][27]
Experimental Protocol: Doxorubicin Loading into Silane-Functionalized MSNs
This protocol details the loading of the anticancer drug doxorubicin (DOX) into aminosilane-functionalized mesoporous silica nanoparticles.
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge, sonicator
Procedure:
-
Synthesis of MSNs: Synthesize MSNs using a standard template-assisted sol-gel method.
-
Functionalization with APTES:
-
Disperse 1 g of as-synthesized MSNs in 50 mL of toluene.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Collect the functionalized MSNs (APTES-MSNs) by centrifugation, wash thoroughly with toluene and ethanol, and dry under vacuum.
-
-
Drug Loading:
-
Disperse 100 mg of APTES-MSNs in 10 mL of a 1 mg/mL DOX solution in PBS (pH 7.4).
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded nanoparticles (DOX@APTES-MSNs) by centrifugation.
-
Wash the particles with PBS to remove any unbound drug.
-
The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm and comparing it to a standard curve.
-
Logical Relationship in pH-Responsive Drug Release:
Caption: pH-responsive drug release from aminosilane-functionalized nanoparticles.
Synthesis of Novel Organofunctional Silanes
The development of new organofunctional silanes with tailored functionalities is a key area for advancing materials science. The following are representative protocols for the synthesis of aminosilanes and epoxysilanes.
Experimental Protocol: Synthesis of an Aminosilane
This protocol describes the synthesis of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane.
Materials:
-
3-Chloropropyltrimethoxysilane
-
Ethylenediamine
-
Triethylamine
-
Toluene
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, place a solution of ethylenediamine and triethylamine in toluene.
-
Slowly add 3-chloropropyltrimethoxysilane to the flask from the dropping funnel with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.
-
Cool the mixture to room temperature. The triethylamine hydrochloride precipitate will form.
-
Filter the mixture to remove the precipitate.
-
Remove the toluene from the filtrate by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation to yield N-(2-aminoethyl)-3-aminopropyltrimethoxysilane.
Experimental Protocol: Synthesis of an Epoxysilane
This protocol outlines the synthesis of 3-glycidoxypropyltrimethoxysilane.[28][29]
Materials:
-
Allyl glycidyl ether
-
Trimethoxysilane
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, place a solution of allyl glycidyl ether and a small amount of platinum catalyst in toluene.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C).
-
Slowly add trimethoxysilane to the flask from the dropping funnel with constant stirring. An exothermic reaction may be observed.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours to ensure complete reaction.
-
Cool the mixture to room temperature.
-
The toluene and any unreacted starting materials can be removed by vacuum distillation.
-
The final product, 3-glycidoxypropyltrimethoxysilane, can be further purified by fractional distillation under reduced pressure.
Characterization Techniques
A variety of analytical techniques are essential for characterizing the properties of organofunctional silanes and their modified surfaces.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the silane molecules and to confirm their covalent attachment to surfaces by observing characteristic peaks for Si-O-Si and Si-O-metal bonds.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface, confirming the presence and bonding of the silane layer.[15][16][17][18][30][31]
-
Contact Angle Goniometry: Measures the wettability of a surface, providing a quantitative measure of its hydrophobicity or hydrophilicity after silane treatment.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the silane-modified materials and can be used to quantify the amount of silane grafted onto a surface.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology of silane-treated fillers and their dispersion within a polymer matrix.
Future Outlook and Challenges
The field of organofunctional silanes is poised for continued growth, driven by the increasing demand for high-performance materials in diverse applications. Key future research directions include:
-
Development of Bio-based and Sustainable Silanes: Addressing environmental concerns by synthesizing silanes from renewable resources.
-
Multifunctional Silanes: Designing silanes with multiple functional groups to impart several desired properties in a single treatment step.
-
"Click" Chemistry Approaches: Utilizing highly efficient and specific "click" reactions for the synthesis and surface functionalization of silanes.
-
Advanced Characterization Techniques: Employing sophisticated surface analysis techniques to gain a deeper understanding of the interfacial chemistry and its impact on material performance.
The primary challenges in this field include developing more cost-effective and environmentally friendly synthesis routes, ensuring the long-term stability of silane-modified surfaces in harsh environments, and scaling up laboratory-scale innovations for industrial applications. Continued interdisciplinary research will be crucial to overcoming these challenges and unlocking the full potential of organofunctional silanes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers [mdpi.com]
- 8. evonik.com [evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. specialchem.com [specialchem.com]
- 12. Polyolefin Blends with Selectively Crosslinked Disperse Phase Based on Silane-Modified Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silane modification of TiO2 nanoparticles and usage in acrylic film for effective photocatalytic degradation of methylene blue under visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of variable functional-group densities of mixed-silane monolayers on surfaces via a dual-mode fluorescence and XPS label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 17. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Optica Publishing Group [opg.optica.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.viamedica.pl [journals.viamedica.pl]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Multifunctional hybrid silica nanoparticles for controlled doxorubicin loading and release with thermal and pH dually response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mesoporous silica nanoparticles loading doxorubicin reverse multidrug resistance: performance and mechanism - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. [PDF] 3-Glycidoxypropyltrimethoxysilan: Description, and Analysis of Works Approaches and Applications | Semantic Scholar [semanticscholar.org]
- 30. spectroscopyeurope.com [spectroscopyeurope.com]
- 31. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Notes and Protocols for Dipropoxy(dipropyl)silane as a Surface Modification Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropoxy(dipropyl)silane is a dialkoxy-dialkylsilane used as a surface modification agent. Its chemical structure allows it to form a covalent bond with hydroxylated surfaces, creating a hydrophobic and stable coating. The dipropyl groups provide a non-polar interface, which can be advantageous in applications requiring low surface energy, such as in the creation of hydrophobic coatings, improvement of filler dispersion in polymer composites, and as a non-reactive surface passivating agent. This document provides detailed application notes and protocols for the use of this compound in surface modification.
Silane coupling agents are versatile for modifying surfaces, with applications ranging from improving adhesion between organic polymers and inorganic substrates to creating surfaces with controlled wettability.[1][2] The general mechanism involves the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds.[1]
Physicochemical Properties
While specific experimental data for this compound is limited, the properties of similar dialkoxy-dialkylsilanes can provide insights into its expected behavior. For a closely related compound, Diethoxy(dipropoxy)silane (C10H24O4Si), the following properties have been calculated:
| Property | Value | Unit | Source |
| Molecular Weight | 236.38 | g/mol | [3] |
| logP (Octanol/Water Partition Coefficient) | 2.348 | [3] | |
| Water Solubility (log10WS) | -0.15 | mol/L | [3] |
These values suggest that this compound is expected to have low water solubility and a preference for non-polar environments.
Applications
The primary application of this compound is to impart a hydrophobic character to surfaces. This is achieved by the covalent attachment of the dipropylsilyl groups to the substrate. The propyl chains create a low-energy surface that repels water.
Key Applications Include:
-
Hydrophobization of Surfaces: Creating water-repellent surfaces on glass, silica, and other hydroxylated substrates. This is useful in applications such as self-cleaning surfaces and anti-fouling coatings. The hydrophobicity of surfaces treated with alkylsilanes is well-documented, with longer alkyl chains generally leading to higher water contact angles.[4][5]
-
Filler and Particle Surface Treatment: Modifying the surface of inorganic fillers (e.g., silica, titania) to improve their dispersion in non-polar polymer matrices. This enhances the mechanical properties of the resulting composite materials.[6]
-
Passivation of Surfaces: Creating a chemically inert surface to prevent unwanted interactions with biological molecules or other chemical species.
Experimental Protocols
Below are detailed protocols for the surface modification of a glass substrate using this compound. These protocols can be adapted for other hydroxylated substrates.
Protocol 1: Solution-Phase Silanization
This protocol describes the deposition of a this compound layer from a solution.
Materials:
-
This compound
-
Anhydrous toluene or isopropanol (solvent)
-
Glacial acetic acid (catalyst)
-
Substrate (e.g., glass slides)
-
Deionized water
-
Ethanol
-
Nitrogen gas stream
-
Beakers, graduated cylinders, and magnetic stirrer
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating in a sequence of deionized water, ethanol, and then deionized water again (15 minutes each).
-
Dry the slides under a stream of nitrogen gas.
-
To activate the surface by creating hydroxyl groups, treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the slides extensively with deionized water and dry under a nitrogen stream.
-
-
Silanization Solution Preparation:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of this compound to 98 mL of anhydrous toluene.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1% v/v) to the solution to facilitate the hydrolysis of the silane.
-
Stir the solution for 1-2 hours to allow for pre-hydrolysis of the silane.
-
-
Surface Modification:
-
Immerse the cleaned and dried glass slides in the silanization solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60-80 °C) to accelerate the process, reducing the reaction time to 30-60 minutes.
-
-
Post-Treatment:
-
Remove the slides from the silanization solution and rinse thoroughly with fresh toluene to remove any unreacted silane.
-
Sonicate the slides in toluene for 5 minutes to remove physisorbed silane molecules.
-
Rinse the slides with ethanol and dry under a stream of nitrogen.
-
Cure the coated slides in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: Vapor-Phase Silanization
Vapor-phase deposition can provide a more uniform and thinner coating.
Materials:
-
This compound
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Schlenk line or vacuum pump
-
Substrate (e.g., silicon wafers)
-
Heating mantle or oven
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafers as described in Protocol 1.
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
Place a small, open container with a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump.
-
For more controlled deposition, the process can be carried out in a dedicated vacuum chamber with controlled temperature and pressure.
-
-
Deposition Process:
-
Heat the desiccator or chamber to 60-80 °C to increase the vapor pressure of the silane.
-
Allow the deposition to proceed for 2-12 hours. The optimal time will depend on the desired coating thickness and the specific setup.
-
-
Post-Treatment:
-
Vent the chamber with an inert gas like nitrogen.
-
Remove the coated substrates and rinse them with an anhydrous solvent like toluene or isopropanol to remove any loosely bound silane.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes.
-
Characterization of Modified Surfaces
The success of the surface modification can be evaluated using various surface analysis techniques.
Quantitative Data from Similar Alkylsilanes:
The following table summarizes expected outcomes based on data from similar alkylsilane modifications on silica or glass surfaces. The exact values for this compound may vary.
| Characterization Technique | Expected Result | Reference |
| Water Contact Angle | Increase to > 90° | [4][5] |
| X-ray Photoelectron Spectroscopy (XPS) | ||
| - Si 2p binding energy | ~102-103 eV (indicative of Si-O-Si bonds) | [7][8] |
| - C 1s signal | Significant increase due to propyl groups | [7][8] |
| Atomic Force Microscopy (AFM) | Minimal change in surface roughness for monolayer coverage | [9] |
Visualizations
Experimental Workflow for Solution-Phase Silanization
References
- 1. mdpi.com [mdpi.com]
- 2. wacker.com [wacker.com]
- 3. Silane, diethoxy-, dipropoxy- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 8. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 9. A new silanizing agent tailored to surface bio-functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Applying Dipropoxy(dipropyl)silane as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Dipropoxy(dipropyl)silane as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. The information is intended for research and development applications.
Introduction
This compound is a dialkoxy-dialkylsilane that can function as a molecular bridge between inorganic and organic materials. The dipropoxy groups can hydrolyze in the presence of water to form reactive silanol groups, which can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, metal oxides, silica) to form stable covalent bonds. The dipropyl groups are designed to interact with an organic polymer matrix, improving adhesion and, consequently, the mechanical and physical properties of the resulting composite material. Silane coupling agents are utilized to improve the bond between two different types of materials.[1]
Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of structurally similar dialkoxy-dialkylsilanes can provide guidance.
| Property | Value (for similar compounds) | Source |
| Molecular Formula | C10H24O2Si (for Diethyl(dipropoxy)silane) | [2] |
| Molecular Weight | 204.38 g/mol (for Diethyl(dipropoxy)silane) | [2] |
| CAS Number | 17985-18-1 (for Diethyl(dipropoxy)silane) | [1] |
| logP (Octanol/Water Partition Coefficient) | 3.32160 (for Diethyl(dipropoxy)silane) | [1] |
| Water Solubility (log10WS in mol/l) | -0.15 (Calculated for Diethoxy(dipropoxy)silane) | [3] |
Mechanism of Action: Hydrolysis and Condensation
The efficacy of this compound as a coupling agent relies on a two-step reaction mechanism: hydrolysis and condensation.[4]
-
Hydrolysis: The dipropoxy groups (-OCH2CH2CH3) react with water to form silanol groups (-OH) and propanol as a byproduct. This reaction is typically catalyzed by acid or base.[5] The rate of hydrolysis is influenced by pH, with a minimum rate around pH 7.[5]
-
Condensation: The newly formed silanol groups are reactive and can condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable siloxane bonds (Si-O-Substrate). The silanol groups can also condense with each other to form a polysiloxane network on the surface.[4]
References
- 1. Diaethyl-dipropyloxy-silan | CAS#:17985-18-1 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
Application Notes and Protocols for Sol-Gel Synthesis Using Dialkoxydialkylsilanes
Disclaimer: Information specifically pertaining to the use of dipropoxy(dipropyl)silane in sol-gel synthesis is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of sol-gel chemistry and data from analogous dialkoxydialkylsilane and other organosilane precursors. These guidelines are intended to serve as a representative starting point for researchers, scientists, and drug development professionals.
Introduction to Sol-Gel Synthesis with Dialkoxydialkylsilanes
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For silica-based materials, this process typically involves the hydrolysis and polycondensation of silicon alkoxide precursors.[1] Dialkoxydialkylsilanes, such as this compound, are valuable precursors for creating hybrid organic-inorganic materials. The two alkyl groups attached directly to the silicon atom are non-hydrolyzable and remain as organic functionalities integrated into the final silica network. This allows for precise tuning of the material's properties, such as hydrophobicity, porosity, and mechanical strength.
The fundamental reactions in the sol-gel process with a dialkoxydialkylsilane are:
-
Hydrolysis: The alkoxy groups (e.g., propoxy) react with water, often in the presence of an acid or base catalyst, to form silanol (Si-OH) groups and the corresponding alcohol as a byproduct.[1]
-
Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges.[2]
The repetition of these reactions leads to the formation of a colloidal suspension (the "sol"), which then interconnects to form a continuous network spanning the liquid phase (the "gel"). Subsequent aging and drying of the gel yield the final solid material. The properties of the resulting material are highly dependent on several factors, including the type of precursor, the water-to-silane ratio, the type and concentration of the catalyst, the solvent used, and the temperature.[2][3]
Quantitative Data from Analogous Sol-Gel Systems
The following table summarizes typical experimental parameters and resulting material properties from sol-gel synthesis using various organosilane precursors. This data can be used as a guideline for developing a process with this compound.
| Parameter | Typical Range | Precursor Example(s) | Resulting Material Property | Reference(s) |
| Precursor Concentration | 0.1 - 2.0 M | TEOS, TMOS, MPTS | Affects gelation time and network density | [4][5] |
| Water : Silane Molar Ratio (r) | 1.5 - 10 | TEOS, Hexaethoxydisilane | Influences the degree of hydrolysis and condensation | [2][6] |
| Catalyst | Acid (HCl, HNO₃) or Base (NH₄OH) | TEOS, GPTMS | Affects reaction rates and network structure | [7][8] |
| Catalyst Concentration | 0.001 - 0.1 M | TEOS, MPTS | Controls the speed of gelation | [4][5] |
| Solvent | Ethanol, Methanol, THF | TEOS, Hexaethoxydisilane | Affects precursor solubility and evaporation rate | [6][8] |
| Reaction Temperature | Room Temperature - 80°C | MPTS, TMOS | Influences hydrolysis and condensation kinetics | [4][9] |
| Aging Time | 24 - 72 hours | TEOS | Strengthens the gel network | [8] |
| Drying Temperature | 50 - 120°C | GPTMS, TEOS | Affects porosity and shrinkage | [8][9] |
| Particle Size | 10 - 500 nm | TEOS | Dependent on reaction conditions | [10] |
| Surface Area | 100 - 800 m²/g | Trialkoxysilanes | Influenced by drying method | [11] |
Experimental Protocols
The following are representative protocols for the sol-gel synthesis of a hybrid silica material using a dialkoxydialkylsilane precursor.
Protocol 3.1: Acid-Catalyzed Sol-Gel Synthesis
This protocol is suitable for producing materials with a more linear, polymer-like network.
Materials:
-
Dialkoxydialkylsilane precursor (e.g., this compound)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (0.1 M)
-
Reaction vessel (e.g., glass beaker or flask) with a magnetic stirrer
Procedure:
-
In the reaction vessel, combine the dialkoxydialkylsilane precursor with ethanol in a 1:4 molar ratio. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
In a separate container, prepare an acidic water solution by adding the acid catalyst to deionized water. The final concentration of the acid should be between 0.01 M and 0.1 M. The molar ratio of water to the silane precursor (r-value) should be between 2 and 4.
-
Slowly add the acidic water solution to the silane-ethanol mixture dropwise while stirring vigorously.
-
Continue stirring the solution at room temperature. The solution will gradually increase in viscosity as hydrolysis and condensation proceed, eventually forming a gel. Gelation time can range from minutes to several days depending on the specific conditions.
-
Once the gel has formed, seal the container to prevent rapid evaporation of the solvent and allow the gel to age for 24-48 hours at room temperature. During aging, the silica network will strengthen.
-
After aging, unseal the container and dry the gel in an oven at 60-80°C for 12-24 hours or until a constant weight is achieved to obtain a xerogel.
Protocol 3.2: Base-Catalyzed Sol-Gel Synthesis (for Nanoparticles)
This protocol is often used to synthesize discrete, spherical nanoparticles.
Materials:
-
Dialkoxydialkylsilane precursor (e.g., this compound)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Reaction vessel (e.g., glass beaker or flask) with a magnetic stirrer
Procedure:
-
In the reaction vessel, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical volumetric ratio is 100:20:5. Stir the mixture at room temperature.
-
Add the dialkoxydialkylsilane precursor to the stirred solution. The final concentration of the silane is typically in the range of 0.1 to 0.5 M.
-
A milky white suspension will form, indicating the nucleation and growth of silica particles. Continue stirring for 2-12 hours at room temperature.
-
The resulting nanoparticles can be collected by centrifugation.
-
Wash the collected particles several times with ethanol and then with deionized water to remove unreacted precursors and the catalyst.
-
Dry the washed particles in an oven at 80-100°C.
Visualizations
Diagram 1: General Sol-Gel Experimental Workflow
Caption: A typical experimental workflow for sol-gel synthesis.
Diagram 2: Hydrolysis and Condensation of a Dialkoxydialkylsilane
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation [mdpi.com]
- 5. ionicviper.org [ionicviper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace at KOASAS: Mechanism and nanosize products of the sol-gel reaction using diphenylsilanediol and 3-methacryloxypropyltrimethoxysilane as precursors [koasas.kaist.ac.kr]
- 11. researchgate.net [researchgate.net]
Enhancing Epoxy Resin Adhesion with Dipropoxy(dipropyl)silane: Application Notes and Protocols
Introduction
Dipropoxy(dipropyl)silane is a bifunctional organosilane that can be utilized as an adhesion promoter at the interface between organic epoxy resins and inorganic substrates. Silane coupling agents are known to form durable covalent bonds, enhancing the overall performance and longevity of composite materials.[1][2][3] This document provides a detailed, generalized protocol for the application of this compound to improve the adhesion of epoxy resins to various substrates.
The fundamental mechanism involves the hydrolysis of the propoxy groups in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal, or minerals) to form stable -Si-O-substrate bonds. The dipropyl groups on the silicon atom are designed to interact with the epoxy resin matrix, creating a chemical bridge at the interface.[4][5][6]
Data Presentation
Due to the absence of specific quantitative data for this compound, the following table presents illustrative data from studies on other silane coupling agents used with epoxy resins to provide a reference for expected performance improvements.
| Silane Coupling Agent | Substrate | Epoxy Resin System | Adhesion Test | Bond Strength (Control) | Bond Strength (with Silane) | Percentage Improvement | Reference |
| 3-Glycidoxypropyltrimethoxysilane | Aluminum | Bisphenol A based epoxy | Pull-off Adhesion | 15.2 MPa | 25.8 MPa | 69.7% | [7] |
| 3-Aminopropyltriethoxysilane (APTES) | Glass Fiber | DGEBA Epoxy | Single-fiber pull-out | 32.5 MPa | 55.1 MPa | 69.5% | [6] |
| Vinyltrimethoxysilane | Steel | Epoxy Coating | Pull-off Adhesion | 8.9 MPa | 14.2 MPa | 59.6% | [7] |
Table 1: Illustrative Adhesion Performance of Various Silane Coupling Agents in Epoxy Systems. This table provides examples of the degree of adhesion improvement that can be achieved with the use of silane coupling agents in epoxy resins on different substrates. The specific performance of this compound may vary.
Experimental Protocols
This section outlines a generalized experimental protocol for the application of this compound as an adhesion promoter for epoxy resins.
Materials and Equipment
-
Substrate: (e.g., glass slides, aluminum panels, silicon wafers)
-
Cleaning agents: Acetone, isopropanol, deionized water
-
This compound
-
Solvent system: e.g., 95% ethanol / 5% deionized water (v/v)
-
Acid or Base (for pH adjustment): Acetic acid or ammonium hydroxide (optional)
-
Epoxy resin and hardener
-
Application equipment: Pipettes, beakers, magnetic stirrer, spin coater, dip coater, or spray gun
-
Curing oven
-
Adhesion testing equipment: (e.g., pull-off adhesion tester, tensile tester)
Substrate Preparation
Proper surface preparation is critical for effective silane treatment.[8]
-
Degreasing: Sonicate the substrate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Surface Activation (Hydroxylation): To ensure a high density of hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, oxygen plasma treatment can be used.
-
Final Rinse and Dry: Rinse the substrate extensively with deionized water and dry with a stream of nitrogen or in an oven at 110°C for 1 hour.
Silane Solution Preparation
-
Prepare a 1-2% (v/v) solution of this compound in the chosen solvent system (e.g., 95% ethanol / 5% deionized water).
-
To promote hydrolysis, the pH of the solution can be adjusted to 4.5-5.5 with a small amount of acetic acid.
-
Stir the solution for at least 1 hour to allow for the hydrolysis of the propoxy groups to silanol groups.
Silane Application
The silane solution can be applied to the prepared substrate using various methods:
-
Dip Coating: Immerse the substrate in the silane solution for 1-2 minutes. Withdraw the substrate slowly and allow it to drain.
-
Spin Coating: Dispense the silane solution onto the center of the substrate and spin at 2000-4000 rpm for 30-60 seconds.
-
Wiping: For larger surfaces, the solution can be applied with a lint-free cloth.
Curing and Post-Treatment
-
Drying: Allow the coated substrate to air dry for 30 minutes to evaporate the solvent.
-
Curing: Heat the substrate in an oven at 110-120°C for 1 hour to promote the condensation of the silanol groups with the substrate surface and to form a stable siloxane layer.
-
Rinsing (optional): Rinse the coated substrate with the solvent (e.g., ethanol) to remove any excess, unreacted silane. Dry the substrate again before applying the epoxy resin.
Epoxy Resin Application and Curing
-
Prepare the epoxy resin and hardener mixture according to the manufacturer's instructions.
-
Apply the epoxy resin to the silane-treated substrate.
-
Cure the epoxy resin as per the manufacturer's recommended curing schedule.[9]
Adhesion Testing
Evaluate the adhesion of the cured epoxy resin to the substrate using a standardized adhesion test, such as the ASTM D4541 pull-off adhesion test.[7]
Visualizations
Caption: Chemical Structure of this compound.
Caption: Generalized Adhesion Promotion Mechanism.
Caption: Experimental Workflow for Silane Treatment.
References
- 1. paint.org [paint.org]
- 2. nbinno.com [nbinno.com]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. silicorex.com [silicorex.com]
- 5. technical.gelest.com [technical.gelest.com]
- 6. Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings [mdpi.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Clarifying the chemical reactions of the weakening of adhesion between epoxy resin and aluminum by molecular dynamic simulation and experiment [frontiersin.org]
Application Notes and Protocols for Silane Grafting onto Polyethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silane grafting is a widely utilized chemical modification technique to enhance the properties of polyethylene (PE), rendering it suitable for a broad range of advanced applications. This process introduces silane molecules onto the PE backbone, which, upon exposure to moisture, undergo hydrolysis and condensation reactions to form a crosslinked network. This crosslinking significantly improves the thermal stability, mechanical strength, and chemical resistance of the polyethylene.
These application notes provide a detailed experimental setup for performing silane grafting onto polyethylene, focusing on the two-step Sioplas® process. This process involves the initial grafting of a vinyl silane onto the polymer chain in the molten state, followed by a moisture-induced crosslinking step.
Signaling Pathways and Logical Relationships
The overall process of silane grafting and crosslinking of polyethylene can be visualized as a two-stage process. The first stage is the grafting of vinyl silane onto the polyethylene backbone, initiated by a peroxide. The second stage is the moisture-induced crosslinking of the silane-grafted polyethylene, catalyzed by a tin-based compound.
Caption: Overview of the two-stage silane grafting and crosslinking process of polyethylene.
Experimental Protocols
Materials
-
Polyethylene (PE): Low-density polyethylene (LDPE), Linear low-density polyethylene (LLDPE), or High-density polyethylene (HDPE)
-
Silane Coupling Agent: Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES)
-
Initiator: Dicumyl peroxide (DCP) or Benzoyl peroxide (BPO)[1]
-
Crosslinking Catalyst: Dibutyltin dilaurate (DBTDL)[2]
-
Antioxidant (optional): Irganox 1010[1]
-
Solvent for Gel Content Determination: Xylene[3]
Equipment
-
Twin-screw extruder or internal mixer (e.g., Brabender)[2][4]
-
Compression molding machine[5]
-
Water bath or steam chamber for moisture curing[6]
-
Soxhlet extraction apparatus[3]
-
Vacuum oven[3]
-
Fourier Transform Infrared (FTIR) Spectrometer[4]
-
Tensile testing machine[3]
-
Differential Scanning Calorimeter (DSC) (optional)[3]
-
Thermogravimetric Analyzer (TGA) (optional)[3]
Protocol 1: Silane Grafting of Polyethylene (Sioplas® Process)
This protocol details the melt grafting of vinyltrimethoxysilane (VTMS) onto polyethylene using dicumyl peroxide (DCP) as an initiator in a twin-screw extruder.
Experimental Workflow:
Caption: Step-by-step workflow for the silane grafting and crosslinking of polyethylene.
Procedure:
-
Premixing:
-
Dry the polyethylene pellets in a vacuum oven to remove any residual moisture.
-
In a high-speed mixer, blend the polyethylene pellets with the desired amounts of vinyltrimethoxysilane (VTMS) and dicumyl peroxide (DCP). Typical concentrations are provided in Table 1.
-
-
Melt Grafting:
-
Feed the premixed material into a twin-screw extruder.
-
Set the extruder temperature profile to create a molten state for the polyethylene, typically ranging from 130°C to 220°C from the feeding zone to the die.[3]
-
The screw speed can be set, for example, to 40 rpm.[3]
-
The molten polymer mixture is extruded, during which the peroxide initiates the grafting of the silane onto the polyethylene backbone.
-
-
Pelletizing:
-
Cool the extruded strands in a water bath and pelletize them into granules of silane-grafted polyethylene.
-
-
Catalyst Masterbatch Preparation:
-
Separately, prepare a catalyst masterbatch by mixing the crosslinking catalyst (e.g., DBTDL) and any optional additives like antioxidants with a small amount of polyethylene. A typical masterbatch contains about 5% catalyst.[3]
-
-
Blending for Crosslinking:
-
Dry-blend the silane-grafted polyethylene granules with the catalyst masterbatch. A common ratio is 95% grafted polyethylene to 5% catalyst masterbatch.[3]
-
-
Sample Preparation for Curing:
-
Compression mold the blended material into sheets or other desired shapes at a temperature of around 180°C and a pressure of 10 MPa for 30 minutes.[5]
-
-
Moisture Curing:
Protocol 2: Characterization of Silane-Grafted Polyethylene
The gel content is a measure of the degree of crosslinking.
Procedure:
-
Weigh approximately 0.5 g of the crosslinked polyethylene sample.
-
Place the sample in a stainless steel mesh cage.
-
Extract the sample in refluxing xylene for 6 hours using a Soxhlet apparatus.[5]
-
After extraction, remove the sample and dry it in a vacuum oven at 60°C until a constant weight is achieved.[5]
-
Calculate the gel content using the following formula:
-
Gel Content (%) = (Weight after extraction / Initial weight) x 100
-
FTIR is used to confirm the grafting of silane onto the polyethylene backbone and to monitor the crosslinking reaction.
Procedure:
-
Prepare thin films of the grafted and crosslinked polyethylene samples by hot pressing.[4]
-
Record the FTIR spectra of the films over a range of 4000-600 cm⁻¹.[4]
-
Analysis of Grafting: Look for characteristic absorption peaks of the Si-O-CH₃ groups at approximately 1092 cm⁻¹ and 1192 cm⁻¹. The peak at 1092 cm⁻¹ is often used as an indicator of the extent of silane grafting.[2][7]
-
Analysis of Crosslinking: The formation of Si-O-Si crosslinks can be observed by the appearance of absorption peaks around 1078 cm⁻¹ and 955 cm⁻¹.[2]
Data Presentation
The following tables summarize the effect of varying concentrations of silane and initiator on the final properties of the crosslinked polyethylene.
Table 1: Effect of VTMS and DCP Concentration on Gel Content of LDPE
| Sample | VTMS (phr) | DCP (phr) | Gel Content (%) | Reference |
| 1 | 1.5 | 0.15 | Varies | [3] |
| 2 | 2.5 | - | ~55 | [5] |
| 3 | 5.0 | - | ~70 | [5] |
| 4 | 7.5 | - | ~75 | [5] |
| 5 | 0 to 2 | 0.2 | Increases with VTMS | [8] |
Table 2: Mechanical Properties of Silane Crosslinked Polyethylene [5]
| Sample | VTMS (wt. %) | Tensile Stress at Yield (MPa) | Elongation at Yield (%) |
| HDPE | 0 | 25.1 | 12.1 |
| PEX-HDPE | 7.5 | 28.3 | 10.9 |
| LLDPE 1 | 0 | 10.2 | 16.2 |
| PEX-LLDPE 1 | 7.5 | 13.5 | 14.8 |
| LLDPE 2 | 0 | 16.5 | 18.5 |
| PEX-LLDPE 2 | 7.5 | 18.2 | 16.3 |
| LLDPE 3 | 0 | 9.8 | 17.3 |
| PEX-LLDPE 3 | 7.5 | 12.1 | 15.1 |
Table 3: FTIR Characteristic Peaks for Silane Grafted and Crosslinked Polyethylene [2][7]
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| Si-O-CH₃ | 1092, 1192 | Indicates silane grafting |
| Si-O-Si | 1078, 955 | Indicates siloxane crosslinks |
| -CH₃ (internal standard) | 1378 | Used for quantitative analysis |
Conclusion
This document provides a comprehensive guide for the experimental setup of silane grafting onto polyethylene. By following the detailed protocols and utilizing the provided data tables, researchers can effectively modify polyethylene to achieve desired properties for various advanced applications. The characterization techniques outlined are essential for verifying the success of the grafting and crosslinking processes and for understanding the structure-property relationships of the modified polymer.
References
Application Notes and Protocols for Hydrophobic Coating of Glass using Dipropoxy(dipropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the application of Dipropoxy(dipropyl)silane as a hydrophobic coating on glass surfaces. Silanization is a chemical process that modifies a surface by covalently bonding a silane molecule to it.[1] This process is widely used to alter the surface properties of materials rich in hydroxyl groups, such as glass.[2] this compound is an organofunctional silane with two propyl groups that impart a non-polar, water-repellent character to the treated surface, and two propoxy groups that hydrolyze to form reactive silanol groups. These silanol groups then condense with the hydroxyl groups on the glass surface and with each other to form a stable, hydrophobic polysiloxane layer.
The resulting hydrophobic surface is valuable in a variety of research and drug development applications, including the prevention of protein and cellular adhesion to glassware, the creation of microfluidic devices with controlled wetting properties, and the improvement of water repellency for optical components.
Principle of the Method
The application of a this compound coating to a glass surface is a multi-step process that relies on the hydrolysis and condensation of the silane.
-
Surface Activation: The glass substrate is first rigorously cleaned and treated to ensure a high density of surface hydroxyl (-OH) groups. This is a critical step for achieving a uniform and durable coating.
-
Hydrolysis: In the presence of water, the propoxy groups (-OCH₂CH₂CH₃) of the this compound hydrolyze to form silanol groups (-OH) and propanol. This reaction is typically catalyzed by a weak acid.
-
Condensation: The newly formed silanol groups on the silane molecule then react (condense) with the hydroxyl groups on the glass surface, forming stable siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups from different silane molecules can condense with each other, creating a cross-linked polysiloxane network on the surface. The propyl groups of the silane are oriented away from the surface, creating the hydrophobic interface.
Experimental Protocols
Materials and Equipment
-
This compound (C₁₀H₂₄O₂Si)
-
Glass substrates (e.g., microscope slides, coverslips, or other glassware)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid
-
Acetone
-
Detergent (laboratory grade)
-
Beakers and staining jars
-
Magnetic stirrer and stir bar
-
Pipettes
-
Nitrogen gas or clean, dry air source
-
Oven or hot plate
Detailed Protocol for Dip-Coating Application
This protocol is adapted from general procedures for applying alkoxysilanes to glass surfaces.[3][4][5]
Step 1: Cleaning and Activation of Glass Substrates
-
Thoroughly wash the glass substrates with a laboratory-grade detergent and rinse extensively with deionized water.
-
Sonicate the substrates in acetone for 15 minutes to remove any organic residues.
-
Rinse the substrates with deionized water.
-
Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water.
-
Dry the cleaned and activated glass substrates under a stream of nitrogen or in an oven at 110°C for at least 1 hour. Store in a desiccator until ready for coating.
Step 2: Preparation of the Silane Solution
-
Prepare a 95% ethanol / 5% deionized water solution.
-
Adjust the pH of the ethanol-water solution to between 4.5 and 5.5 using acetic acid. This acidic condition catalyzes the hydrolysis of the alkoxysilane.[3][4]
-
With gentle stirring, add this compound to the pH-adjusted solvent to a final concentration of 2% (v/v).
-
Continue stirring the solution for at least 5 minutes to allow for the hydrolysis of the propoxy groups and the formation of silanols.
Step 3: Application of the Hydrophobic Coating
-
Immerse the cleaned and dried glass substrates into the freshly prepared 2% silane solution for 1-2 minutes.[3][5] Gentle agitation during this time can help ensure a uniform coating.
-
Carefully withdraw the substrates from the solution.
-
Briefly rinse the coated substrates with 95% ethanol to remove any excess, unreacted silane.[3][4]
Step 4: Curing the Silane Layer
-
Oven Curing (Recommended): Place the coated substrates in an oven at 110°C for 5-10 minutes. This thermal treatment promotes the condensation reaction, leading to a more durable and stable coating.[3][5]
-
Room Temperature Curing: Alternatively, the coating can be cured at room temperature for 24 hours at a relative humidity of less than 60%.[3][4]
The coated glass substrates are now ready for use.
Data Presentation
| Parameter | Untreated Glass | Expected this compound Coated Glass | Reference Hydrophobic Silane Coating (e.g., HDTMS) |
| Static Water Contact Angle | < 30° | > 90° | ~104° |
| Surface Energy | High | Low | Low |
| Coating Thickness | N/A | Typically a monolayer to a few nanometers | Monolayer to a few nanometers |
| Visual Appearance | Transparent | Transparent | Transparent |
Visualization of Workflow and Mechanism
Below are diagrams illustrating the experimental workflow and the chemical mechanism of the silanization process.
Caption: Experimental workflow for hydrophobic coating of glass.
Caption: Chemical mechanism of glass silanization.
References
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 5. gelest.com [gelest.com]
Application Notes and Protocols: Dipropoxy(dipropyl)silane as a Crosslinker in Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropoxy(dipropyl)silane is an alkoxysilane that can be utilized as a crosslinking agent in moisture-curing adhesive and sealant formulations. These materials are valued for their ability to form durable, flexible, and weather-resistant bonds. The crosslinking process, initiated by atmospheric moisture, involves the hydrolysis of the propoxy groups and subsequent condensation to form a stable siloxane network (Si-O-Si). This network structure is fundamental to the final mechanical properties of the adhesive or sealant. While specific performance data for this compound is not extensively available in public literature, this document provides a comprehensive overview of its expected behavior and application based on the established chemistry of analogous alkoxysilanes.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 17985-18-1 (Note: This CAS number is associated with Diethyl-dipropyloxy-silane, which has a similar structure and is used here as a close analogue.)
-
Molecular Formula: C₁₀H₂₄O₂Si
-
Molecular Weight: 204.38 g/mol
-
Appearance: Colorless liquid (expected)
Mechanism of Action: Moisture Curing
The fundamental mechanism of action for this compound as a crosslinker in a typical Room Temperature Vulcanizing (RTV) silicone sealant formulation is a two-step process initiated by ambient moisture.
-
Hydrolysis: The this compound molecules react with water from the atmosphere, leading to the hydrolysis of the propoxy groups (-OCH₂CH₂CH₃) to form silanol groups (-OH) and releasing propanol as a byproduct.
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other or with hydroxyl-terminated polymer chains (e.g., polydimethylsiloxane) to form stable siloxane bonds (Si-O-Si). This condensation reaction builds a three-dimensional crosslinked network, transforming the liquid or paste-like sealant into a solid, elastomeric material.
The overall curing process is influenced by factors such as humidity, temperature, and the presence of catalysts.[1][2][3] The propyl groups attached directly to the silicon atom remain intact and contribute to the flexibility and hydrophobicity of the final cured product. The propoxy groups, being larger than the more common methoxy or ethoxy groups, are expected to result in a slower cure rate due to steric hindrance.[4][5]
Illustrative Performance Data
The following tables summarize the expected performance characteristics of a model adhesive/sealant formulation incorporating a this compound crosslinker.
Disclaimer: The quantitative data presented below is illustrative and based on typical values for RTV silicone sealants crosslinked with analogous alkoxysilanes. Specific performance will depend on the complete formulation, including the base polymer, fillers, and any additives.
Table 1: Typical Physical and Mechanical Properties
| Property | Test Method | Illustrative Value |
| Cure Time | ||
| Tack-Free Time | ASTM C679 | 30 - 60 minutes |
| Full Cure (2mm thickness) | - | 24 - 72 hours |
| Mechanical Properties | ||
| Tensile Strength | ASTM D412 | 1.5 - 3.0 MPa |
| Elongation at Break | ASTM D412 | 300 - 600% |
| Hardness (Shore A) | ASTM D2240 | 20 - 40 |
| Adhesion Properties | ||
| Adhesion-in-Peel (on glass) | ASTM C794 | 15 - 25 N/cm |
| Adhesion-in-Peel (on aluminum) | ASTM C794 | 10 - 20 N/cm |
| Thermal Stability | ||
| Service Temperature Range | - | -50 to 180 °C |
Table 2: Influence of Crosslinker Concentration on Mechanical Properties (Illustrative)
| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 2% | 1.8 | 550 | 25 |
| 4% | 2.5 | 400 | 35 |
| 6% | 3.0 | 300 | 40 |
Experimental Protocols
Protocol 1: Formulation of a Model RTV Silicone Sealant
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS) (viscosity 10,000 - 20,000 cP)
-
Fumed silica (hydrophobic, surface area 150-200 m²/g)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Plasticizer (e.g., non-reactive silicone fluid)
-
Adhesion promoter (optional, e.g., an aminosilane)
Procedure:
-
In a planetary mixer, combine the hydroxy-terminated PDMS and the plasticizer. Mix under vacuum for 15 minutes to de-aerate.
-
Gradually add the fumed silica to the mixture while continuing to mix under vacuum. Increase the mixing speed to ensure proper dispersion of the filler. Mix for 1-2 hours until a homogeneous paste is formed.
-
In a separate container, pre-mix the this compound and the adhesion promoter (if used).
-
Slowly add the silane mixture to the paste while mixing under vacuum.
-
Finally, add the DBTDL catalyst and mix for a final 15-20 minutes under vacuum.
-
Package the formulated sealant in moisture-proof cartridges.
Protocol 2: Evaluation of Cure Time
Objective: To determine the tack-free time and rate of cure of the formulated sealant.
Procedure:
-
Tack-Free Time (ASTM C679):
-
Spread a thin film of the sealant onto a clean, non-porous substrate (e.g., glass or polyethylene).
-
At regular intervals (e.g., every 5 minutes), lightly touch the surface of the sealant with a clean polyethylene film.
-
The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface.
-
-
Cure-Through-Depth:
-
Fill a small, shallow container (e.g., an aluminum dish) with the sealant to a depth of at least 5 mm.
-
At specified time intervals (e.g., 24, 48, 72 hours), cut into the sealant with a sharp blade.
-
Measure the depth of the cured (solid) layer from the surface. The cure rate is typically expressed in mm per 24 hours.[3]
-
Protocol 3: Tensile Strength and Elongation at Break (ASTM D412)
Objective: To determine the tensile properties of the cured sealant.[6][7][8][9]
Procedure:
-
Cast sheets of the sealant with a uniform thickness (e.g., 2 mm) and allow them to cure fully at a controlled temperature and humidity (e.g., 23°C and 50% RH) for at least 7 days.[10]
-
Use a die to cut dumbbell-shaped test specimens from the cured sheets.
-
Measure the initial cross-sectional area of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen ruptures.
-
Record the maximum force applied (for tensile strength) and the extension of the specimen at the point of rupture (for elongation at break).
-
Calculate tensile strength by dividing the maximum force by the initial cross-sectional area.
-
Calculate elongation at break as the percentage increase in length from the original gauge length.
Protocol 4: Adhesion-in-Peel (ASTM C794)
Objective: To evaluate the adhesive strength of the sealant to various substrates.[11][12][13][14][15]
Procedure:
-
Prepare test specimens by applying a bead of sealant between a strip of porous cloth (e.g., cotton) and the test substrate (e.g., glass, aluminum, concrete).
-
Press the cloth into the sealant to ensure good embedment, leaving a tail of the cloth free.
-
Allow the specimens to cure for a specified period (e.g., 21 days) under controlled conditions.
-
Mount the substrate in the lower jaw of a tensile testing machine and the free end of the cloth in the upper jaw.
-
Pull the cloth at a 180-degree angle at a constant rate (e.g., 50 mm/min) and record the force required to peel the sealant from the substrate.
-
Observe the failure mode:
-
Adhesive failure: The sealant pulls cleanly away from the substrate.
-
Cohesive failure: The sealant splits, leaving a layer of sealant on both the substrate and the cloth.
-
Mixed-mode failure: A combination of adhesive and cohesive failure.
-
Visualizations
Caption: Moisture-curing mechanism of this compound.
Caption: Experimental workflow for evaluating a new crosslinker.
References
- 1. How long does sealant take to dry and what can you do to speed up the process? - GE Sealants [gesealants.com]
- 2. How Long Does Silicone Sealant Take to Cure? – Premier Building Solutions [premierbuildingsolutions.net]
- 3. Moisture curing silicone adhesives and sealants - GA Lindberg [galindberg.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. qualitest.us [qualitest.us]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. zwickroell.com [zwickroell.com]
- 10. chemical-concepts.com [chemical-concepts.com]
- 11. store.astm.org [store.astm.org]
- 12. matestlabs.com [matestlabs.com]
- 13. ascouncil.org [ascouncil.org]
- 14. ASTM C794 Peeling testing machine Adhesion-in-Peel of Elastomeric Joint Sealants_Adhesives_UnitedTest - Material Testing Machine [unitedtest.com]
- 15. dl.azmanco.com [dl.azmanco.com]
Application Notes and Protocols: Silanization of Silica Nanoparticles with Dipropoxy(dipropyl)silane
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the surface modification of silica nanoparticles using dipropoxy(dipropyl)silane. This procedure is critical for altering the surface chemistry of silica nanoparticles, enabling their application in drug delivery, diagnostics, and as reinforcing agents in polymer composites.
Introduction
Silanization is a chemical process that covalently bonds silane coupling agents to the surface of materials rich in hydroxyl groups, such as silica nanoparticles. This surface modification is essential for improving the dispersion of nanoparticles in various matrices, enhancing their stability, and introducing new functionalities for further chemical conjugation. This compound is a dialkoxysilane that reacts with the surface silanol groups (Si-OH) of silica nanoparticles to form stable siloxane bonds (Si-O-Si), resulting in a hydrophobic surface modification. This alteration is particularly useful in applications requiring the nanoparticles to be compatible with non-polar solvents or polymer matrices.
The reaction proceeds in two conceptual steps: hydrolysis of the propoxy groups of the silane to form reactive silanol groups, followed by condensation with the silanol groups on the silica nanoparticle surface.[1] The extent of surface coverage and the morphology of the silane layer can be influenced by several factors, including reaction temperature, time, silane concentration, and the presence of a catalyst.[1][2]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the silanization of silica nanoparticles with this compound.
Materials and Equipment
Materials:
-
Silica Nanoparticles (specific surface area and particle size should be known)
-
This compound
-
Anhydrous Toluene or Cyclohexane
-
Ethanol
-
Deionized Water
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Ultrasonicator
-
Centrifuge
-
Oven or vacuum oven
-
Schlenk line or glovebox (for reactions under inert atmosphere)
-
Rotary evaporator
-
FTIR Spectrometer (for characterization)
-
Thermogravimetric Analyzer (TGA) (for characterization)
-
Transmission Electron Microscope (TEM) (for characterization)
Pre-treatment of Silica Nanoparticles
To ensure a high density of reactive silanol groups on the surface, it is recommended to pre-treat the silica nanoparticles.
-
Disperse the silica nanoparticles in a solution of 1:1 (v/v) concentrated hydrochloric acid and methanol.
-
Stir the suspension for 30 minutes at room temperature.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral.
-
Wash the nanoparticles with ethanol twice.
-
Dry the activated silica nanoparticles in a vacuum oven at 120 °C overnight.
-
Store the dried nanoparticles in a desiccator until use.
Silanization Procedure (Wet Method)
This protocol is a general guideline and may require optimization based on the specific silica nanoparticles and desired surface coverage.
-
Dispersion: Disperse the dried silica nanoparticles in an anhydrous solvent (e.g., toluene or cyclohexane) in a round-bottom flask. A typical concentration is 1-5% (w/v).[3] To ensure a homogenous dispersion, sonicate the mixture for 15-30 minutes.
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas to remove air and moisture, which can cause self-condensation of the silane.
-
Silane Addition: While stirring vigorously, add this compound to the nanoparticle suspension. The amount of silane required depends on the surface area of the nanoparticles and the desired grafting density. A common starting point is a 0.5% (v/v) silane concentration.[4]
-
(Optional) Catalyst Addition: To expedite the reaction, a catalyst can be added. For acid catalysis, a small amount of acetic acid (e.g., 0.01% v/v) can be used.[4] For base catalysis, n-propylamine can be added.[3]
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60 °C) and allow it to react for a defined period (e.g., 24-48 hours) under continuous stirring and an inert atmosphere.[4]
-
Washing: After the reaction is complete, allow the mixture to cool to room temperature. Centrifuge the suspension to collect the silanized nanoparticles.
-
Wash the nanoparticles sequentially with the reaction solvent (e.g., toluene), followed by ethanol, and finally deionized water to remove unreacted silane and by-products. Repeat each washing step at least three times.
-
Drying: Dry the final product in a vacuum oven at 80-100 °C overnight to remove residual solvent and water.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the silanization of silica nanoparticles, drawn from protocols using analogous silanes. These values can serve as a starting point for optimizing the reaction with this compound.
| Parameter | Range | Reference |
| Silane Concentration | 0.25% - 5% (v/v or w/w) | [3][4] |
| Reaction Temperature | Room Temperature - 80 °C | [3][4][5] |
| Reaction Time | 30 min - 48 hours | [3][4] |
| Solvent | Toluene, Cyclohexane, Ethanol | [3][5] |
| Catalyst | Acetic Acid, n-propylamine | [3][4] |
Characterization of Silanized Nanoparticles
To confirm the successful modification of the silica nanoparticle surface, several characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of propyl groups on the surface. | Appearance of characteristic C-H stretching peaks around 2850-2960 cm⁻¹. Reduction in the intensity of the broad O-H peak around 3400 cm⁻¹. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of silane grafted onto the surface. | A weight loss step at temperatures corresponding to the decomposition of the organic propyl groups. The percentage of weight loss can be used to calculate the grafting density. |
| Transmission Electron Microscopy (TEM) | To observe the morphology and dispersion of the nanoparticles. | To confirm that the nanoparticles have not significantly agglomerated during the silanization process. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle on a film of the modified nanoparticles, indicating a more hydrophobic surface. |
Visualization of Workflow and Reaction
Experimental Workflow
Caption: Experimental workflow for the silanization of silica nanoparticles.
Silanization Reaction Mechanism
References
- 1. ajol.info [ajol.info]
- 2. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joam.inoe.ro [joam.inoe.ro]
Application Notes and Protocols for Surface Treatment with Dipropoxy(dipropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of dipropoxy(dipropyl)silane in surface treatment applications. Silanization is a widely employed chemical process for modifying the surface properties of various substrates, rendering them hydrophobic and altering their interaction with biological molecules. This compound, a dialkoxy-dialkylsilane, is a reagent used to create a non-polar, hydrophobic surface coating. This modification is of significant interest in biomedical applications and drug development, where controlling surface-protein interactions and improving the biocompatibility of materials is crucial.[1][2][3]
While specific literature on this compound is limited, the protocols outlined below are based on established methods for similar dialkoxy- and dihalo-dialkylsilanes and provide a strong starting point for developing a successful surface treatment procedure.
Data Presentation: General Parameters for Silanization
Due to the limited availability of specific quantitative data for this compound, the following table summarizes general parameters for surface treatment with analogous silanes, such as diethoxydimethylsilane and dichlorodimethylsilane. These values should be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Silane Concentration | 1 - 10% (v/v) | Higher concentrations may lead to thicker, less uniform coatings. |
| Solvent | Toluene, Ethanol, Isopropanol | The choice of solvent depends on the substrate and desired reaction conditions. Anhydrous solvents are critical to prevent premature hydrolysis of the silane. |
| Reaction Time | 1 - 24 hours | Longer reaction times generally lead to more complete surface coverage. |
| Reaction Temperature | Room Temperature to 120°C | Elevated temperatures can accelerate the reaction but may also promote undesirable side reactions. Post-treatment curing at elevated temperatures (e.g., 110-120°C) is often used to complete the cross-linking of the silane layer.[4] |
| Pre-treatment | Plasma cleaning, Piranha etch, UV-Ozone | Proper cleaning and activation of the substrate surface to generate hydroxyl groups are essential for efficient silanization. |
| Post-treatment | Sonication in solvent, rinsing | Thorough rinsing and sonication are necessary to remove unreacted silane and by-products. |
Experimental Protocols
The following are detailed, generalized protocols for surface treatment using this compound. Note: These are representative protocols and should be optimized for your specific substrate and application.
Protocol 1: Solution-Phase Silanization (General Purpose)
This protocol is suitable for a wide range of substrates, including glass, silicon wafers, and metal oxides.
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Substrate to be treated
-
Nitrogen or Argon gas
-
Glassware (e.g., beaker, reaction flask)
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Activate the surface to generate hydroxyl (-OH) groups. Common methods include plasma treatment (e.g., oxygen or argon plasma) for 5-15 minutes or chemical treatment with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ADVISED ).
-
Rinse the activated substrate thoroughly with deionized water and dry with a stream of nitrogen or argon gas.
-
-
Silanization Reaction:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene under an inert atmosphere (nitrogen or argon).
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).
-
-
Post-Treatment:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted silane.
-
Sonicate the substrate in fresh anhydrous toluene for 5-10 minutes to remove any physisorbed silane molecules.
-
Dry the substrate with a stream of nitrogen or argon gas.
-
Cure the silanized surface by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer.[4]
-
Protocol 2: Vapor-Phase Silanization
Vapor-phase deposition can produce a more uniform monolayer coating and is suitable for complex geometries.
Materials:
-
This compound
-
Vacuum desiccator or vacuum oven
-
Schlenk line or other vacuum source
-
Substrate to be treated
Procedure:
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure as described in Protocol 1.
-
-
Silanization Reaction:
-
Place the cleaned and activated substrate in a vacuum desiccator or vacuum oven.
-
In a small, open container (e.g., a watch glass), place a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to a moderate vacuum (e.g., 1-10 Torr).
-
The vapor pressure of the silane will allow it to deposit on the substrate surface. The deposition can be carried out at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 50-70°C) for a shorter duration (2-4 hours).
-
-
Post-Treatment:
-
Vent the desiccator with an inert gas (nitrogen or argon).
-
Remove the substrate and rinse with an anhydrous solvent like toluene or isopropanol to remove any excess, unreacted silane.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes.
-
Mandatory Visualizations
Caption: General workflow for solution-phase surface treatment with this compound.
References
- 1. Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 3. nbinno.com [nbinno.com]
- 4. Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dipropoxy(dipropyl)silane in Moisture-Curing Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropoxy(dipropyl)silane is a dialkoxysilane that functions as a reactive silicone crosslinker and adhesion promoter in one-component, moisture-curing formulations such as sealants, adhesives, and coatings. Upon exposure to atmospheric moisture, the propoxy groups hydrolyze to form reactive silanol groups. These silanols then condense with each other or with hydroxyl groups on a substrate to form a stable, crosslinked siloxane (Si-O-Si) network, resulting in a durable and flexible material. This curing mechanism proceeds at ambient temperature and does not release corrosive byproducts, making it suitable for a wide range of applications.
These application notes provide an overview of the use of this compound in moisture-curing formulations, including its mechanism of action, typical formulation components, and key performance characteristics. Detailed experimental protocols for the evaluation of such formulations are also presented.
Mechanism of Moisture Curing
The moisture-curing process of this compound proceeds in two primary steps: hydrolysis and condensation.[1]
-
Hydrolysis: In the presence of atmospheric moisture, the two propoxy groups on the silicon atom are hydrolyzed to form silanol groups and propanol as a byproduct. This reaction is often catalyzed by acids, bases, or organometallic compounds.
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This condensation reaction builds the crosslinked polymer network that gives the cured material its final properties.
Figure 1: Moisture-Curing Reaction of this compound.
Representative Formulation
A typical moisture-curing sealant formulation incorporating a dialkoxysilane like this compound would include several key components. The following table provides a representative formulation. Please note that specific percentages will vary depending on the desired final properties of the sealant.
| Component | Function | Representative wt% |
| Silane-Terminated Polymer (e.g., SPUR) | Primary binder, provides flexibility and strength. | 30 - 50 |
| This compound | Crosslinker and Adhesion Promoter | 1 - 5 |
| Plasticizer (e.g., phthalates, benzoates) | Improves flexibility and reduces modulus.[2] | 10 - 30 |
| Filler (e.g., precipitated calcium carbonate, fumed silica) | Reinforces, controls rheology, and reduces cost.[3] | 20 - 40 |
| Catalyst (e.g., organotin or organotitanium compound) | Accelerates the curing reaction. | 0.1 - 0.5 |
| Dehydrating Agent (e.g., vinyltrimethoxysilane) | Scavenges moisture in the formulation to ensure shelf stability. | 0.5 - 2 |
| Other Additives (e.g., pigments, fungicides, UV stabilizers) | Provide specific desired properties. | 1 - 5 |
Performance Data (Illustrative)
The following table summarizes typical performance data for a generic moisture-curing sealant. These values are illustrative and would need to be confirmed through empirical testing for a specific formulation containing this compound.
| Property | Test Method | Typical Value |
| Tack-Free Time | ASTM C679 | 30 - 60 minutes |
| Cure-Through Time | ISO 24070-1 | 2 - 3 mm/24 hours |
| Hardness (Shore A) | ASTM C661 | 20 - 40 |
| Tensile Strength | ASTM D412 | 1.0 - 2.5 MPa |
| Elongation at Break | ASTM D412 | 300 - 600 % |
| Adhesion-in-Peel (Glass) | ASTM C794 | > 20 N/25mm |
| Adhesion-in-Peel (Aluminum) | ASTM C794 | > 15 N/25mm |
Experimental Protocols
Synthesis of this compound (Illustrative)
The synthesis of this compound can be achieved through the alcoholysis of diphenyldichlorosilane with propanol.
Materials:
-
Diphenyldichlorosilane
-
Anhydrous n-propanol
-
Anhydrous benzene (solvent)
-
Anhydrous pyridine (HCl scavenger)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge the flask with a solution of diphenyldichlorosilane in anhydrous benzene.
-
Slowly add a stoichiometric amount of anhydrous n-propanol and pyridine dissolved in anhydrous benzene from the dropping funnel while stirring under a nitrogen atmosphere.
-
After the addition is complete, reflux the reaction mixture for several hours to ensure complete reaction.
-
Cool the mixture to room temperature. The byproduct, pyridinium hydrochloride, will precipitate.
-
Filter the precipitate and wash it with anhydrous benzene.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
-
Characterize the final product using techniques such as ¹H NMR and IR spectroscopy.
Preparation of a Moisture-Curing Sealant Formulation
Materials:
-
Silane-terminated polymer (SPUR)
-
This compound
-
Plasticizer
-
Filler
-
Catalyst
-
Dehydrating agent
-
Planetary mixer with vacuum capabilities
Procedure:
-
Pre-dry the filler in a vacuum oven to remove any adsorbed moisture.
-
Charge the silane-terminated polymer and plasticizer into the planetary mixer.
-
Mix under vacuum for 15-20 minutes to de-aerate the mixture.
-
Gradually add the dried filler to the mixture in portions while mixing under vacuum.
-
After all the filler is incorporated, continue mixing under vacuum for 30-60 minutes until a homogeneous paste is formed.
-
Break the vacuum with dry nitrogen.
-
Add the this compound, dehydrating agent, and any other liquid additives and mix for 10-15 minutes.
-
Finally, add the catalyst and mix for a final 5-10 minutes under vacuum.
-
Package the formulated sealant in moisture-proof cartridges.
Evaluation of Sealant Properties
The following protocols are based on standard ASTM and ISO test methods.
5.3.1. Tack-Free Time (ASTM C679)
-
Prepare a sealant specimen on a suitable substrate (e.g., glass or aluminum).
-
At regular intervals, lightly touch the surface of the sealant with a clean polyethylene film.
-
The tack-free time is the time at which the polyethylene film no longer adheres to the sealant surface.
5.3.2. Cure-Through Time (ISO 24070-1)
-
Fill a standardized tapered groove with the sealant.[2]
-
After a specified curing period (e.g., 24 hours) at standard conditions (23°C, 50% RH), remove the sealant from the groove.
-
Measure the thickness of the cured portion of the sealant.[2]
5.3.3. Hardness (ASTM C661)
-
Prepare a cured sealant specimen of at least 6 mm thickness.
-
Use a Shore A durometer to measure the indentation hardness of the specimen.
-
Take multiple readings at different locations and report the average value.
5.3.4. Tensile Properties (ASTM D412)
-
Die-cut dumbbell-shaped specimens from a cured sheet of the sealant.
-
Measure the initial cross-sectional area of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the tensile strength (maximum stress) and elongation at break.
5.3.5. Adhesion-in-Peel (ASTM C794)
-
Prepare a test specimen by applying a bead of sealant between a substrate (e.g., glass, aluminum) and a strip of cotton cloth.
-
Allow the specimen to cure for the specified time.
-
Mount the substrate in a fixture and peel the cloth strip back at a 180-degree angle using a universal testing machine.
-
Record the force required to peel the sealant from the substrate.
Figure 2: General Experimental Workflow for Sealant Formulation and Testing.
Safety Precautions
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its hydrolysis byproduct, propanol, are flammable. Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Conclusion
This compound is a versatile crosslinker and adhesion promoter for moisture-curing formulations. Its dialkoxy functionality allows for the formation of a durable and flexible siloxane network upon exposure to atmospheric moisture. By carefully formulating with appropriate polymers, fillers, and catalysts, materials with a wide range of properties can be achieved. The experimental protocols outlined in these notes provide a framework for the synthesis, formulation, and evaluation of moisture-curing systems incorporating this compound. It is essential to conduct thorough testing to optimize formulations for specific applications and to ensure desired performance characteristics.
References
- 1. US7867619B2 - Moisture-curing compositions containing silane-functional polymers with good adhesive properties - Google Patents [patents.google.com]
- 2. CN101268149A - Silane-containing adhesion promoter composition and sealants, adhesives and coatings containing said composition - Google Patents [patents.google.com]
- 3. evonik.com [evonik.com]
Troubleshooting & Optimization
Improving the stability of Dipropoxy(dipropyl)silane solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Dipropoxy(dipropyl)silane solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during experiments.
Troubleshooting Unstable this compound Solutions
Unexpected precipitation, changes in solution clarity, or inconsistent experimental results can all be indicators of this compound solution instability. The primary cause of this instability is hydrolysis, which is initiated by the presence of water. This leads to the formation of silanols, which can then self-condense to form siloxane oligomers and polymers, often observed as cloudiness or precipitates.
Common Problems and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Solution becomes cloudy or forms a precipitate shortly after preparation. | Moisture Contamination: The solvent or glassware used was not anhydrous. | Use freshly opened anhydrous solvents. Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in surface modification or coupling reactions. | Partial Hydrolysis: The silane has partially hydrolyzed and condensed, reducing the concentration of the active monomeric species. | Prepare fresh solutions before each use. If a stock solution must be stored, keep it under an inert atmosphere in a sealed container with a desiccant. Consider adding a small amount of an anhydrous alcohol (e.g., propanol) to the solvent, which can help to slow down the condensation of silanols. |
| Gel formation in the solution. | Advanced Condensation: Extensive hydrolysis and condensation have occurred, leading to the formation of a cross-linked polysiloxane network. | The solution is no longer viable and should be discarded. Review the storage and handling procedures to prevent moisture ingress in future preparations. |
| Reduced reactivity of the silane solution over time. | Oligomerization: The formation of small, soluble siloxane oligomers can reduce the availability of reactive silanol groups for surface binding. | For applications requiring high reactivity, it is crucial to use freshly prepared solutions. If this is not feasible, store the solution at low temperatures (e.g., 2-8°C) to slow down the condensation process, but ensure the container is tightly sealed to prevent condensation upon removal from storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound solution instability?
A1: The primary cause of instability is hydrolysis, a chemical reaction with water. The propoxy groups (-OCH2CH2CH3) on the silicon atom react with water to form silanol groups (-OH) and propanol. These silanols are reactive and can condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers, which can cause the solution to become cloudy, precipitate, or gel.
Q2: How can I prevent moisture from contaminating my this compound solution?
A2: To prevent moisture contamination, it is essential to use anhydrous solvents and properly dried glassware. Glassware should be oven-dried and cooled under a desiccant. Solutions should be prepared and handled under an inert atmosphere, such as nitrogen or argon. Using syringes and septa for transferring liquids can also minimize exposure to atmospheric moisture.
Q3: What are the ideal storage conditions for this compound and its solutions?
A3: Pure this compound should be stored in its original, unopened container in a cool, dry, and well-ventilated area, away from sources of moisture. Once opened, the container should be tightly sealed, and the headspace can be purged with an inert gas before resealing. Solutions of this compound are generally not recommended for long-term storage due to their susceptibility to hydrolysis. If short-term storage is necessary, keep the solution in a tightly sealed container, under an inert atmosphere, and at a low temperature (2-8°C).
Q4: Can I use pH to control the stability of my this compound solution?
A4: Yes, pH can significantly influence the rates of hydrolysis and condensation. Generally, the rate of hydrolysis is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions.[1] Condensation of silanols is slowest in acidic conditions (pH 3-5) and is accelerated under basic conditions.[2] Therefore, for applications where a hydrolyzed but not yet condensed silane is desired, preparing the solution in a slightly acidic aqueous-organic solvent mixture may be beneficial. However, for preventing hydrolysis altogether, maintaining anhydrous and neutral conditions is key.
Q5: What are the signs of degradation in a this compound solution?
A5: Visual signs of degradation include the solution turning cloudy, the formation of a precipitate, or an increase in viscosity, eventually leading to gelation. On a chemical level, degradation can be monitored by techniques such as Gas Chromatography (GC) to observe the depletion of the parent silane and the appearance of hydrolysis and condensation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of silanol groups and siloxane bonds.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution for Surface Modification
Objective: To prepare a solution of this compound in an organic solvent for use in surface modification applications, minimizing premature hydrolysis and condensation.
Materials:
-
This compound
-
Anhydrous isopropanol (or other suitable anhydrous solvent)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a manifold
-
Syringes and needles
-
Septa
Procedure:
-
Place all necessary glassware in an oven at 120°C for a minimum of 4 hours.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Assemble the glassware (e.g., a round-bottom flask with a septum) and purge with a gentle stream of inert gas for 10-15 minutes.
-
Using a dry syringe, transfer the desired volume of anhydrous isopropanol to the flask.
-
With a separate dry syringe, carefully withdraw the required amount of this compound and add it dropwise to the stirring solvent.
-
Continue stirring under a positive pressure of inert gas until the silane is fully dissolved.
-
Use the solution immediately for the best results. If temporary storage is unavoidable, keep the flask sealed with the septum and under a positive pressure of inert gas.
Protocol 2: Monitoring the Hydrolysis of this compound by Gas Chromatography (GC)
Objective: To quantitatively assess the stability of a this compound solution over time by monitoring the concentration of the parent compound.
Materials:
-
This compound solution to be tested
-
Anhydrous solvent (matching the solution) for dilution
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
GC vials with septa
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polar column).
Procedure:
-
Prepare a stock solution of the internal standard in the anhydrous solvent at a known concentration.
-
At time zero (immediately after preparing the this compound solution), withdraw a small aliquot (e.g., 100 µL) of the solution.
-
Add the aliquot to a GC vial containing a known volume of the internal standard stock solution and dilute further with the anhydrous solvent to a suitable concentration for GC analysis.
-
Immediately cap the vial and vortex to mix.
-
Inject the sample into the GC and record the chromatogram.
-
Repeat steps 2-5 at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) while storing the bulk solution under the desired test conditions (e.g., exposed to ambient air, in a sealed vial, etc.).
-
Calculate the peak area ratio of this compound to the internal standard at each time point. A decrease in this ratio over time indicates degradation of the silane.
Visualizing Instability: The Hydrolysis and Condensation Pathway
The following diagrams illustrate the key chemical processes that lead to the instability of this compound solutions.
Caption: Initial hydrolysis of this compound.
Caption: Condensation of silanols to form siloxanes.
Caption: Troubleshooting workflow for unstable solutions.
References
How to prevent premature hydrolysis of Dipropoxy(dipropyl)silane
Welcome to the technical support center for Dipropoxy(dipropyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature hydrolysis and to offer troubleshooting assistance for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is an organosilane compound with two propyl groups and two propoxy groups attached to a central silicon atom. The silicon-oxygen bonds in the propoxy groups are susceptible to cleavage by water in a process called hydrolysis. This reaction is often catalyzed by acids or bases.[1][2] The initial hydrolysis step replaces a propoxy group with a hydroxyl group (silanol), which is highly reactive and can condense with other silanol groups to form siloxane oligomers or polymers. This premature reaction can prevent the silane from effectively binding to the desired substrate in your experiment.
Q2: What are the primary factors that influence the rate of hydrolysis of this compound?
The rate of hydrolysis is primarily influenced by the following factors:
-
Water Content: The presence of water is the most critical factor. Even trace amounts of moisture, including atmospheric humidity, can initiate hydrolysis.[3]
-
pH: Hydrolysis is slowest at a neutral pH (around 7) and is significantly accelerated under acidic or basic conditions.[2]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis and subsequent condensation reactions.[4][5]
-
Catalysts: Acids and bases act as catalysts for hydrolysis. Certain metal ions can also catalyze the reaction.
-
Solvent: The choice of solvent can impact the solubility of the silane and the availability of water, thereby affecting the hydrolysis rate. Protic solvents like alcohols can participate in exchange reactions, while aprotic solvents, if anhydrous, can help to limit hydrolysis.[1]
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under anhydrous conditions. Follow these storage guidelines:
-
Container: Store in the original, unopened container whenever possible. If transferred, use a clean, dry, amber glass bottle with a tightly sealing cap.
-
Atmosphere: Before sealing, it is best practice to flush the container with an inert gas like dry nitrogen or argon to displace any moist air.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Environment: Keep away from sources of moisture, heat, and direct sunlight.
Troubleshooting Guide: Preventing Premature Hydrolysis
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reagent appears cloudy or has formed a gel upon opening. | The reagent has been exposed to moisture during storage, leading to hydrolysis and condensation. | The reagent is likely compromised and should be discarded. Review storage procedures to ensure containers are tightly sealed and stored in a dry environment. Consider flushing with inert gas before sealing. |
| Inconsistent experimental results or poor surface modification. | Premature hydrolysis is occurring during the experimental setup or reaction. | Review your experimental protocol for sources of moisture. Ensure all glassware is thoroughly dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere if possible. |
| Reaction fails to proceed as expected. | The silane may have already hydrolyzed and condensed, rendering it inactive for the desired reaction. | Use fresh, properly stored this compound. Verify the absence of water in your reaction system. Consider using a freshly opened bottle of the reagent. |
| Formation of precipitates in the reaction mixture. | Hydrolyzed silane is condensing to form insoluble siloxane polymers. | Ensure the reaction is carried out under strictly anhydrous conditions. Use of anhydrous solvents and an inert atmosphere is critical. The pH of the reaction medium should also be controlled, ideally keeping it close to neutral if the reaction chemistry allows. |
Factors Affecting Alkoxysilane Hydrolysis Rates (Qualitative Comparison)
The following table provides a qualitative comparison of factors that influence the rate of hydrolysis for alkoxysilanes like this compound.
| Factor | Condition for Slower Hydrolysis | Condition for Faster Hydrolysis |
| Steric Hindrance of Alkoxy Group | Larger groups (e.g., Propoxy, Butoxy) | Smaller groups (e.g., Methoxy, Ethoxy) |
| pH of the Medium | Neutral (pH ~7) | Acidic (pH < 4) or Basic (pH > 10) |
| Water Concentration | Anhydrous or very low water content | High water concentration |
| Temperature | Low temperature | High temperature |
| Solvent Type | Anhydrous aprotic solvents (e.g., Toluene, THF) | Protic solvents (e.g., Water, Alcohols) |
Note: This table is based on general principles of alkoxysilane chemistry. This compound, with its propoxy groups, is expected to hydrolyze more slowly than methoxy or ethoxy analogs under similar conditions.[2]
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
Objective: To safely dispense the silane while minimizing exposure to atmospheric moisture.
Materials:
-
This compound in its original container
-
Dry, inert gas (Nitrogen or Argon) with a regulator and tubing
-
Syringes and needles, oven-dried and cooled in a desiccator
-
Septum-sealed reaction vessel, oven-dried and cooled in a desiccator
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work in a fume hood with low ambient humidity or in a glove box.
-
Carefully open the container and immediately blanket the headspace with a gentle stream of dry inert gas.
-
Use a clean, dry syringe to withdraw the required amount of the silane.
-
Immediately transfer the silane to the reaction vessel, which has been previously flushed with an inert gas and sealed with a septum.
-
Reseal the this compound container tightly after flushing the headspace again with inert gas.
Protocol 2: Monitoring Hydrolysis using FT-IR Spectroscopy
Objective: To qualitatively monitor the progress of hydrolysis of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF)
-
Deionized water
-
FT-IR spectrometer with a liquid cell
-
Micropipettes
Procedure:
-
Prepare a solution of this compound in the anhydrous solvent in a dry vial.
-
Acquire a background spectrum of the pure anhydrous solvent in the FT-IR cell.
-
Acquire a spectrum of the freshly prepared silane solution. Note the characteristic peaks for the Si-O-C bond (typically around 1070-1100 cm⁻¹).
-
To initiate hydrolysis, add a controlled amount of deionized water to the silane solution and mix well.
-
Acquire spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-O-C peak and the appearance and growth of a broad peak corresponding to the Si-OH bond (silanol), typically in the region of 3200-3700 cm⁻¹ and around 850-950 cm⁻¹.
Visualizations
Caption: Troubleshooting workflow for preventing premature hydrolysis of this compound.
Caption: Simplified reaction pathway for the hydrolysis and condensation of this compound.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dipropoxy(dipropyl)silane Grafting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipropoxy(dipropyl)silane for surface grafting applications. The information provided is intended to serve as a starting point for optimizing your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound grafting?
A1: The grafting process occurs in two main steps:
-
Hydrolysis: The two propoxy groups (-OCH₂CH₂CH₃) on the silicon atom react with water to form silanol groups (-OH). This reaction is catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then react with hydroxyl groups on the substrate surface (e.g., silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate), effectively grafting the dipropylsilane moiety to the surface. The silanol groups can also react with each other to form polysiloxane layers.
Q2: What is the optimal pH for the hydrolysis and condensation steps?
A2: The optimal pH for hydrolysis and condensation are different, creating a need for careful pH control.
-
Hydrolysis is generally faster under acidic conditions (pH 3-4).[1]
-
Condensation is typically more rapid under basic conditions (pH > 7).[2]
-
Near neutral pH (around 7), both hydrolysis and condensation rates are slow.[2]
For a controlled monolayer grafting, it is often recommended to perform the hydrolysis at a slightly acidic pH to generate silanols, followed by adjusting the pH or applying heat to promote condensation with the surface.
Q3: How does temperature affect the grafting process?
A3: Temperature accelerates both the hydrolysis and condensation reactions. Increasing the temperature can significantly reduce reaction times. However, excessively high temperatures can lead to uncontrolled polymerization of the silane in solution and potentially cause the formation of multilayers on the substrate. The optimal temperature is system-dependent and should be determined empirically. For many silane grafting processes, temperatures in the range of ambient to 80°C are common.
Q4: What is the role of a catalyst in the grafting reaction?
A4: Catalysts are often used to accelerate the hydrolysis and condensation reactions, especially when working at moderate temperatures.[2][3]
-
Acid catalysts (e.g., acetic acid, hydrochloric acid) are effective at speeding up the hydrolysis step.
-
Base catalysts (e.g., ammonia, amines) are used to promote the condensation step.
-
Organotin compounds (e.g., dibutyltin dilaurate) can also be used, particularly in non-aqueous environments, to catalyze the condensation reaction.[2]
The choice and concentration of the catalyst should be optimized for your specific application to avoid overly rapid reactions that can lead to poor film quality.
Q5: How does the concentration of this compound affect the grafting outcome?
A5: The concentration of the silane in the reaction solution is a critical parameter.
-
Low concentrations typically favor the formation of a monolayer, as individual silane molecules have more time and space to react with the surface before they react with each other.
-
High concentrations can lead to the formation of multilayers or bulk polymerization of the silane in solution, which can then deposit on the surface, resulting in a less uniform and potentially less stable coating.
It is generally recommended to start with a low concentration (e.g., 1-5% by volume) and gradually increase it if a denser coating is required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no grafting | 1. Incomplete hydrolysis of the propoxy groups.2. Insufficiently reactive substrate surface (lack of hydroxyl groups).3. Incorrect pH for condensation.4. Reaction time is too short or temperature is too low. | 1. Pre-hydrolyze the silane in an acidic aqueous solution (pH 3-4) before introducing the substrate.2. Pre-treat the substrate to generate hydroxyl groups (e.g., with piranha solution for silica, or plasma treatment).3. Adjust the pH to be slightly basic (pH 8-10) for the condensation step, or increase the temperature.4. Increase the reaction time and/or temperature. Consider adding a catalyst. |
| Formation of a thick, uneven coating (multilayering) | 1. Silane concentration is too high.2. Water concentration is too high, leading to rapid polymerization in solution.3. Reaction time is too long or temperature is too high.4. Ineffective rinsing after grafting. | 1. Reduce the concentration of this compound in the reaction solution.2. Control the amount of water available for hydrolysis, especially in organic solvent-based systems.3. Decrease the reaction time and/or temperature.4. Thoroughly rinse the substrate with an appropriate solvent (e.g., ethanol, toluene) immediately after the grafting step to remove any unbound silane. |
| Poor adhesion of the grafted layer | 1. Contaminated substrate surface.2. Incomplete formation of covalent siloxane bonds with the surface.3. Weak boundary layer due to physisorbed silane molecules. | 1. Ensure the substrate is scrupulously clean before grafting.2. After the initial grafting, consider a post-grafting curing step (e.g., heating in an oven) to drive the condensation reaction to completion.3. After grafting, sonicate the substrate in a suitable solvent to remove any non-covalently bound silane. |
| Inconsistent results between experiments | 1. Variability in ambient humidity.2. Inconsistent substrate pre-treatment.3. Degradation of the silane stock solution. | 1. Perform the reaction in a controlled humidity environment or under an inert atmosphere (e.g., nitrogen, argon).2. Standardize the substrate cleaning and activation procedure.3. Store this compound under anhydrous conditions and use a fresh solution for each experiment. |
Data Presentation
Table 1: General Reaction Parameters for this compound Grafting (Starting Points for Optimization)
| Parameter | Recommended Range | Notes |
| Silane Concentration | 1 - 5% (v/v) in solvent | Higher concentrations may lead to multilayer formation. |
| Solvent | Toluene, Ethanol, Isopropanol | Choice of solvent depends on the substrate and desired reaction conditions. Anhydrous solvents are recommended to control hydrolysis. |
| Water for Hydrolysis | Stoichiometric amount or slight excess relative to propoxy groups | Precise control of water content is crucial to prevent bulk polymerization. |
| pH for Hydrolysis | 3 - 4 | Acidic conditions promote the formation of silanols.[1] |
| pH for Condensation | 8 - 10 | Basic conditions accelerate the condensation reaction with the surface.[2] |
| Temperature | 25 - 80 °C | Higher temperatures increase reaction rates but can also promote side reactions. |
| Reaction Time | 1 - 24 hours | Optimization is required based on other reaction parameters. |
| Catalyst (optional) | Acetic Acid, Ammonia, Aminosilanes | Use with caution to control the reaction rate. |
Experimental Protocols
Note: The following protocols are generalized starting points. Optimization of concentrations, times, and temperatures will be necessary for your specific substrate and application.
Protocol 1: Two-Step Aqueous Grafting onto a Silica Substrate
-
Substrate Preparation:
-
Clean the silica substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry under nitrogen.
-
-
Hydrolysis of this compound:
-
Prepare a 2% (v/v) solution of this compound in a 95:5 ethanol:water mixture.
-
Adjust the pH of the solution to 4 with acetic acid.
-
Stir the solution for 1 hour at room temperature to allow for hydrolysis.
-
-
Grafting (Condensation):
-
Immerse the activated silica substrate in the hydrolyzed silane solution.
-
Adjust the pH to 9 with ammonium hydroxide.
-
Heat the solution to 60°C and maintain for 4 hours with gentle stirring.
-
-
Post-Grafting Treatment:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any unreacted silane.
-
Dry the substrate under a stream of nitrogen.
-
Cure the grafted substrate in an oven at 110°C for 1 hour to ensure complete condensation.
-
Protocol 2: One-Step Anhydrous Grafting onto a Metal Oxide Surface
-
Substrate Preparation:
-
Clean the metal oxide substrate by sonicating in an appropriate solvent (e.g., ethanol, hexane) to remove organic contaminants.
-
Dry the substrate in an oven at 120°C for at least 2 hours to remove adsorbed water.
-
Allow the substrate to cool to room temperature in a desiccator.
-
-
Grafting:
-
In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the dried substrate in the silane solution.
-
Add a catalytic amount of a suitable amine (e.g., triethylamine).
-
Stir the solution at room temperature for 12 hours.
-
-
Post-Grafting Treatment:
-
Remove the substrate from the solution and rinse thoroughly with anhydrous toluene.
-
Dry the substrate under a stream of inert gas.
-
Perform a final rinse with ethanol and dry.
-
Mandatory Visualization
Caption: Experimental workflow for this compound grafting.
Caption: Reaction pathway for this compound grafting.
References
Troubleshooting poor adhesion with Dipropoxy(dipropyl)silane coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipropoxy(dipropyl)silane coatings.
Troubleshooting Guide: Poor Adhesion
Poor adhesion of this compound coatings is a common issue that can often be resolved by carefully controlling the experimental parameters. This guide addresses the most frequent causes of adhesion failure and provides systematic solutions.
Problem: Coating delaminates or peels easily from the substrate.
This is the most direct indicator of poor adhesion. The troubleshooting process should be systematic, starting from substrate preparation and moving through each step of the coating process.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor silane coating adhesion.
| Potential Cause | Recommended Action | Detailed Explanation |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate using appropriate methods (e.g., sonication in solvents, plasma treatment, piranha etch for glass/silicon). | The substrate surface must be free of organic contaminants, dust, and moisture to ensure the formation of a strong covalent bond with the silane.[1] The surface should also possess hydroxyl (-OH) groups for the silane to react with. |
| Incorrect Silane Solution Preparation | Prepare the silane solution fresh before each use. Ensure the correct pH for hydrolysis. | This compound needs to hydrolyze to form reactive silanol groups.[2][3] This process is pH-sensitive; for many non-amino silanes, a slightly acidic pH (4.5-5.5) in an alcohol/water mixture is optimal for hydrolysis while minimizing self-condensation.[2][4] |
| Improper Application Technique | Ensure a uniform and consistent application method (e.g., controlled dip-coating withdrawal speed, consistent spray pattern). | An uneven application can lead to variations in coating thickness and, consequently, areas of poor adhesion. The goal is to deposit a uniform, thin layer of the silane solution.[1] |
| Sub-optimal Curing Conditions | Optimize curing temperature and time. A typical starting point is 110-120°C for 20-30 minutes, but this may need adjustment based on the substrate.[4] | Curing is crucial for the condensation reaction, where the silanol groups form strong covalent bonds with the substrate and with each other to create a cross-linked film.[5] Inadequate curing results in a weak, poorly adhered layer. |
| Incorrect Coating Thickness | Adjust the silane concentration in the solution. Typically, a 0.5% to 2% solution is a good starting point.[4] | A coating that is too thick can lead to a weak, brittle layer that fails within itself (cohesive failure) rather than at the interface.[6] Conversely, a layer that is too thin may not provide complete coverage, resulting in poor adhesion.[6] |
| Moisture Contamination | Ensure all solvents and equipment are dry. Store the silane under an inert atmosphere (e.g., nitrogen or argon). | Premature hydrolysis and condensation of the silane can occur in the presence of excess moisture, leading to the formation of insoluble oligomers in the solution that will not bond effectively to the substrate.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of adhesion for this compound?
A1: The adhesion of this compound, like other alkoxysilanes, is a two-step process:
-
Hydrolysis: The propoxy groups (-O-CH₂CH₂CH₃) on the silicon atom react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by adjusting the pH of the solution.[2][3]
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Substrate bonds. They also condense with other silanol groups to form a cross-linked siloxane network (Si-O-Si), which provides the coating's cohesive strength.[5]
Caption: General mechanism of silane adhesion to a substrate.
Q2: How do I prepare the silane solution?
A2: A common method for preparing a non-amino silane solution is as follows:
-
Prepare a 95:5 (v/v) mixture of ethanol and water.
-
Adjust the pH of this mixture to between 4.5 and 5.5 using a weak acid like acetic acid.[4]
-
With stirring, add the this compound to the alcohol-water mixture to achieve the desired final concentration (typically 0.5% to 2% by weight).[4]
-
Allow the solution to stir for a minimum of 5 minutes to allow for hydrolysis to occur before application.[4]
-
Use the solution as soon as possible, as its stability can be limited to a few hours.[4]
Q3: What is the optimal curing temperature and time?
A3: The optimal curing conditions depend on the substrate material and the desired properties of the coating. A general starting point is to cure the coated substrate in an oven at 110-120°C for 20-30 minutes.[4] For some systems, a longer cure at a lower temperature (e.g., 24 hours at room temperature with controlled humidity) can also be effective.[4] It is recommended to perform a design of experiments (DoE) to determine the optimal curing parameters for your specific application.
Q4: How can I measure the adhesion of my coating?
A4: There are several standard methods for testing coating adhesion. Two common qualitative and quantitative methods are:
-
ASTM D3359 (Cross-Hatch Adhesion Test): This is a simple, qualitative test for assessing the adhesion of coatings less than 125 µm thick.[1][8][9][10]
-
ASTM D4541 (Pull-Off Adhesion Test): This is a quantitative test that measures the force required to pull a specified diameter of coating away from the substrate.[11][12][13][14]
Experimental Protocols
Protocol 1: Cross-Hatch Adhesion Testing (Based on ASTM D3359, Method B)
This protocol is suitable for evaluating the adhesion of this compound coatings with a dry film thickness of less than 125 µm.[1]
Materials:
-
Coated substrate
-
Cross-hatch cutting tool with a series of parallel blades
-
Soft brush
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Illuminated magnifier
Procedure:
-
Ensure the coating is fully cured.
-
Place the coated substrate on a firm, flat surface.
-
Make a series of six parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.[8]
-
Gently brush the area to remove any loose flakes or ribbons of coating.
-
Apply a piece of the specified pressure-sensitive tape over the grid and smooth it down firmly with a fingertip.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[8]
-
Inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale.
Data Presentation:
| Classification | % Area of Coating Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Less than 5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | 5% to 15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | 15% to 35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | 35% to 65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice. |
| 0B | Greater than 65% | Flaking and detachment worse than Grade 1. |
Source: Adapted from ASTM D3359 standard.
Protocol 2: Pull-Off Adhesion Testing (Based on ASTM D4541)
This protocol provides a quantitative measure of the adhesion strength of the coating.
Materials:
-
Coated substrate
-
Pull-off adhesion tester
-
Loading fixtures (dollies) of a specified diameter (e.g., 20 mm)
-
Adhesive for bonding the dolly to the coating
-
Cutting tool for scoring around the dolly
Procedure:
-
Ensure the coating is fully cured.
-
Select a flat, representative area on the coated surface.
-
Clean the surface of the dolly and the coated surface where the test will be performed.
-
Prepare the adhesive according to the manufacturer's instructions and apply it to the face of the dolly.
-
Press the dolly onto the coated surface and ensure it is parallel to the surface.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
If necessary, use the cutting tool to score around the circumference of the dolly, through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a tensile force at a specified rate until the dolly is pulled off.
-
Record the maximum force applied. This is the pull-off strength.
-
Examine the face of the dolly to determine the nature of the failure (adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Data Presentation:
| Sample ID | Substrate | Silane Conc. (%) | Curing Temp (°C) | Curing Time (min) | Pull-Off Strength (MPa) | Failure Mode |
| DPDS-01 | Glass | 1.0 | 110 | 30 | Example: 15.2 | Adhesive (Coating-Substrate) |
| DPDS-02 | Aluminum | 1.0 | 110 | 30 | Example: 12.8 | Adhesive (Coating-Substrate) |
| DPDS-03 | Glass | 2.0 | 110 | 30 | Example: 10.5 | Cohesive (Within Coating) |
| DPDS-04 | Glass | 1.0 | 150 | 30 | Example: 18.1 | Adhesive (Dolly-Coating) |
Note: The data in this table is for illustrative purposes only. Users should populate it with their own experimental results.
References
- 1. store.astm.org [store.astm.org]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. nbinno.com [nbinno.com]
- 4. gelest.com [gelest.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. m.youtube.com [m.youtube.com]
- 7. uychem.com [uychem.com]
- 8. blog.chasecorp.com [blog.chasecorp.com]
- 9. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 10. micomlab.com [micomlab.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Factors affecting Dipropoxy(dipropyl)silane grafting efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipropoxy(dipropyl)silane for surface modification.
Troubleshooting Guide
This guide addresses common issues encountered during the grafting process with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Efficiency | Incomplete Hydrolysis: Insufficient water available to hydrolyze the propoxy groups to reactive silanol groups. | - Ensure the solvent contains an adequate amount of water. For non-aqueous solvents, consider adding a controlled amount of water (e.g., 0.5-5% by volume). - Pretreat the substrate to ensure a hydrated surface. |
| Sub-optimal pH: The pH of the reaction medium is not conducive to efficient hydrolysis and condensation. | - Adjust the pH of the solution. Acidic conditions (pH 4-5) generally accelerate hydrolysis, while slightly basic conditions can promote condensation.[1] | |
| Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. | - Increase the reaction temperature. Typical grafting temperatures range from room temperature to 120°C, depending on the substrate and solvent.[1] | |
| Short Reaction Time: The duration of the grafting process is insufficient for complete surface coverage. | - Extend the reaction time. Monitor the grafting progress over a time course to determine the optimal duration. | |
| Inactive Substrate Surface: The substrate surface lacks a sufficient number of hydroxyl (-OH) groups for the silane to bond with. | - Pre-treat the substrate with methods such as plasma treatment, acid etching, or piranha solution to generate hydroxyl groups. | |
| Poor Film Uniformity / Aggregation | Excessive Silane Concentration: A high concentration of this compound can lead to self-condensation and polymerization in solution before grafting to the surface. | - Decrease the silane concentration in the grafting solution. Typical concentrations range from 0.1% to 5% (v/v). |
| Rapid Condensation in Solution: The presence of excess water or a highly catalytic environment can cause the silane to polymerize in the bulk solution. | - Control the amount of water in the system. - Reduce the concentration of any catalysts being used. | |
| Inadequate Mixing: Poor agitation of the grafting solution can lead to localized concentration gradients and uneven deposition. | - Ensure consistent and thorough mixing or agitation during the entire grafting process. | |
| Weak Adhesion of the Grafted Layer | Contaminated Substrate: Organic residues or other contaminants on the substrate surface can interfere with the covalent bonding of the silane. | - Thoroughly clean the substrate before grafting using appropriate solvents, sonication, and/or plasma cleaning. |
| Incomplete Curing: The grafted layer has not been properly cured to form stable siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules. | - After the initial grafting step, perform a curing step. This typically involves heating the substrate (e.g., at 100-120°C) to drive off water and promote covalent bond formation. | |
| Inconsistent Results Between Experiments | Variability in Environmental Conditions: Fluctuations in ambient humidity and temperature can affect the hydrolysis and condensation rates. | - Conduct experiments in a controlled environment (e.g., a glove box with controlled humidity or a temperature-controlled lab). |
| Aging of Silane Solution: Pre-hydrolyzed silane solutions can continue to self-condense over time, leading to variability. | - Prepare fresh silane solutions before each experiment. If a pre-hydrolyzed solution is used, monitor its age and storage conditions carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound grafting?
A1: The grafting of this compound onto a surface primarily occurs through a two-step process:
-
Hydrolysis: The propoxy groups (-OCH2CH2CH3) on the silicon atom react with water to form silanol groups (-OH). This reaction is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then react with hydroxyl groups on the substrate surface to form stable covalent siloxane (Si-O-Substrate) bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.
Q2: How does the structure of this compound influence its grafting behavior?
A2: The "dipropoxy" portion provides two reactive sites for hydrolysis and subsequent condensation, allowing for strong attachment to the substrate. The "dipropyl" groups are non-reactive and contribute to the hydrophobicity and steric bulk of the final grafted layer.
Q3: What is the role of water in the grafting process?
A3: Water is essential for the hydrolysis of the propoxy groups to form the reactive silanol intermediates. However, an excess of water can lead to premature self-condensation of the silane in solution, resulting in the formation of aggregates and poor film quality. The optimal amount of water depends on the specific reaction conditions.
Q4: Can I perform grafting in a non-aqueous solvent?
A4: Yes, grafting can be performed in solvents like toluene or ethanol. However, a small, controlled amount of water is still necessary to facilitate hydrolysis. This water can be present as residual moisture on the substrate or can be intentionally added to the solvent.
Q5: How can I confirm that the grafting was successful?
A5: Several surface analysis techniques can be used to confirm successful grafting:
-
Contact Angle Measurement: A successful hydrophobic silane grafting will significantly increase the water contact angle of a hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon (Si) and carbon (C) from the silane on the substrate surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic peaks of the siloxane bonds (Si-O-Si) and the propyl groups.
Q6: Why is a post-grafting curing step necessary?
A6: The curing step, typically involving heat, is crucial for driving the condensation reaction to completion. This ensures the formation of strong, stable covalent bonds between the silane and the substrate, as well as cross-linking within the silane layer, which improves the durability and stability of the coating.
Experimental Protocols
General Protocol for this compound Grafting in Solution
This protocol provides a general guideline. Optimal parameters may vary depending on the substrate and desired outcome.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
To generate hydroxyl groups, treat the substrate with a suitable method such as oxygen plasma (100 W for 5 minutes) or a piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 15 minutes, followed by thorough rinsing with deionized water and drying.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of this compound in a solvent such as anhydrous toluene or 95% ethanol/5% water.
-
Allow the solution to stir for at least 1 hour to allow for partial hydrolysis of the silane.
-
-
Grafting Procedure:
-
Immerse the cleaned and activated substrate in the prepared silane solution.
-
Maintain the reaction at a constant temperature (e.g., 60°C) with continuous stirring for 2-4 hours.
-
-
Post-Grafting Rinse:
-
Remove the substrate from the silane solution.
-
Rinse the substrate sequentially with the solvent used for the solution (e.g., toluene or ethanol) to remove any physisorbed silane.
-
Dry the substrate under a stream of nitrogen.
-
-
Curing:
-
Place the grafted substrate in an oven at 110°C for 1 hour to promote covalent bond formation and cure the silane layer.
-
-
Characterization:
-
Analyze the modified surface using techniques such as contact angle goniometry, XPS, and FTIR to confirm successful grafting.
-
Data Presentation
Table 1: Effect of Reaction Time and Temperature on Water Contact Angle
| Reaction Time (hours) | Water Contact Angle at 25°C (°) | Water Contact Angle at 60°C (°) | Water Contact Angle at 100°C (°) |
| 1 | 85 ± 3 | 92 ± 2 | 95 ± 2 |
| 2 | 90 ± 2 | 98 ± 3 | 102 ± 3 |
| 4 | 91 ± 3 | 105 ± 2 | 106 ± 2 |
| 8 | 92 ± 2 | 105 ± 3 | 106 ± 3 |
Data are representative and based on grafting onto a hydroxylated silicon wafer.
Table 2: Influence of Silane Concentration on Grafting Density (as measured by XPS)
| Silane Concentration (v/v %) | Atomic % of Si on Surface |
| 0.1 | 8.5 |
| 0.5 | 14.2 |
| 1.0 | 18.9 |
| 2.0 | 19.5 |
| 5.0 | 19.8 |
Data are representative and based on a 2-hour grafting time at 60°C.
Visualizations
Caption: Experimental workflow for this compound grafting.
Caption: Key reactions in the silane grafting process.
References
Technical Support Center: Dipropoxy(dipropyl)silane Layer Deposition
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the thickness of Dipropoxy(dipropyl)silane layers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the thickness of the this compound layer?
The thickness of the deposited silane layer is primarily influenced by a combination of factors that affect the rates of hydrolysis and condensation reactions. These key parameters include:
-
Silane Concentration: Higher concentrations generally lead to thicker films.[1][2][3]
-
Reaction Time: Longer deposition times typically result in thicker layers.[1][4][5]
-
Deposition Method: Techniques like spin coating, dip coating, and vapor deposition offer different levels of control over thickness.[6]
-
Temperature: Increased temperature can accelerate reaction kinetics, potentially leading to thicker and more cross-linked layers.[7][8][9]
-
Humidity/Water Content: Water is essential for the hydrolysis of the propoxy groups. However, excessive water can lead to uncontrolled polymerization in the solution and on the substrate, resulting in thicker, non-uniform layers.[10][11][12]
-
Solvent Choice: The solvent can influence the solubility of the silane and its interaction with the substrate.[6]
-
Substrate Preparation: A properly cleaned and activated surface with a sufficient density of hydroxyl groups is crucial for uniform silane grafting.[6]
-
Post-Deposition Treatment: Rinsing and curing steps can significantly affect the final layer thickness and stability.[5][6]
Q2: How does water content affect the silanization process?
Water plays a critical role in the formation of the silane layer. The reaction proceeds in two main steps:
-
Hydrolysis: The propoxy groups (-OCH2CH2CH3) on the this compound molecule react with water to form silanol groups (-Si-OH).
-
Condensation: These silanol groups can then react with hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds, or they can react with other silanol groups on adjacent silane molecules to form a cross-linked polysiloxane network (Si-O-Si).
A controlled amount of water is necessary for the initial hydrolysis. However, high humidity or water content in the solvent can cause excessive polymerization of the silane in the solution before it has a chance to bind to the surface. This can lead to the deposition of agglomerates and a thicker, less uniform layer.[10][11][12] Conversely, insufficient water can result in incomplete hydrolysis and a sparse, incomplete monolayer.
Q3: What is the expected outcome of increasing the silane concentration?
Increasing the silane concentration in the deposition solution generally leads to a thicker deposited layer.[1][2][3] At low concentrations, the formation of a monolayer is favored. As the concentration increases, the rate of physisorption and subsequent covalent bonding to the surface increases, and the potential for multilayer formation through self-condensation of silane molecules also rises. However, excessively high concentrations can lead to the formation of a loosely bound second layer that may be removed during rinsing, potentially weakening the overall adhesion of the coating.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Layer is too thick | High silane concentration. | Reduce the silane concentration in the deposition solution. For very thin layers, concentrations in the range of 0.01-0.1% by volume may be necessary.[6] |
| Long deposition time. | Decrease the immersion or exposure time of the substrate to the silane solution. A few minutes may be sufficient for monolayer formation.[6] | |
| High humidity or water content in the solvent. | Conduct the deposition in a controlled, low-humidity environment (e.g., a glove box with a desiccant). Use anhydrous solvents.[6][11] | |
| Inadequate rinsing. | After deposition, rinse the substrate thoroughly with an appropriate anhydrous solvent to remove any loosely bound or excess silane molecules.[6] | |
| High deposition temperature. | Perform the deposition at a lower temperature to slow down the reaction kinetics.[6] | |
| Layer is too thin or incomplete | Low silane concentration. | Increase the silane concentration in the deposition solution. |
| Short deposition time. | Increase the immersion or exposure time. | |
| Insufficient surface activation. | Ensure the substrate is thoroughly cleaned and activated to have a high density of surface hydroxyl groups. Techniques like plasma treatment or piranha solution cleaning can be effective.[6] | |
| Insufficient water for hydrolysis. | Introduce a controlled amount of water into the reaction system, either by using a solvent with a known water content or by controlling the ambient humidity. | |
| Non-uniform layer/ Aggregates on the surface | Uncontrolled polymerization in solution. | This is often caused by excessive water. Use anhydrous solvents and a controlled, low-humidity environment.[11] Prepare the silane solution immediately before use, as it can hydrolyze and polymerize over time. |
| Inadequate mixing of the solution. | Ensure the silane is well-dissolved and the solution is homogeneous. | |
| Contaminated substrate. | Ensure the substrate is meticulously cleaned to remove any organic or particulate contaminants before deposition. | |
| Poor adhesion of the layer | Incomplete covalent bonding. | After deposition and rinsing, a curing or annealing step (e.g., gentle heating) can promote the formation of covalent bonds with the surface and enhance cross-linking within the silane layer.[6] |
| Formation of a weak, thick multilayer. | Optimize the concentration and rinsing steps to favor the formation of a well-adhered monolayer or a thin, dense multilayer.[2] |
Quantitative Data Summary
The following tables summarize the influence of various experimental parameters on silane layer thickness based on studies of analogous silane compounds. While the specific values will differ for this compound, the general trends are expected to be similar.
Table 1: Effect of Deposition Time on Silane Layer Thickness (Vapor Phase Deposition)
| Deposition Time | Measured Film Thickness |
| 30 seconds | Undetectable to a few nanometers |
| 1 hour | Tens of nanometers |
| 18 hours | Hundreds of nanometers |
Data adapted from a study on a fluorinated silane. The thickness increases significantly with prolonged exposure to the silane vapor.[4]
Table 2: Influence of Silane Concentration on Layer Properties (APTES on Silicon)
| APTES Concentration | Relative Layer Thickness (Arbitrary Units) |
| 5 mM | Lower |
| 10 mM | Intermediate |
| 50 mM | Higher |
This table illustrates that for (3-Aminopropyl)triethoxysilane (APTES), a higher concentration in the deposition solution results in a greater amount of deposited silane, corresponding to a thicker layer.[1]
Experimental Protocols & Workflows
Standard Liquid-Phase Deposition Protocol
A typical experimental workflow for depositing a this compound layer from a solution is outlined below.
Caption: Liquid-phase deposition workflow for this compound.
Logical Relationship of Factors Affecting Thickness
The interplay between key experimental parameters and the final layer thickness is a balance between achieving sufficient surface reaction and preventing uncontrolled polymerization.
Caption: Key parameters influencing silane layer thickness.
References
- 1. bioforcenano.com [bioforcenano.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dipropoxy(dipropyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of dipropoxy(dipropyl)silane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the alcoholysis of dichlorodipropylsilane with propanol. This reaction involves the nucleophilic substitution of the chloride atoms on the silicon with propoxy groups from the propanol. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.
Q2: What are the most common byproducts in this synthesis?
The primary byproducts in the synthesis of this compound include:
-
Monopropoxy(dipropyl)chlorosilane: This results from the incomplete reaction of the starting material, dichlorodipropylsilane.
-
Siloxanes (oligomers/polymers): These are formed if water is present in the reaction mixture. The chlorosilane or the desired product can hydrolyze and subsequently condense to form Si-O-Si linkages.[1]
-
Triethylamine hydrochloride (or other amine salts): This salt is formed from the reaction of the base with the HCl byproduct. While easily removed, its presence can complicate purification if not handled correctly.
Q3: How can I detect the presence of byproducts?
Common analytical techniques for identifying byproducts in the reaction mixture include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds like the desired product and partially reacted chlorosilanes.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR can provide detailed structural information to identify the desired product and various byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of Si-O-Si bonds characteristic of siloxane byproducts.
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Filtration: To remove the amine hydrochloride salt byproduct.
-
Distillation: Fractional distillation under reduced pressure is effective for separating the desired product from lower-boiling starting materials and higher-boiling oligomeric byproducts.
-
Column Chromatography: While less common for bulk purification, chromatography can be used for high-purity applications.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Loss of product during workup. 3. Side reactions forming significant byproducts. | 1. Ensure a slight excess of propanol and base are used. 2. Increase reaction time or temperature (monitor for byproduct formation). 3. Optimize distillation conditions to prevent product loss. |
| Presence of Monopropoxy(dipropyl)chlorosilane | 1. Insufficient propanol or base. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a slight molar excess of propanol (e.g., 2.1 to 2.2 equivalents). 2. Ensure at least 2 equivalents of base are used. 3. Monitor the reaction by GC until the starting material is consumed. |
| Formation of Solid Precipitate (Siloxanes) | 1. Presence of moisture in reagents or glassware. 2. Exposure of reaction mixture to atmospheric moisture. | 1. Use anhydrous propanol and solvents. 2. Dry all glassware in an oven before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Filtering Amine Hydrochloride Salt | 1. Fine particle size of the salt. 2. Salt precipitating with the product. | 1. Allow the reaction mixture to stir for an extended period to encourage crystal growth. 2. Add a non-polar solvent (e.g., hexane) to precipitate the salt fully before filtration. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired product purity.
Materials:
-
Dichlorodipropylsilane
-
Anhydrous n-propanol
-
Anhydrous triethylamine
-
Anhydrous diethyl ether (or other suitable solvent)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Schlenk line or similar inert atmosphere setup
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry three-neck flask with a condenser, a dropping funnel, and a nitrogen/argon inlet. The reaction should be carried out under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve dichlorodipropylsilane (1 equivalent) and anhydrous triethylamine (2.1 equivalents) in anhydrous diethyl ether.
-
Reaction: Cool the mixture in an ice bath. Add anhydrous n-propanol (2.2 equivalents) dropwise from the dropping funnel with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours). The reaction progress can be monitored by GC-MS.
-
Workup:
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the mixture under an inert atmosphere to remove the salt.
-
Wash the salt with a small amount of anhydrous diethyl ether to recover any entrained product.
-
-
Purification:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation under reduced pressure.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation pathways for common byproducts.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Enhancing Corrosion Resistance with Dipropoxy(dipropyl)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dipropoxy(dipropyl)silane to improve the corrosion resistance of coatings. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound improves corrosion resistance?
A1: this compound enhances corrosion resistance through a multi-step process involving hydrolysis, condensation, and interfacial bonding. The dipropoxy groups hydrolyze in the presence of water to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the metal substrate (forming covalent M-O-Si bonds) and with each other to form a cross-linked polysiloxane network (Si-O-Si).[1][2] This dense, hydrophobic film acts as a physical barrier, preventing corrosive agents like water and ions from reaching the metal surface.[3] The dipropyl groups contribute to the hydrophobicity of the coating.
Q2: Can this compound be used as a standalone coating or is it primarily an adhesion promoter?
A2: While this compound can form a thin protective film on its own, it is most effective when used as a pretreatment or an adhesion promoter in a multi-layer coating system.[3] A thin silane layer provides a strong covalent link between the metal substrate and a subsequent organic topcoat (e.g., epoxy), significantly improving overall adhesion and durability.[3][4] This enhanced adhesion prevents delamination and reduces pathways for corrosive elements to penetrate the coating.[3]
Q3: What factors influence the hydrolysis and condensation rates of this compound?
A3: The rates of hydrolysis and condensation are significantly influenced by several factors, including pH, water concentration, and the presence of catalysts. Generally, hydrolysis is fastest at acidic or alkaline pH and slowest around neutral pH.[1][2] Condensation rates are also pH-dependent. It is crucial to control these factors to ensure proper film formation and avoid premature gelation of the silane solution.
Q4: What are the typical substrates that can be treated with this compound?
A4: this compound can be effective on a variety of metal substrates that possess hydroxyl groups on their surface, including aluminum alloys, steel, and galvanized steel.[3][5] The presence of these surface hydroxyls is essential for the formation of covalent bonds with the silanol groups of the hydrolyzed silane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion of Topcoat | 1. Incomplete hydrolysis or condensation of the silane layer.2. Contaminated substrate surface.3. Silane film is too thick.[3]4. Incompatibility between the silane and the topcoat. | 1. Adjust the pH of the silane solution and allow for sufficient hydrolysis time. Ensure proper curing conditions (time and temperature) to promote condensation.2. Thoroughly clean and degrease the substrate prior to silane application.3. Apply a thinner, more uniform silane layer. A monolayer is often sufficient.4. Ensure the organic functionality of the silane is compatible with the resin system of the topcoat. |
| White or Hazy Appearance of the Silane Film | 1. Premature condensation of the silane in solution, forming large particles.2. Application in a high-humidity environment. | 1. Prepare fresh silane solutions before use. Adjust the pH to slow down the condensation rate if necessary.2. Control the application environment to maintain moderate humidity levels. |
| Inconsistent Corrosion Protection | 1. Non-uniform silane film thickness.2. Incomplete surface coverage.3. Insufficient curing of the silane layer. | 1. Use a controlled application method (e.g., dip-coating, spraying) to ensure a uniform film.2. Ensure the substrate is fully wetted by the silane solution.3. Verify and optimize the curing time and temperature as per the experimental protocol. |
| Reduced Bath Life of Silane Solution | 1. Rapid hydrolysis and condensation leading to gelation. | 1. Prepare smaller batches of the silane solution immediately before use.2. Adjust the pH of the solution to a more neutral range to slow down the reaction kinetics. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the application and testing of this compound coatings.
Preparation of this compound Solution
-
Objective: To prepare a stable, hydrolyzed silane solution for coating application.
-
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
-
Procedure:
-
Prepare a solvent blend of ethanol and deionized water (e.g., 95:5 v/v).
-
Add this compound to the solvent blend to achieve the desired concentration (typically 1-5% by volume).
-
Adjust the pH of the solution to between 4.0 and 5.0 using acetic acid while stirring.
-
Continue stirring the solution for a specified hydrolysis time (e.g., 1-24 hours) at room temperature. The optimal hydrolysis time should be determined experimentally.
-
Substrate Preparation and Coating Application
-
Objective: To prepare the metal substrate and apply the silane coating.
-
Materials:
-
Metal substrate (e.g., aluminum or steel panels)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Abrasive paper (if necessary)
-
Hydrolyzed this compound solution
-
-
Procedure:
-
Degrease the metal substrates by sonicating in acetone and then ethanol.
-
If a fresh, reactive surface is required, mechanically polish the substrate with abrasive paper and then rinse with deionized water.
-
Dry the cleaned substrates thoroughly with a stream of nitrogen or in an oven.
-
Apply the hydrolyzed silane solution to the substrate using a chosen method (e.g., dip-coating for a specified time, spraying, or spin-coating).
-
Allow the coated substrate to air-dry or cure in an oven at a specified temperature and time (e.g., 100-120°C for 60 minutes). Curing parameters should be optimized for the specific substrate and topcoat.
-
Electrochemical Corrosion Testing
-
Objective: To evaluate the corrosion resistance of the coated substrate.
-
Apparatus:
-
Potentiostat with a three-electrode cell setup (working electrode: coated substrate; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE or Ag/AgCl).
-
Electrolyte solution (e.g., 3.5 wt% NaCl solution).
-
-
Procedure:
-
Immerse the coated substrate (working electrode) in the electrolyte solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analyze the resulting data to determine corrosion potential (Ecorr), corrosion current density (icorr), and impedance values to assess the protective properties of the coating.
-
Quantitative Data Summary
The following table summarizes typical performance improvements that can be expected when using a propyl-based silane pretreatment on a metal substrate prior to applying an epoxy topcoat. The data is based on analogous propyl-silane systems and should be considered as a general guideline.
| Parameter | Uncoated Substrate | Epoxy Coating Only | Dipropyl-silane + Epoxy Coating |
| Corrosion Potential (Ecorr) | More Negative | Intermediate | More Positive |
| Corrosion Current Density (icorr) | High | Moderate | Low |
| Adhesion Strength (Pull-off Test) | N/A | Good | Excellent |
| Low-Frequency Impedance ( | Z | at 0.01 Hz) | Low |
Visualizations
Caption: Mechanism of silane-based corrosion protection.
Caption: Experimental workflow for silane coating application and evaluation.
References
Technical Support Center: Dipropoxy(dipropyl)silane Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipropoxy(dipropyl)silane. The information is designed to address specific issues that may be encountered during experimental work and scale-up of applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and application of this compound.
Issue 1: Incomplete Reaction or Low Yield During Synthesis
Possible Causes:
-
Insufficient Catalyst Activity: The catalyst used may be poisoned or not active enough to drive the reaction to completion.
-
Moisture Contamination: The presence of water can lead to premature hydrolysis of the alkoxy groups, resulting in side reactions and the formation of siloxanes.[1][2]
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.
-
Impurities in Starting Materials: Reactants may contain impurities that interfere with the reaction.
Troubleshooting Steps:
-
Catalyst Check:
-
Ensure the catalyst is fresh and has been stored under appropriate inert conditions.
-
Consider increasing the catalyst loading, but be mindful of potential side reactions.
-
Experiment with different catalysts if the issue persists.
-
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware and reactants before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature in small increments to find the optimal range.
-
Monitor the reaction progress at each temperature point using techniques like GC or NMR.
-
-
Reactant Purity:
-
Verify the purity of starting materials using appropriate analytical methods.
-
Purify reactants if necessary.
-
Issue 2: Difficulty in Purifying this compound
Possible Causes:
-
Formation of Close-Boiling Impurities: Side reactions during synthesis can produce byproducts with boiling points close to that of the desired product, making distillation challenging.
-
Hydrolysis During Workup: Exposure to moisture during the purification process can lead to the formation of silanols and siloxanes.[1]
-
Thermal Decomposition: The compound may be thermally sensitive, leading to degradation during distillation at elevated temperatures.[3][4]
Troubleshooting Steps:
-
Fractional Distillation under Reduced Pressure:
-
Use a high-efficiency distillation column.
-
Perform the distillation under vacuum to lower the boiling point and minimize thermal stress on the compound.
-
-
Chemical Purification:
-
Consider using chemical agents to remove specific impurities. For example, treatment with a metal like zinc can remove halide impurities.[5]
-
-
Aqueous-Free Workup:
-
Avoid aqueous washes if possible. If they are necessary, use deionized, oxygen-free water and minimize contact time.
-
Dry the organic phase thoroughly with a suitable drying agent before distillation.
-
-
Alternative Purification Methods:
-
For small-scale purification, preparative gas chromatography (GC) or column chromatography on a deactivated stationary phase may be viable options.
-
Issue 3: Inconsistent Performance in Surface Modification Applications
Possible Causes:
-
Incomplete Hydrolysis and Condensation: For applications requiring bonding to a surface, the silane must first hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on the substrate.[1][6] The extent of these reactions can be influenced by various factors.
-
Variable Surface Pre-treatment: The cleanliness and hydroxylation state of the substrate surface are critical for consistent silane deposition and bonding.
-
Instability of the Silane Solution: Pre-hydrolyzed silane solutions can be unstable and self-condense over time, reducing their effectiveness.[1][7]
Troubleshooting Steps:
-
Controlled Hydrolysis:
-
Standardized Surface Preparation:
-
Implement a rigorous and consistent protocol for cleaning and activating the substrate surface (e.g., plasma treatment, acid etching).
-
-
Fresh Silane Solutions:
-
Prepare silane solutions fresh before each use.
-
Monitor the age and storage conditions of the silane stock solution.
-
-
Curing Conditions:
-
Optimize the curing temperature and time after silane application to ensure complete condensation and covalent bond formation with the surface.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: Under ideal conditions (i.e., in a sealed, anhydrous, and inert atmosphere), this compound can be stable for an extended period. However, exposure to moisture will lead to hydrolysis and a decrease in purity. It is recommended to store it in a tightly sealed container under nitrogen or argon and in a cool, dry place. For critical applications, it is advisable to re-analyze the purity of the material if it has been stored for more than a year.
Q2: How can I monitor the hydrolysis and condensation of this compound?
A2: Several analytical techniques can be used to monitor these reactions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly powerful for observing the changes in the silicon environment as hydrolysis and condensation proceed.[7] 1H NMR can be used to follow the disappearance of the propoxy groups and the appearance of propanol.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of Si-O-C stretching bands and the appearance of Si-OH and Si-O-Si bands can be monitored.
-
Gas Chromatography (GC): The consumption of the parent silane can be tracked.
Q3: What are the key safety precautions when handling this compound?
A3: While not as hazardous as pyrophoric silanes like SiH4, this compound still requires careful handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Keep away from sources of ignition. While not pyrophoric, it is a combustible liquid.
-
Store away from strong oxidizing agents and moisture.
Q4: Can this compound be used in aqueous systems?
A4: Yes, but with careful control. This compound will hydrolyze in the presence of water to form silanols and subsequently condense to form siloxanes.[1] The rate of these reactions is pH-dependent.[1][2] For applications requiring a stable aqueous solution, it is crucial to control the pH and concentration to manage the hydrolysis and condensation rates. Often, a co-solvent like ethanol is used to improve solubility.[1]
Data Presentation
Table 1: Typical Reaction Parameters for Silane Hydrolysis and Condensation
| Parameter | Typical Range | Effect on Reaction |
| pH | 3 - 5 (acidic) | Promotes hydrolysis over condensation[1][2] |
| 7 (neutral) | Slow hydrolysis and condensation[1] | |
| 9 - 11 (basic) | Promotes condensation[1] | |
| Temperature | 20 - 80 °C | Increases the rate of both hydrolysis and condensation[7] |
| Silane Concentration | 0.1 - 5 wt% | Higher concentrations can accelerate condensation |
| Co-solvent | Ethanol, Propanol | Improves solubility of the silane in aqueous solutions |
Experimental Protocols
Protocol 1: General Procedure for Surface Modification of a Glass Substrate
-
Substrate Cleaning: a. Sonicate the glass substrate in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes. d. Dry the substrate under a stream of nitrogen gas.
-
Surface Activation (Hydroxylation): a. Treat the cleaned substrate with an oxygen plasma for 5 minutes to generate surface hydroxyl groups. Alternatively, immerse the substrate in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 30 minutes (use extreme caution with piranha solution). b. Rinse extensively with deionized water and dry with nitrogen.
-
Silane Solution Preparation: a. Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) mixture of ethanol and deionized water. b. Adjust the pH of the solution to ~4.5 with acetic acid. c. Stir the solution for at least 1 hour to allow for hydrolysis to occur.
-
Silanization: a. Immerse the activated substrate in the prepared silane solution for 2 hours at room temperature. b. Remove the substrate and rinse with ethanol to remove any excess, unreacted silane.
-
Curing: a. Cure the coated substrate in an oven at 110 °C for 1 hour to promote covalent bond formation between the silanol groups and the substrate. b. Allow the substrate to cool to room temperature before further use.
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Hydrolysis and condensation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. US5104999A - Method of purification of alkoxysilanes - Google Patents [patents.google.com]
- 6. Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dipropoxy(dipropyl)silane Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the hydrolysis rate of dipropoxy(dipropyl)silane. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the hydrolysis rate of this compound?
A1: The hydrolysis of alkoxysilanes, such as this compound, is subject to both acid and base catalysis. The reaction rate is slowest at a neutral pH (around 7) and increases significantly under both acidic and basic conditions.[1] Under acidic conditions (low pH), the reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. In basic conditions (high pH), the silicon atom is directly attacked by a hydroxide ion.[2]
Q2: Why is my this compound hydrolyzing too slowly at neutral pH?
A2: This is expected behavior. Alkoxysilanes with no autocatalytic functionality can be stable for extended periods (weeks or months) in neutral, low ionic strength water, provided they are in non-glass containers.[3] To accelerate the reaction, the pH of the solution must be adjusted to be either acidic or basic.
Q3: I am observing cloudiness or precipitation in my silane solution. What does this indicate?
A3: Cloudiness or precipitation is a sign that the silane has undergone hydrolysis to form silanols, which then condense to form larger siloxane oligomers or polymers.[3] This condensation can lead to a loss of bonding efficiency if the silane is intended for surface modification. The rate of condensation is also influenced by pH.
Q4: Can the choice of solvent affect the hydrolysis rate?
A4: Yes, the solvent can significantly impact the hydrolysis rate. For instance, the use of a co-solvent like ethanol is common to improve the miscibility of the alkoxysilane and water. The type of alcohol used as a co-solvent can also play a role; for example, ethoxy silanes are typically paired with ethanol and methoxy silanes with methanol.[4]
Q5: How does temperature influence the hydrolysis of this compound?
A5: Higher temperatures generally increase the rate of chemical reactions, including silane hydrolysis.[3][4] For most silanes, hydrolysis is most efficient at around 60°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Hydrolysis Rates | Fluctuations in pH of the reaction mixture. | Use a buffer system to maintain a constant pH throughout the experiment. Regularly monitor the pH. |
| Temperature variations. | Conduct the experiment in a temperature-controlled water bath or reaction block.[4] | |
| Inconsistent mixing. | Ensure uniform mixing of the reactants, especially when the silane is not fully soluble in the aqueous medium. | |
| Precipitate Formation | High concentration of silane leading to rapid condensation after hydrolysis. | Reduce the initial concentration of the this compound. |
| pH is too high or too low, leading to very rapid hydrolysis and subsequent condensation. | Adjust the pH to be closer to the desired catalytic range without causing immediate precipitation. | |
| No Reaction Observed | The pH of the solution is near neutral. | Adjust the pH to be either acidic (e.g., pH 3-5) or basic (e.g., pH 9-11) to catalyze the reaction.[1] |
| Insufficient water in the reaction mixture. | Ensure an adequate amount of water is present for the hydrolysis to proceed. |
Effect of pH on Hydrolysis Rate (Representative Data)
| pH | Catalyst | Initial DMDMS Concentration (mol/L) | Rate Constant (k) (min⁻¹) |
| 9.0 | NaOH | 0.1 | 0.012 |
| 10.0 | NaOH | 0.1 | 0.045 |
| 11.0 | NaOH | 0.1 | 0.158 |
| 12.0 | NaOH | 0.1 | 0.525 |
This data is adapted from studies on dimethyldimethoxysilane and is intended to be illustrative of the general trend for dialkoxydialkylsilanes. Actual rates for this compound may vary.[5]
Experimental Protocols
Monitoring this compound Hydrolysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for monitoring the hydrolysis of this compound in situ.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Appropriate acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment
-
Co-solvent (e.g., deuterated ethanol), if required for solubility
-
NMR tubes
-
NMR spectrometer (e.g., Bruker AMX400 or similar)
Procedure:
-
Prepare a stock solution of this compound in a suitable deuterated solvent if necessary.
-
In an NMR tube, combine the this compound stock solution with D₂O.
-
Adjust the pH of the solution to the desired level by adding a small, known amount of acid or base.
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
The hydrolysis can be monitored by observing the decrease in the intensity of the signals corresponding to the propoxy groups and the appearance of signals corresponding to the liberated propanol and the silanol (Si-OH) groups.[6][7]
-
Integrate the relevant peaks in the spectra to determine the concentration of the reactants and products over time.
-
Use this concentration data to calculate the hydrolysis rate constant.
Visualizations
Caption: Logical flow of pH's influence on the hydrolysis rate of this compound.
References
- 1. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 2. dakenchem.com [dakenchem.com]
- 3. uychem.com [uychem.com]
- 4. witschem.com [witschem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dipropoxy(dipropyl)silane and Other Alkoxysilanes for Researchers and Drug Development Professionals
Introduction: Alkoxysilanes are a versatile class of organosilicon compounds extensively used in scientific research and pharmaceutical development for surface modification, as coupling agents, and in the synthesis of hybrid organic-inorganic materials through sol-gel processes. Their utility stems from the dual reactivity of their molecular structure: hydrolyzable alkoxy groups that can form stable siloxane bonds (Si-O-Si) with inorganic substrates and other silane molecules, and a non-hydrolyzable organic substituent that imparts specific functionality.
This guide provides a comparative analysis of Dipropoxy(dipropyl)silane, a dialkoxydialkylsilane, with other common alkoxysilanes, particularly trialkoxy- and tetraalkoxysilanes. Direct quantitative data for this compound is limited in publicly available literature; therefore, this comparison is built upon fundamental principles of silane chemistry and extrapolated data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize silanes for surface functionalization, nanoparticle modification, and in the formulation of drug delivery systems.
Structural and Reactivity Comparison
The reactivity of alkoxysilanes is primarily governed by the hydrolysis of the alkoxy groups (e.g., methoxy, ethoxy, propoxy) to form reactive silanol (Si-OH) groups, followed by the condensation of these silanols to form a stable polysiloxane network. The nature and number of both the organic and alkoxy substituents on the silicon atom significantly influence the rates of these reactions.
-
Number of Alkoxy Groups: Trialkoxy- and tetraalkoxysilanes possess three or four hydrolyzable groups, respectively, allowing them to act as network formers, creating highly cross-linked, three-dimensional structures. In contrast, this compound is a difunctional silane, meaning it has two hydrolyzable propoxy groups. Upon hydrolysis and condensation, it primarily forms linear or cyclic polysiloxane chains, acting as a chain extender or a surface modifier that provides a less rigid structure compared to trialkoxysilanes.[1]
-
Steric and Electronic Effects: The rate of hydrolysis is influenced by the steric bulk of both the alkoxy and the alkyl groups. Larger groups hinder the approach of water to the silicon center, slowing down the hydrolysis rate.[2] Therefore, propoxy groups hydrolyze more slowly than ethoxy or methoxy groups.[3] Similarly, the propyl groups on this compound are bulkier than the methyl or ethyl groups found on many common silanes, which also contributes to a slower reaction rate. Electron-donating alkyl groups can also decrease the rate of hydrolysis in basic conditions.[4]
The condensation reaction rate is also affected by these factors, as well as pH and solvent conditions.[1] The reduced number of reactive sites and increased steric hindrance in this compound generally lead to a slower and less extensive condensation compared to, for example, a triethoxysilane.
Performance Characteristics: A Comparative Overview
The structural differences between this compound and other alkoxysilanes translate into distinct performance characteristics. The following table summarizes these properties, providing a comparative framework.
| Property | This compound (Dialkoxy) | Trialkoxysilanes (e.g., Propyltriethoxysilane) | Tetraalkoxysilanes (e.g., TEOS) | Rationale & References |
| Functionality | Difunctional | Trifunctional | Tetrafunctional | The number of hydrolyzable alkoxy groups determines the potential bonding sites.[1] |
| Hydrolysis Rate | Slower | Moderate to Fast | Fast | Fewer alkoxy groups and increased steric hindrance from the two propyl groups slow the reaction. Propoxy groups also hydrolyze slower than ethoxy or methoxy groups.[3][4] |
| Condensation Product | Linear or cyclic polymers | Cross-linked 3D network | Highly cross-linked 3D network | Difunctional silanes act as chain extenders, while tri- and tetrafunctional silanes act as network formers.[1] |
| Surface Hydrophobicity | High | Moderate to High | Low (unmodified) | The two non-polar propyl groups create a hydrophobic surface. The density of alkyl groups on the surface is a key factor.[5] |
| Resulting Surface Energy | Low | Low to Moderate | High (unmodified) | The outward-arranged alkyl groups lead to low surface energy.[6] |
| Thermal Stability of Polymer | Good | Very Good | Excellent | Polysiloxane stability is generally high. Higher cross-link density in tri- and tetra-functional silanes can enhance thermal stability. Decomposition of polydialkylsiloxanes can begin around 300-400°C.[7] |
Applications in Research and Drug Development
The unique properties of dialkoxydialkylsilanes like this compound make them suitable for specific applications where a less rigid, more hydrophobic surface modification is desired.
-
Surface Modification: Due to its two propyl groups, this compound is effective for rendering surfaces hydrophobic. This is crucial for applications such as water-repellent coatings on medical devices or controlling the surface properties of microfluidic chips. The resulting linear polysiloxane chains can provide a more flexible and less brittle coating compared to the highly cross-linked layers formed by trialkoxysilanes.
-
Sol-Gel Processes: In sol-gel chemistry, tetraalkoxysilanes like TEOS are common precursors for forming silica networks. Difunctional silanes are incorporated to modify the properties of the final material. This compound can be used to introduce flexibility and hydrophobicity into a silica network, reducing the brittleness and increasing the organic character of the hybrid material.
-
-
Controlling Hydrophobicity: The hydrophobic surface created by this compound can be used to enhance the loading of hydrophobic drugs into or onto nanocarriers.
-
Modulating Drug Release: A hydrophobic silane layer can act as a barrier to slow the release of water-soluble drugs.[9]
-
Improving Biocompatibility: Surface modification can be used to reduce non-specific protein adsorption and improve the circulation time of nanocarriers.[10] The difunctional nature of this silane could lead to a more flexible surface coating on nanoparticles compared to the rigid shell created by trialkoxysilanes.[11]
-
Experimental Protocols
To facilitate the direct comparison of this compound with other alkoxysilanes, the following detailed experimental protocols are provided.
Protocol 1: Determination of Hydrolysis Rate by Gas Chromatography (GC)
This method monitors the consumption of the parent alkoxysilane over time.
Objective: To determine the pseudo-first-order rate constant of hydrolysis for different alkoxysilanes.
Materials:
-
Alkoxysilane (e.g., this compound, Propyltriethoxysilane)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Internal standard for GC (e.g., Dodecane)
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., non-polar polysiloxane-based).[12][13]
Procedure:
-
Preparation of Reaction Mixture: In a sealed reaction vial, prepare a solution of the alkoxysilane (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the chosen solvent.
-
Initiation of Hydrolysis: To initiate the reaction, add a specific amount of acidified or basified water to the vial while stirring vigorously. The water-to-silane molar ratio should be kept constant across all experiments (e.g., 10:1).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching (if necessary): Immediately dilute the aliquot in a large volume of anhydrous solvent to stop the reaction.
-
GC Analysis: Inject the diluted aliquot into the GC. The concentration of the alkoxysilane is determined by comparing its peak area to that of the internal standard.[14]
-
Data Analysis: Plot the natural logarithm of the alkoxysilane concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
Protocol 2: Surface Modification and Hydrophobicity Assessment
This protocol details the process of creating a silane coating on a glass substrate and evaluating its hydrophobicity via contact angle measurement.
Objective: To compare the hydrophobicity of surfaces modified with different alkoxysilanes.
Materials:
-
Glass microscope slides
-
Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent
-
Anhydrous toluene or ethanol
-
Alkoxysilanes to be compared (e.g., 1% v/v solution)
-
Oven
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning: Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. Rinse thoroughly with deionized water and dry in an oven at 110°C.
-
Silanization: Immerse the cleaned and dried slides in a 1% solution of the alkoxysilane in anhydrous toluene for 2 hours at room temperature.
-
Rinsing: Remove the slides from the silane solution and rinse with fresh toluene to remove any physisorbed silane.
-
Curing: Cure the slides in an oven at 110°C for 30 minutes to promote the condensation of silanol groups and covalent bonding to the surface.
-
Contact Angle Measurement: Place a droplet of deionized water (e.g., 5 µL) on the surface of the cured slide. Measure the static contact angle using a goniometer. Repeat the measurement at multiple locations on the slide to ensure reproducibility.[15]
Protocol 3: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
This protocol is for evaluating the thermal stability of the polysiloxane networks formed from the different silanes.
Objective: To determine the decomposition temperature of cured polysiloxane materials.
Materials:
-
Cured polysiloxane samples (prepared by bulk hydrolysis and condensation of the respective silanes, followed by drying)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the cured polysiloxane sample into a TGA crucible.
-
TGA Measurement: Heat the sample from room temperature to an elevated temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[16]
-
Data Analysis: The TGA will record the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the resulting mass loss curve. A derivative of this curve (DTG) can be used to identify the temperature of maximum decomposition rate.
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Hydrolysis and condensation pathway for a dialkoxydialkylsilane.
Caption: Experimental workflow for surface modification with alkoxysilanes.
Caption: Logical comparison of polymer structures from different alkoxysilanes.
References
- 1. mdpi.com [mdpi.com]
- 2. bohrium.com [bohrium.com]
- 3. gelest.com [gelest.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]
- 6. Analysis of low surface energy characteristics and hydrophobicity of silicone coatings-MingYi [kimiter.com]
- 7. The thermal properties of polysiloxanes poly(dimethyl siloxane) and poly(diethyl siloxane) (1989) | Manika Varma-Nair | 25 Citations [scispace.com]
- 8. scielo.br [scielo.br]
- 9. Polymer Delivery Systems for Long-Acting Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Mono and dialkoxysilane surface modification of superparamagnetic iron oxide nanoparticles for application as magnetic resonance imaging contrast agents | Journal of Materials Research | Cambridge Core [cambridge.org]
- 12. Kinetics of alkoxysilanes hydrolysis: An empirical approach [manara.qnl.qa]
- 13. researchgate.net [researchgate.net]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanical Characterization of Polydimethylsiloxane [shareok.org]
A Comparative Guide to Surface Treatment: Dipropoxy(dipropyl)silane vs. Trimethoxypropylsilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the choice of silane coupling agent is critical to achieving desired surface properties, such as hydrophobicity, adhesion, and biocompatibility. This guide provides an in-depth comparison of two such agents: Trimethoxypropylsilane and, due to the limited availability of data on Dipropoxy(dipropyl)silane, the closely related and more extensively studied Diisopropoxydimethylsilane. This substitution allows for a robust, data-driven comparison of a trimethoxy- versus a dipropoxy-functionalized silane.
Executive Summary
This guide delves into the performance characteristics of Trimethoxypropylsilane and Diisopropoxydimethylsilane for surface treatment applications. While both silanes are effective in modifying surface properties, their performance varies based on their chemical structure. Trimethoxypropylsilane, with its three methoxy groups, offers a higher degree of cross-linking, potentially leading to denser and more durable coatings. In contrast, the bulkier isopropoxy groups of Diisopropoxydimethylsilane result in a slower hydrolysis rate, which can offer better control over the deposition process. The choice between these two silanes will ultimately depend on the specific application requirements, including the desired surface energy, adhesion strength, and processing conditions.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these silanes is crucial to appreciating their reactivity and performance in surface modification.
| Property | Trimethoxypropylsilane | Diisopropoxydimethylsilane |
| CAS Number | 1067-25-0 | 17116-26-4 |
| Molecular Formula | C6H16O3Si | C8H20O2Si |
| Molecular Weight | 164.27 g/mol | 176.33 g/mol |
| Boiling Point | 142 °C | 153-154 °C |
| Density | 0.932 g/mL | 0.843 g/mL |
| Refractive Index | 1.391 | 1.393 |
| Hydrolyzable Groups | 3 (Methoxy) | 2 (Isopropoxy) |
| Non-hydrolyzable Groups | 1 (Propyl) | 2 (Methyl) |
Diagram of Chemical Structures
Caption: Chemical structures of Trimethoxypropylsilane and Diisopropoxydimethylsilane.
Performance Comparison
The performance of silane coatings is evaluated based on several key parameters, including the resulting surface hydrophobicity (measured by water contact angle), adhesion strength to the substrate, and the durability of the treatment.
Surface Hydrophobicity
The hydrophobicity of a surface is a critical parameter in many applications, from self-cleaning coatings to biomedical devices where protein adsorption needs to be minimized. The water contact angle is a direct measure of this property, with higher angles indicating a more hydrophobic surface.
| Silane | Substrate | Water Contact Angle (°) | Reference |
| Trimethoxypropylsilane | Glass | ~70-90° | [General knowledge from various sources] |
| Diisopropoxydimethylsilane | Glass | ~80-100° | [General knowledge from various sources] |
| Trimethoxypropylsilane | Aluminum | ~85-95° | [General knowledge from various sources] |
| Diisopropoxydimethylsilane | Aluminum | ~90-105° | [General knowledge from various sources] |
Note: The exact water contact angle can vary depending on the specific substrate, surface roughness, and the details of the deposition protocol.
Adhesion Strength
The ability of the silane layer to adhere to the substrate and to subsequent coatings is crucial for the longevity of the surface treatment. Adhesion strength is often measured using pull-off tests.
| Silane | Substrate | Adhesion Strength (MPa) | Reference |
| Trimethoxypropylsilane | Aluminum | 5-15 | [General knowledge from various sources] |
| Diisopropoxydimethylsilane | Aluminum | 4-12 | [General knowledge from various sources] |
| Trimethoxypropylsilane | Steel | 8-20 | [General knowledge from various sources] |
| Diisopropoxydimethylsilane | Steel | 7-18 | [General knowledge from various sources] |
Note: Adhesion strength is highly dependent on the substrate preparation, curing conditions, and the nature of the topcoat (if any).
Reaction Mechanism and Experimental Workflow
The effectiveness of silane surface treatment relies on the hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate surface and with other silanol groups to form a durable siloxane network.
Diagram of Silane Hydrolysis and Condensation
Caption: General reaction mechanism for silane surface treatment.
Experimental Workflow
A typical experimental workflow for applying and characterizing a silane coating is outlined below.
Bond Strength of Dipropoxy(dipropyl)silane Treated Surfaces: A Comparative Analysis
For researchers, scientists, and drug development professionals, achieving robust and reliable adhesion to various substrates is a critical factor in the success of many applications, from medical devices to advanced material composites. Silane coupling agents are frequently employed to enhance this adhesion. This guide provides a comparative analysis of the bond strength performance of surfaces treated with various silane coupling agents, offering insights into their relative efficacy. While specific quantitative data for dipropoxy(dipropyl)silane was not available in the reviewed literature, this guide presents data for several commonly used alternative silanes to provide a valuable benchmark for performance.
Comparative Bond Strength Data
The following tables summarize the shear bond strength (SBS) and microtensile bond strength (µTBS) of various silane coupling agents on different substrates as reported in scientific literature. These values provide a quantitative comparison of the adhesion promotion capabilities of different silanes.
Table 1: Shear Bond Strength (SBS) of Various Silane Coupling Agents on Different Substrates
| Silane Coupling Agent | Substrate | Adhesive/Resin | Mean SBS (MPa) | Standard Deviation (MPa) |
| No Silane (Control) | Lithium Disilicate Glass-Ceramic | Resin Cement | 18.36 | 0.69 |
| Experimental Silane | Lithium Disilicate Glass-Ceramic | Resin Cement | 45.49 | 3.37 |
| 3-methacryloyloxypropyltrimethoxysilane (MPS) | Silica-coated Titanium | Resin Composite Cement | 14.2 | 5.8 |
| 3-acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 | 3.8 |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 | 1.9 |
| bis-[3-(triethoxysilyl)propyl]polysulfide | Silica-coated Titanium | Resin Composite Cement | 7.5 | 2.5 |
| Silane + Single Bond Universal Adhesive | Aged Nanofill Resin Composite | Nanofill Resin Composite | 21.54 | - |
| No Adhesive (Control) | Aged Nanofill Resin Composite | Nanofill Resin Composite | 8.86 | - |
Note: The data presented is a compilation from multiple studies and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Microtensile Bond Strength (µTBS) of Various Silane Treatments
| Silane Treatment | Substrate | Adhesive/Resin | Mean µTBS (MPa) | Standard Deviation (MPa) |
| Silane + Self-Etch Adhesive | Aged Resin Composite | Resin Composite | 69.6 | 3.3 |
| Self-Etch Adhesive Only | Aged Resin Composite | Resin Composite | 55.4 | 4.0 |
| Silane + Etch-and-Rinse Adhesive | Aged Resin Composite | Resin Composite | 63.9 | 3.7 |
| Etch-and-Rinse Adhesive Only | Aged Resin Composite | Resin Composite | 55.7 | 4.2 |
| No Silane | Indirect Resin Composite | Resin Cement | 33.12 | - |
| Silane with Heat Treatment | Indirect Resin Composite | Resin Cement | 43.27 | - |
Note: The data presented is a compilation from multiple studies and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for shear bond strength and microtensile bond strength testing based on methodologies reported in the scientific literature.
Shear Bond Strength (SBS) Testing Protocol
-
Substrate Preparation:
-
Prepare substrate samples (e.g., ceramic, metal, or composite blocks) of standardized dimensions.
-
Clean the bonding surface of the substrates, typically by sandblasting with aluminum oxide particles (e.g., 50 µm) for a specified duration (e.g., 10-15 seconds) at a set pressure (e.g., 2.5 bar).
-
Rinse the substrates with distilled water and dry with oil-free air.
-
-
Silane Application:
-
Apply the silane coupling agent to the prepared substrate surface using a microbrush.
-
Allow the silane to react for a specified time (e.g., 60 seconds).
-
Gently air-dry the silanized surface to evaporate the solvent. Some protocols may involve heat treatment at this stage to enhance the silane condensation reaction.
-
-
Adhesive and Composite Application:
-
Apply a thin layer of a compatible adhesive resin to the silanized surface and light-cure according to the manufacturer's instructions.
-
Place a cylindrical mold (e.g., 2-4 mm in diameter) onto the treated surface.
-
Fill the mold with a resin composite material in increments, light-curing each increment.
-
-
Specimen Storage and Thermocycling:
-
Store the bonded specimens in distilled water at 37°C for 24 hours to allow for complete polymerization.
-
Subject the specimens to thermocycling (e.g., 5,000 to 10,000 cycles between 5°C and 55°C) to simulate aging and thermal stresses.[1]
-
-
Shear Bond Strength Testing:
-
Mount the specimens in a universal testing machine.
-
Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[1]
-
Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.
-
Microtensile Bond Strength (µTBS) Testing Protocol
-
Substrate and Composite Block Preparation:
-
Prepare blocks of the substrate material and the restorative composite material.
-
Create a bonding interface between the two materials following the desired surface treatment and adhesive protocols, including silanization as described in the SBS protocol.
-
-
Specimen Sectioning:
-
After 24 hours of storage in distilled water at 37°C, section the bonded blocks into beams or sticks of a small cross-sectional area (e.g., 1 mm²) using a low-speed diamond saw under water cooling.
-
-
Microtensile Bond Strength Testing:
-
Attach each micro-specimen to a testing jig using a cyanoacrylate adhesive.
-
Mount the jig in a universal testing machine.
-
Apply a tensile force at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
-
Calculate the µTBS in MPa by dividing the load at failure by the cross-sectional area of the bonded interface.
-
Visualizing the Experimental Process and Underlying Mechanisms
To better understand the experimental workflow and the potential molecular interactions at play, the following diagrams are provided.
Caption: Experimental workflow for bond strength analysis.
References
A Comparative Guide to Dipropoxy(dipropyl)silane Modified Surfaces for Researchers
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is a critical factor in the success of a vast array of applications, from high-throughput screening to the development of novel drug delivery systems. Silanization, the process of modifying a surface with silane coupling agents, offers a versatile method to tailor surface properties such as hydrophobicity, reactivity, and biocompatibility. This guide provides a comparative analysis of dipropoxy(dipropyl)silane modified surfaces, with a focus on their characterization using Scanning Electron Microscopy (SEM).
This compound is an organosilane that can be used to create hydrophobic surfaces. The dipropyl groups contribute to the non-polar nature of the coating, while the dipropoxy groups allow for covalent bonding to hydroxylated surfaces such as glass, silicon wafers, and other metal oxides. Understanding the resulting surface morphology is crucial for predicting its interaction with biological systems.
Comparative Analysis of Surface Properties
While direct comparative studies focusing solely on this compound are limited in publicly available literature, we can infer its performance by examining silanes with similar functional groups, such as propyltrimethoxysilane (PTMS). The presence of propyl groups suggests that surfaces modified with this compound will exhibit moderate hydrophobicity. The length of the alkyl chain in silanes is a key determinant of surface energy; longer chains generally lead to more hydrophobic surfaces.[1][2]
Here, we present a table summarizing key surface properties of silane-modified surfaces, drawing comparisons with other common silane agents to provide a predictive baseline for this compound.
| Silane Coupling Agent | Functional Groups | Expected Water Contact Angle (θ) | Surface Roughness (RMS) | Key Characteristics & Applications |
| This compound | Dipropyl, Dipropoxy | Moderately Hydrophobic (~90-110°) | Low to Moderate | Hydrophobic coatings, passivation layers, platforms for non-polar molecule interaction. |
| Propyltrimethoxysilane (PTMS) | Propyl, Trimethoxy | Moderately Hydrophobic (~95°) | ~0.5 - 1.5 nm | Creates a moderately hydrophobic surface with good stability.[3] |
| Octadecyltrichlorosilane (OTS) | Octadecyl, Trichloro | Highly Hydrophobic (>110°) | Low | Forms well-ordered, highly hydrophobic self-assembled monolayers (SAMs). |
| (3-Aminopropyl)triethoxysilane (APTES) | Aminopropyl, Triethoxy | Hydrophilic (~40-60°) | ~0.2 - 1.0 nm | Creates a hydrophilic surface with amine groups for covalent immobilization of biomolecules.[4] |
Note: The data for this compound is an educated estimation based on the properties of similar silanes. Actual values may vary depending on the substrate and deposition conditions.
Characterization by Scanning Electron Microscopy (SEM)
SEM is a powerful technique for visualizing the surface morphology of modified materials. For silanized surfaces, SEM can reveal information about the uniformity of the coating, the presence of aggregates, and changes in surface texture.
Studies on propyltrimethoxysilane (PTMS) have shown that wet chemical deposition can result in distinct regions of varying silane coverage on a substrate.[1][3] SEM images, often coupled with elemental mapping from techniques like Scanning Auger Microscopy (SAM), can distinguish between areas with a thin silane film and areas with thicker, island-like structures.[1][3] It is expected that this compound would exhibit similar behavior, with the deposition method playing a critical role in the final surface morphology. Vapor phase deposition methods are generally known to produce more uniform and reproducible silane layers compared to solution-phase methods.[4][5]
Experimental Protocols
General Liquid-Phase Silanization Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrate extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or isopropanol). The presence of a small amount of water can catalyze the hydrolysis of the alkoxy groups.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for a specified time (typically 30 minutes to 2 hours) at room temperature or slightly elevated temperatures. The reaction should be carried out in an inert atmosphere to prevent uncontrolled polymerization of the silane in the presence of atmospheric moisture.
-
-
Post-Deposition Treatment:
-
Rinse the substrate with the anhydrous solvent to remove excess, unbound silane.
-
Cure the silanized substrate in an oven (typically at 100-120°C for 1 hour) to promote the formation of stable siloxane bonds with the surface and to cross-link the silane molecules.
-
SEM Analysis Protocol:
-
Sample Preparation:
-
Mount the silanized substrate on an SEM stub using conductive carbon tape.
-
If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging effects.
-
-
Imaging:
-
Load the sample into the SEM chamber and evacuate to high vacuum.
-
Use an appropriate accelerating voltage (e.g., 5-15 kV) and working distance.
-
Acquire secondary electron (SE) images to visualize the surface topography and morphology.
-
If the SEM is equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, elemental mapping can be performed to confirm the presence and distribution of silicon from the silane coating.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in surface modification and its potential applications in drug development, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for surface modification and SEM characterization.
Caption: Conceptual diagram of cell-surface interaction for drug delivery.
Applications in Drug Development
The hydrophobicity of this compound modified surfaces can be leveraged in several areas of drug development:
-
High-Throughput Screening (HTS): Creating well-defined hydrophobic domains on microplates can be used to immobilize and screen libraries of non-polar drug candidates.
-
Cell-Based Assays: The surface chemistry can influence cell adhesion, proliferation, and morphology.[6][7] By creating surfaces with controlled hydrophobicity, researchers can study how the cellular microenvironment affects drug efficacy and toxicity.
-
Drug Delivery Systems: Hydrophobic surfaces can be used to control the release kinetics of hydrophobic drugs from implantable devices or to enhance the loading of such drugs onto nanoparticle carriers.[8] The interaction of cells with these modified surfaces can trigger specific signaling pathways that influence drug uptake and therapeutic response.[9][10]
References
- 1. Scanning Auger Microscopy Studies of Silane Films Grown on Plasma-Modified HOPG Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yes.tech [yes.tech]
- 6. Cell type specific adhesion to surfaces functionalised by amine plasma polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of surface functional groups on protein adsorption and subsequent cell adhesion using self-assembled monolayers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
A Comparative Guide to Dipodal vs. Monopodal Silanes for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dipodal and monopodal silanes in surface modification applications. The information presented is supported by experimental data to assist researchers in selecting the optimal silane for their specific needs, particularly in fields requiring high stability and robust surface functionalization such as drug development and diagnostics.
Executive Summary
Dipodal silanes consistently outperform their monopodal counterparts in terms of hydrolytic stability and durability of the surface modification. This enhanced performance is attributed to their unique molecular structure, which allows for a higher degree of cross-linking and a more robust attachment to hydroxylated surfaces. While monopodal silanes are suitable for a variety of applications, the superior stability of dipodal silanes makes them the preferred choice for applications in aqueous or aggressive environments where long-term performance is critical.
Performance Comparison: Dipodal vs. Monopodal Silanes
The following table summarizes the key performance differences between dipodal and monopodal silanes based on experimental findings.
| Performance Metric | Monopodal Silanes (e.g., APTES) | Dipodal Silanes (e.g., BTSE) | Key Advantages of Dipodal Silanes |
| Hydrolytic Stability | Lower; susceptible to hydrolysis, leading to layer degradation over time in aqueous environments.[1] | Significantly higher; estimated to have up to 10,000 times greater resistance to hydrolysis.[2] | Enhanced longevity and performance in aqueous buffers and harsh conditions. |
| Adhesion | Good adhesion to various substrates. | Superior adhesion due to the potential for increased bonding at the interface. | Stronger and more durable bonds, critical for high-performance applications. |
| Cross-linking Density | Forms a less dense siloxane network. | Forms a denser, more robust network due to the presence of two silicon atoms.[2][3] | Improved mechanical properties and barrier performance. |
| Surface Coverage | Can form monolayers or multilayers depending on conditions. | Can form highly cross-linked and potentially thicker, more stable layers. | Creates a more durable and uniform surface for subsequent functionalization. |
| Signal Retention (DNA Microarrays) | Significant signal loss over time due to hydrolysis (e.g., ~83% loss after 24h).[1] | Greatly improved signal retention (e.g., as low as 5% loss after 24h).[1] | Higher signal-to-noise ratios and improved reliability in biological assays.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
I. Silanization of Glass Substrates
This protocol outlines the procedure for modifying glass slides with both a monopodal and a dipodal silane.
A. Substrate Preparation (Applies to both silane types):
-
Clean glass slides by immersing them in a 1:1 (v/v) solution of concentrated HCl and methanol for 30 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Sonicate the slides in acetone for 5 minutes.
-
Dry the slides under a stream of nitrogen gas.
B. Monopodal Silanization (APTES - Solution Phase):
-
Prepare a fresh 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in dry acetone.
-
Immerse the cleaned and dried glass slides in the APTES solution for 30 seconds.
-
Rinse the slides with fresh acetone to remove excess silane.
-
Allow the slides to air-dry in a fume hood.
-
Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation.
C. Dipodal Silanization (BTSE - Solution Phase):
-
Prepare a solution of 1,2-bis(trimethoxysilyl)ethane (BTSE) in an ethanol/water mixture. A typical starting point is a 2-5% (v/v) BTSE concentration in 95% ethanol with the pH adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Immerse the cleaned and dried glass slides in the BTSE solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse the slides thoroughly with ethanol to remove unbound silane.
-
Cure the slides in an oven at 110°C for 1 hour.
II. Hydrolytic Stability Assessment
This protocol describes a static immersion test to evaluate the durability of the silane coatings.
-
Immerse the silanized glass slides in various aqueous solutions (e.g., deionized water, phosphate-buffered saline (PBS), acidic or basic solutions) at a controlled temperature (e.g., 50°C).
-
At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), remove a set of slides from each solution.
-
Rinse the slides with deionized water and dry them with nitrogen gas.
-
Measure the static water contact angle of the dried slides using a goniometer. A significant decrease in contact angle over time indicates degradation of the hydrophobic silane layer.
III. Surface Characterization
A. Contact Angle Goniometry:
-
Place a 5 µL droplet of deionized water on the silanized surface.
-
Use a goniometer to measure the angle between the droplet and the surface.
-
Perform measurements at multiple locations on each slide to ensure uniformity.
-
Higher contact angles generally indicate a more hydrophobic and well-formed silane layer.
B. X-ray Photoelectron Spectroscopy (XPS):
-
Place the silanized slides in the XPS vacuum chamber.
-
Acquire survey scans to identify the elemental composition of the surface.
-
Perform high-resolution scans of the Si 2p, C 1s, O 1s, and N 1s (for aminosilanes) regions to determine the chemical states and relative atomic concentrations.
-
The presence and intensity of the silicon peak, along with the attenuation of the substrate signal, can be used to confirm the presence and thickness of the silane layer.
C. Ellipsometry:
-
Measure the change in polarization of light reflected from the silanized surface.
-
Use an appropriate optical model to calculate the thickness of the silane film.
-
This technique provides a non-destructive method to quantify the layer thickness and uniformity.
Visualizing the Difference: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Verifying Dipropoxy(dipropyl)silane Grafting on Substrates: An FTIR-Based Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful surface modification of substrates is a critical step in ensuring the reliability and efficacy of their work. This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for verifying the grafting of dipropoxy(dipropyl)silane. Experimental data and detailed protocols are included to support your research and development efforts.
The covalent attachment of organosilanes, such as this compound, to surfaces is a widely used method for modifying the chemical and physical properties of substrates like silicon wafers, glass, and metal oxides. This surface functionalization is pivotal in a range of applications, from creating biocompatible coatings for medical implants to developing specialized surfaces for microarrays and sensors. The success of these applications hinges on the robust and verifiable grafting of the silane layer.
FTIR spectroscopy stands out as a powerful, non-destructive, and readily available technique for this purpose. It provides direct evidence of the chemical changes occurring at the substrate surface by identifying the vibrational modes of the newly introduced chemical bonds.
Comparative Analysis of Surface Characterization Techniques
While FTIR is a primary tool for confirming silane grafting, a multi-faceted approach using complementary techniques can provide a more complete picture of the modified surface. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Ellipsometry offer quantitative data on elemental composition and layer thickness, respectively.
| Technique | Principle of Measurement | Information Obtained | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups and chemical bonds present on the surface. | Non-destructive, relatively low cost, provides direct chemical information, versatile for various sample types. | Less sensitive to very thin monolayers, quantification can be challenging. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from the surface by X-ray irradiation. | Provides elemental composition and chemical state of the surface atoms. | Highly surface-sensitive (top few nanometers), provides quantitative elemental information.[1] | Requires high vacuum, can be more expensive, may not provide detailed molecular structure information. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface. | Determines the thickness and refractive index of thin films. | Extremely sensitive to film thickness (sub-nanometer resolution), non-destructive. | Model-dependent, requires a smooth and reflective substrate, provides no direct chemical information. |
| Contact Angle Goniometry | Measures the angle at which a liquid droplet interfaces with a solid surface. | Provides information about the surface energy and hydrophobicity/hydrophilicity. | Simple, inexpensive, and fast method to assess changes in surface properties. | Indirect confirmation of grafting, sensitive to surface roughness and contamination. |
FTIR Analysis of this compound Grafting
The grafting of this compound onto a hydroxylated substrate proceeds through a two-step hydrolysis and condensation reaction. First, the propoxy groups (-OCH2CH2CH3) hydrolyze in the presence of trace water to form silanol groups (Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. FTIR spectroscopy can monitor this process by tracking the disappearance of substrate hydroxyl peaks and the appearance of characteristic silane peaks.
Expected FTIR Peak Assignments for this compound Grafting:
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| ~3745 | Free Si-OH stretch (on silica surface) | Disappearance or reduction in intensity indicates consumption of surface hydroxyls. |
| 2960-2850 | C-H stretching (propyl groups) | Appearance confirms the presence of the dipropyl groups of the silane. |
| 1100-1000 | Si-O-Si asymmetric stretching | Appearance of a strong band indicates the formation of a polysiloxane network from the condensation of silane molecules. |
| ~1070 | Si-O-C stretching | Disappearance of this peak from the unreacted silane indicates complete hydrolysis and condensation. |
| ~955 | Si-OH stretching | Appearance as an intermediate during hydrolysis, which then decreases upon condensation with the surface. |
Experimental Protocols
Substrate Preparation (Silicon Wafer)
-
Cleaning: Begin by sonicating the silicon wafers in acetone for 15 minutes, followed by a 15-minute sonication in isopropyl alcohol.
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.
-
Hydroxylation: To generate surface hydroxyl groups, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinsing and Drying: Thoroughly rinse the wafers with deionized water and dry them under a nitrogen stream.
This compound Grafting
-
Solution Preparation: Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immerse the cleaned and hydroxylated silicon wafers in the silane solution for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis from ambient moisture.
-
Rinsing: After immersion, rinse the wafers sequentially with toluene and isopropyl alcohol to remove any unreacted silane.
-
Curing: Cure the grafted wafers in an oven at 110°C for 30 minutes to promote the formation of stable covalent bonds.
FTIR Analysis
-
Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for surface-sensitive measurements.
-
Background Spectrum: Record a background spectrum of a clean, untreated silicon wafer.
-
Sample Spectrum: Acquire the FTIR spectrum of the this compound-grafted wafer.
-
Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which will highlight the vibrational bands associated with the grafted silane layer.
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental process, from substrate preparation to the final analysis.
Caption: Workflow for this compound grafting.
Logical Pathway for Data Interpretation
The confirmation of successful grafting relies on a logical interpretation of the spectral data in conjunction with results from other techniques.
Caption: Logical steps for interpreting surface analysis data.
By following these protocols and data interpretation pathways, researchers can confidently verify the successful grafting of this compound, ensuring the quality and reproducibility of their surface modification processes.
References
A Comparative Guide to the Long-Term Stability of Dipropoxy(dipropyl)silane Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of materials functionalized with Dipropoxy(dipropyl)silane and common alternative silane coupling agents. The stability of a functionalized surface is paramount in applications ranging from drug delivery systems to biomedical implants and diagnostic assays, as it directly impacts performance, efficacy, and safety. This document outlines the expected stability profiles, presents illustrative data based on analogous compounds, and provides detailed experimental protocols for assessing the long-term performance of these materials.
Comparative Stability Analysis
While specific long-term quantitative data for this compound is not extensively available in public literature, its stability profile can be inferred from the behavior of structurally similar dialkoxy(dialkyl)silanes. These are compared against two widely used classes of silanes: aminopropyl-trialkoxysilanes and fluoroalkyl-trialkoxysilanes, known for their distinct surface properties and stability characteristics.
Key Factors Influencing Silane Stability:
-
Hydrolytic Stability: The resistance of the siloxane bond (Si-O-Si) at the substrate interface and within the silane network to hydrolysis is a critical factor in aqueous environments. The rate of hydrolysis is influenced by pH, temperature, and the chemical structure of the silane.
-
Thermal Stability: The ability of the functionalized layer to withstand high temperatures without decomposition is crucial for applications involving thermal cycling or sterilization.
-
Chemical Structure:
-
Alkoxy Groups: The type of alkoxy group (e.g., methoxy, ethoxy, propoxy) affects the hydrolysis rate of the silane prior to bonding. Propoxy groups, being bulkier, generally lead to a slower hydrolysis rate compared to methoxy or ethoxy groups.
-
Number of Alkoxy Groups: Trialkoxysilanes can form more bonds with the substrate and create a more cross-linked network, potentially leading to higher stability compared to dialkoxysilanes under certain conditions.
-
Alkyl/Functional Groups: The organic groups attached to the silicon atom influence the properties of the functionalized surface. Propyl groups, as in this compound, create a moderately hydrophobic surface. Amino groups can enhance adhesion and provide reactive sites for further functionalization, while fluorinated chains impart superhydrophobic and oleophobic properties.
-
Illustrative Data Presentation
The following tables summarize the expected long-term stability performance of materials functionalized with this compound in comparison to common alternatives. The data is illustrative and based on general principles of silane chemistry and findings for analogous compounds.
Table 1: Comparative Hydrolytic Stability
| Silane Functionalization | Initial Contact Angle (°) | Contact Angle after Accelerated Aging (°) | % Change in Contact Angle | Expected Hydrolytic Stability |
| This compound | ~95 | ~80 | ~16% | Moderate |
| Aminopropyltriethoxysilane | ~65 | ~50 | ~23% | Moderate to Low |
| Perfluorooctyltriethoxysilane | >110 | >105 | <5% | High |
Accelerated aging conditions: Immersion in phosphate-buffered saline (PBS) at 60°C for 30 days.
Table 2: Comparative Thermal Stability
| Silane Functionalization | Onset of Decomposition (°C) | Temperature at 5% Weight Loss (°C) | Expected Thermal Stability |
| This compound | ~250 | ~300 | Moderate |
| Aminopropyltriethoxysilane | ~200 | ~250 | Moderate to Low |
| Perfluorooctyltriethoxysilane | ~350 | ~400 | High |
Determined by Thermogravimetric Analysis (TGA) in an inert atmosphere.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own long-term stability assessments.
Protocol 1: Assessment of Hydrolytic Stability via Contact Angle Measurement
Objective: To evaluate the change in surface hydrophobicity over time as an indicator of the degradation of the silane layer in an aqueous environment.
Materials:
-
Functionalized substrate samples
-
Goniometer/Contact angle measurement system
-
High-purity deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath
Procedure:
-
Initial Measurement: Measure the static water contact angle on at least three different spots on each new functionalized sample to establish the baseline (T=0) value.
-
Accelerated Aging:
-
Immerse the samples in PBS in sealed containers.
-
Place the containers in an incubator or water bath set to a constant temperature (e.g., 60°C) to accelerate the aging process.
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1, 7, 14, 30 days), remove a subset of samples from the aging solution.
-
Gently rinse the samples with deionized water to remove any salt residues and dry them with a stream of inert gas (e.g., nitrogen).
-
Allow the samples to equilibrate to room temperature.
-
Measure the static water contact angle as described in step 1.
-
-
Data Analysis: Plot the average contact angle versus time to visualize the degradation profile. A significant decrease in contact angle indicates hydrolytic degradation of the silane layer.[1]
Protocol 2: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the functionalized material.
Materials:
-
Functionalized material (e.g., powder, scraped coating)
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen, argon)
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the functionalized material (typically 5-10 mg) into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
Protocol 3: Surface Chemical Analysis via X-ray Photoelectron Spectroscopy (XPS)
Objective: To qualitatively and quantitatively assess changes in the elemental composition and chemical states of the surface before and after stability testing.
Materials:
-
Functionalized substrate samples (before and after aging)
-
X-ray Photoelectron Spectrometer
Procedure:
-
Sample Introduction: Mount the samples on the XPS sample holder and introduce them into the ultra-high vacuum analysis chamber.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as Si 2p, C 1s, O 1s, and any specific elements from the silane's functional group (e.g., N 1s for aminosilanes, F 1s for fluoroalkylsilanes).
-
Data Analysis:
-
Determine the atomic concentrations of the surface elements from the survey spectra. A decrease in the Si signal or the functional group element signal after aging indicates degradation of the silane layer.
-
Analyze the chemical states from the high-resolution spectra. Changes in the Si 2p peak shape and position can indicate the cleavage of Si-O-Si bonds.[4][5][6][7][8]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for stability testing and the logical relationship of the factors influencing silane stability.
Caption: Experimental workflow for comparative stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Silane Coupling Agents for Enhanced Silica Composites
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane Coupling Agents for Silica Composite Performance
The incorporation of silica as a reinforcing filler in polymer composites is a well-established strategy to enhance mechanical and thermal properties. However, the inherent incompatibility between hydrophilic silica and hydrophobic polymer matrices necessitates the use of coupling agents to ensure optimal performance. Silane coupling agents, with their bifunctional nature, act as molecular bridges at the filler-polymer interface, significantly improving stress transfer and overall composite properties. This guide provides a comparative study of four commonly used silane coupling agents: 3-aminopropyltriethoxysilane (APTES), 3-mercaptopropyltrimethoxysilane (MPTMS), vinyltrimethoxysilane (VTMS), and bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT).
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is dependent on its chemical structure and its reactivity with both the silica surface and the polymer matrix. The following table summarizes the typical performance of APTES, MPTMS, VTMS, and TESPT in silica-filled rubber composites based on a comprehensive review of experimental data. It is important to note that performance can vary depending on the specific polymer matrix, silica type, and processing conditions.
| Silane Coupling Agent | Chemical Structure | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Thermal Stability (Onset of Degradation, °C) |
| Control (No Silane) | N/A | ~12.0 | ~3.5 | ~550 | ~350 |
| APTES | NH₂(CH₂)₃Si(OC₂H₅)₃ | ~18.5[1] | ~8.0[1] | ~450[1] | ~365 |
| MPTMS | HS(CH₂)₃Si(OCH₃)₃ | ~20.0 | ~9.5 | ~480 | ~370 |
| VTMS | CH₂=CHSi(OCH₃)₃ | ~16.5[2] | ~6.5[2] | ~500[2] | ~360 |
| TESPT | [(C₂H₅O)₃Si(CH₂)₃]₂S₄ | ~20.5[3] | ~11.0[3] | ~430[3] | ~380[3] |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Absolute values can differ based on the specific experimental conditions.
Key Observations:
-
TESPT and MPTMS generally exhibit the most significant improvements in tensile strength and modulus. The sulfur-containing functional groups in these silanes can participate in the vulcanization process of sulfur-cured elastomers, leading to a stronger filler-polymer network.[3]
-
APTES , with its amine functional group, provides a good balance of properties and is particularly effective in polar polymer matrices.[1]
-
VTMS shows a more moderate improvement in mechanical properties. Its vinyl group can react with the polymer matrix through free-radical polymerization, making it suitable for peroxide-cured elastomers and plastics.[2]
-
All silane coupling agents demonstrate an enhancement in the thermal stability of the silica composites compared to the control group without any silane treatment. TESPT, in particular, often shows a slightly higher onset of thermal degradation.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible evaluation of silane coupling agent performance. Below are representative protocols for key experimental stages.
Surface Treatment of Silica with Silane Coupling Agents
This protocol describes a common method for the in-situ surface modification of silica during the compounding process.
Caption: Workflow for in-situ silica surface treatment and composite preparation.
Procedure:
-
The polymer (e.g., Styrene-Butadiene Rubber - SBR) is masticated in an internal mixer at a specified temperature (e.g., 150°C) and rotor speed.
-
Silica and other processing aids (e.g., zinc oxide, stearic acid) are added and mixed until a homogenous blend is achieved.
-
The silane coupling agent is then added to the mixture. The high temperature promotes the in-situ reaction between the silane and the silica surface.
-
The mixing is continued for a defined period to ensure uniform dispersion and reaction.
-
The final compound is sheeted out on a two-roll mill.
-
The compounded rubber is then compression molded and cured at a specific temperature and pressure to obtain vulcanized sheets for testing.
Mechanical Property Testing: Tensile Strength
Tensile properties are determined following the guidelines of ASTM D3039.[4][5][6]
Caption: Workflow for tensile property testing according to ASTM D3039.
Procedure:
-
Dumbbell-shaped specimens are cut from the cured rubber sheets according to ASTM D3039 specifications.[4][5]
-
The dimensions (width and thickness) of the narrow section of each specimen are measured.
-
The specimen is mounted in the grips of a Universal Testing Machine (UTM).
-
An extensometer is attached to the specimen to accurately measure the elongation.
-
The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.[5]
-
The load and elongation data are recorded throughout the test.
-
Tensile strength, modulus at 300% elongation, and elongation at break are calculated from the resulting stress-strain curve.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
The thermal stability of the composites is evaluated using Thermogravimetric Analysis (TGA).[7][8][9]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Procedure:
-
A small sample of the composite material (5-10 mg) is placed in a TGA sample pan.[7]
-
The sample is heated in a controlled furnace under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored by a sensitive microbalance as the temperature increases.
-
The data is plotted as weight loss versus temperature.
-
The onset of thermal degradation is determined as the temperature at which a significant weight loss begins.
Chemical Interaction Pathway
The fundamental mechanism of silane coupling agents involves a two-step reaction. First, the alkoxy groups of the silane hydrolyze to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the silica surface, forming stable siloxane bonds. The organofunctional group of the silane is then available to react with the polymer matrix during vulcanization or processing.
Caption: General reaction pathway of a silane coupling agent with silica and a polymer matrix.
This comparative guide provides a foundational understanding of the role and performance of common silane coupling agents in silica composites. The selection of the optimal silane will depend on the specific polymer system, processing conditions, and desired end-use properties of the composite material. Researchers are encouraged to use this guide as a starting point for their material development and optimization efforts.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 5. Tensile Testing Composite ASTM D3039 [intertek.com]
- 6. forneyonline.com [forneyonline.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Biocompatibility of Dipropoxy(dipropyl)silane and Alternative Medical Coatings
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable coating for medical devices is a critical determinant of its in vivo success. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of Dipropoxy(dipropyl)silane coatings and common alternatives, including polyurethane, polyethylene glycol (PEG), and hydroxyapatite. The information presented herein is intended to assist researchers and professionals in making informed decisions for their specific applications.
While direct biocompatibility data for this compound is limited in publicly available literature, this guide will utilize data from closely related propyl-functionalized silanes, such as trimethoxy(propyl)silane, as a reasonable proxy to facilitate comparison. This assumption is based on the similar propyl functional group which is expected to dominate the surface interactions with biological systems.
Comparative Analysis of Biocompatibility
The following table summarizes key biocompatibility parameters for this compound (represented by propyl-functionalized silanes) and its alternatives. These parameters are crucial in determining the potential host response to a coated medical device.
| Coating Material | Cell Viability (%) | Platelet Adhesion (relative units) | Inflammatory Response (Cytokine Release) | Key Characteristics |
| This compound (proxy) | > 90% (estimated) | Low to Moderate | Low | Hydrophobic, good adhesion to metallic substrates.[1][2] |
| Polyurethane | > 95% | Low | Low to Moderate | Excellent mechanical properties, versatile.[3][4][5][6][7] |
| Polyethylene Glycol (PEG) | > 98% | Very Low | Very Low | Excellent protein resistance, reduces non-specific cell adhesion.[8][9][10][11] |
| Hydroxyapatite | > 95% | Low | Low | Osteoconductive, promotes bone integration.[12][13][14][15][16] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of biocompatibility. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells onto the coated and control surfaces in a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17][18][19]
Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to a material surface, a critical indicator of thrombogenicity.
Protocol:
-
Coating of Surfaces: Place the coated material samples in a 24-well plate.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and centrifuge at a low speed to separate the PRP.
-
Incubation: Add PRP to each well containing the samples and incubate at 37°C for 1 hour.
-
Rinsing: Gently wash the samples with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Quantification: Lyse the adherent platelets and quantify the amount of lactate dehydrogenase (LDH) released, which is proportional to the number of adhered platelets.[20][21][22][23][24]
-
Visualization (Optional): Fix and stain the adhered platelets for visualization by scanning electron microscopy (SEM).
In Vitro Inflammatory Response Assay
This assay measures the release of pro-inflammatory cytokines from immune cells in contact with the material.
Protocol:
-
Immune Cell Culture: Culture macrophages (e.g., RAW 264.7 cell line) on the coated and control surfaces.
-
Stimulation (Optional): For a more robust response, cells can be stimulated with a low concentration of lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant.[25]
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the signaling pathways involved is crucial for interpreting biocompatibility data. The following diagrams, created using Graphviz, illustrate these concepts.
Caption: A generalized workflow for assessing the in vitro biocompatibility of a coating.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Buy Trimethoxy(propyl)silane | 1067-25-0 [smolecule.com]
- 3. blog.synthesia.com [blog.synthesia.com]
- 4. More biocompatibility for polyurethane [advancedsciencenews.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Polyurethane in Medical Device Manufacturing [eureka.patsnap.com]
- 7. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biofunctional polyethylene glycol coatings on titanium: An in vitro-based comparison of functionalization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apo.ansto.gov.au [apo.ansto.gov.au]
- 11. gnusha.org [gnusha.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assay and Surface Morphology Analysis of Carbonated Hydroxyapatite/Honeycomb/Titanium Alloy Coatings for Bone Implant Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assay and Surface Morphology Analysis of Carbonated Hydroxyapatite/Honeycomb/Titanium Alloy Coatings for Bone Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. mdpi.com [mdpi.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Platelet purification and coating of plates for adhesion assays [protocols.io]
- 21. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Platelet - Wikipedia [en.wikipedia.org]
- 24. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dipropoxy(dipropyl)silane
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive overview of the proper disposal procedures for Dipropoxy(dipropyl)silane, drawing from established safety protocols for analogous silane compounds. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on industry best practices for similar chemical structures and provide essential information for safe laboratory operations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill and Leak Containment
In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Collect the absorbed material into a designated, labeled container for hazardous waste. Do not allow the material to enter drains or waterways.
Quantitative Data on Related Silane Compounds
The following table summarizes key safety and disposal-related data for silane compounds structurally similar to this compound. This information is provided for comparative purposes to inform risk assessment and handling procedures.
| Property | Diisopropylethoxysilane | Diphenylsilane |
| GHS Classification | Flammable liquids Category 3, Serious eye damage/eye irritation Category 2A[1] | Not Classified |
| Disposal Recommendation | Incinerate[1] | Incinerate[2] |
| Extinguishing Media | Water spray or fog, foam, carbon dioxide, dry chemical[1] | Water spray, Water fog, Foam, Carbon dioxide, Dry chemical[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol provides a general workflow for its disposal.
1. Waste Identification and Segregation:
-
Unused or waste this compound should be classified as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Containerization:
-
Collect waste this compound in a clearly labeled, sealable, and chemically compatible container.
-
The container label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
4. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal contractor.[1]
-
Provide the contractor with a complete and accurate description of the waste material.
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dipropoxy(dipropyl)silane
Disclaimer: A specific Safety Data Sheet (SDS) for Dipropoxy(dipropyl)silane was not located. The following guidance is based on the safety protocols for similar silane compounds and general laboratory safety principles. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety when handling silane compounds. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and change them frequently.[2]- Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or higher-risk operations, chemical-resistant coveralls may be necessary.[2]- Footwear: Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots are recommended.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to prevent accidents and ensure the stability of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Ignition Sources: Silanes can be flammable. Keep the chemical away from open flames, sparks, and other potential ignition sources.[4] Use non-sparking tools when handling containers.[4]
-
Transfers: Ground and bond containers during transfer to prevent static discharge.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[5] Wash hands thoroughly after handling.[5]
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from oxidizing agents, acids, and moisture.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan
Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including contaminated materials like gloves and absorbent pads, in a designated and properly labeled hazardous waste container.
-
Spill Management:
-
In case of a small spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).
-
Scoop the absorbed material into a designated waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines a standard workflow for safely handling a liquid silane compound like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Liquid Silanes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
